molecular formula C43H74O2 B231888 Carvone oxide CAS No. 18383-49-8

Carvone oxide

Cat. No.: B231888
CAS No.: 18383-49-8
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-UJNFCWOMSA-N
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Description

Carvone oxide is a natural product found in Catasetum maculatum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNGQDLUQECTO-UJNFCWOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@H]2[C@](O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171487
Record name Carvone-5,6-oxide, cis-(-)-
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet spicy aroma
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.027-1.033
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18383-49-8
Record name trans-Carvone oxide
Source CAS Common Chemistry
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Record name Carvone-5,6-oxide, cis-(-)-
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Record name Carvone-5,6-oxide, cis-(-)-
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Record name (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
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Record name CARVONE-5,6-OXIDE, CIS-(-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one, a valuable chiral building block derived from the naturally occurring monoterpene, (R)-(-)-carvone. The synthesis hinges on the stereoselective epoxidation of the endocyclic double bond of carvone using alkaline hydrogen peroxide. This document details the underlying chemical principles, provides a comprehensive experimental protocol, and presents relevant quantitative and spectroscopic data. The guide is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one, also known as (+)-carvone-1,2-epoxide or cis-carvone oxide, is a bicyclic ketone epoxide. Its rigid, chiral scaffold makes it a valuable intermediate in the synthesis of complex natural products and pharmacologically active molecules. The starting material for this synthesis, (R)-(-)-carvone, is an abundant and inexpensive natural product found in the essential oil of spearmint, making it an attractive chiral pool starting material.

The synthesis of the target molecule is a prime example of regioselective and stereoselective epoxidation. Carvone possesses two distinct carbon-carbon double bonds: an electron-deficient endocyclic double bond conjugated to the ketone and an electron-rich exocyclic double bond on the isopropenyl group. The choice of oxidizing agent is critical to achieving the desired regioselectivity.

Theoretical Background

Regioselectivity of Epoxidation

The epoxidation of carvone can be selectively directed to either of its two double bonds based on the electronic nature of the epoxidizing agent.

  • Electrophilic Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are electrophilic and preferentially react with the more electron-rich exocyclic double bond of the isopropenyl group.

  • Nucleophilic Epoxidation: The target synthesis utilizes a nucleophilic epoxidation agent. In the presence of a base such as sodium hydroxide, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This nucleophile selectively attacks the electron-deficient β-carbon of the α,β-unsaturated ketone system (the endocyclic double bond) in a Michael-type conjugate addition. The subsequent intramolecular cyclization expels a hydroxide ion to form the epoxide ring.

Stereoselectivity

The stereochemical outcome of the nucleophilic epoxidation of (R)-(-)-carvone is controlled by the steric hindrance imposed by the isopropenyl group. The hydroperoxide anion preferentially attacks the double bond from the face opposite to the bulky isopropenyl group. This directs the formation of the epoxide ring trans to the isopropenyl substituent, leading to the desired (1S,4S,6S) stereoisomer as the major product.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis.

G cluster_mechanism Reaction Mechanism Carvone (R)-(-)-Carvone Enolate Enolate Intermediate Carvone->Enolate + HOO⁻ Epoxide (1S,4S,6S)-Carvone Epoxide Enolate->Epoxide Intramolecular cyclization OH_minus OH⁻ H2O2 H₂O₂ HOO_minus HOO⁻ (Hydroperoxide anion) H2O2->HOO_minus + OH⁻ NaOH NaOH H2O H₂O

Figure 1: Mechanism of nucleophilic epoxidation of carvone.

G cluster_workflow Experimental Workflow Start Dissolve (R)-(-)-Carvone in Methanol Cool Cool to 0 °C (Ice Bath) Start->Cool Add_H2O2 Add 30-35% H₂O₂ Cool->Add_H2O2 Add_NaOH Add 6M NaOH (aq) Add_H2O2->Add_NaOH Stir_Cold Stir at 0 °C Add_NaOH->Stir_Cold Stir_RT Stir at Room Temp. Stir_Cold->Stir_RT Workup Aqueous Workup (Extraction with CH₂Cl₂) Stir_RT->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (e.g., Column Chromatography) Evaporate->Purify Product Isolate Pure Product Purify->Product

Figure 2: General experimental workflow for the synthesis.

Experimental Protocol

This protocol is a synthesis of procedures reported in the literature.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
(R)-(-)-Carvone150.220.96
Hydrogen Peroxide (30-35% aq.)34.01~1.11
Sodium Hydroxide40.00-
Methanol32.040.792
Dichloromethane84.931.33
Anhydrous Magnesium Sulfate120.37-

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(-)-carvone (e.g., 1.5 mL, ~9.6 mmol) in methanol (e.g., 16 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring, add 30-35% aqueous hydrogen peroxide (e.g., 3.0 mL) dropwise to the cooled solution.

  • Slowly add 6 M aqueous sodium hydroxide solution (e.g., 2.0 mL) dropwise over a period of 1-2 minutes.

  • Continue stirring the reaction mixture at 0 °C for 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional 20-30 minutes.

  • Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (e.g., 20 mL) and water (e.g., 20 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one.

Quantitative Data

The epoxidation of (R)-(-)-carvone with alkaline hydrogen peroxide is a high-yielding reaction. The stereoselectivity is also good, favoring the desired trans isomer.

ParameterValueReference
Typical Yield~80%[1]
Diastereomeric Ratio (trans:cis)Predominantly trans[3]

Note: The trans isomer corresponds to the target (1S,4S,6S) stereochemistry.

Spectroscopic Data

The structure of the product can be confirmed by standard spectroscopic methods.

1H NMR (CDCl3):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.75m2H=CH₂
~3.46m1HH-6
~2.6-1.8m5HRing CH, CH₂
~1.75s3H=C-CH₃
~1.45s3HC1-CH₃

Note: The absence of the signal for the β-proton of the enone system (around 6.7 ppm in carvone) and the appearance of a signal around 3.46 ppm for the epoxide proton are key indicators of a successful reaction.[1]

13C NMR (CDCl3):

Chemical Shift (ppm)
~205 (C=O)
~148 (=C)
~112 (=CH₂)
~60 (C1)
~58 (C6)
~42
~40
~28
~21
~15

Note: The disappearance of the alkene carbons of the endocyclic double bond and the appearance of signals corresponding to the epoxide carbons are characteristic.

Infrared (IR):

Wavenumber (cm-1)Assignment
~1710C=O stretch
~1645C=C stretch (exocyclic)
~1250C-O stretch (epoxide)

Note: The carbonyl stretch is shifted to a higher wavenumber compared to carvone (~1675 cm⁻¹) due to the loss of conjugation.[1]

Conclusion

The synthesis of (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one from (R)-(-)-carvone is an efficient and selective process. The use of alkaline hydrogen peroxide allows for the regioselective epoxidation of the electron-deficient endocyclic double bond. The stereochemistry of the reaction is controlled by steric factors, leading to the preferential formation of the desired trans isomer. This technical guide provides the necessary information for the successful synthesis and characterization of this valuable chiral building block.

References

physical and chemical properties of Carvone oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone oxide, a monoterpene epoxide derived from carvone, is a molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique chemical structure, featuring a strained epoxide ring fused to a cyclohexanone backbone, imparts a distinct reactivity profile that makes it a valuable chiral building block and a potential therapeutic agent. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet and minty odor.[1] It exists as different stereoisomers, with the properties of cis and trans isomers sometimes reported separately. The quantitative physical and chemical properties of this compound are summarized in the tables below for easy comparison.

General and Physical Properties
PropertyValueReferences
Molecular Formula C₁₀H₁₄O₂[2]
Molecular Weight 166.22 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, minty[1]
Boiling Point 255-256 °C at 760 mmHg[3]
Melting Point Not available
Density 1.086 g/cm³[4]
Vapor Pressure 0.016 mmHg at 25 °C[3]
Flash Point 107.22 °C (225 °F)[3]
Solubility Soluble in alcohol; sparingly soluble in water[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
4.7-4.8m=CH₂
3.1-3.3mCH-O (epoxide)
1.7-2.6mRing CH and CH₂
1.7sCH₃ (isopropenyl)
1.3sCH₃ (ring)

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.

¹³C NMR Spectral Data (of precursor Carvone)

Chemical Shift (ppm)Assignment
199.5C=O
146.7C (isopropenyl)
144.6=CH (ring)
135.4=C (ring)
110.5=CH₂
43.1CH
42.5CH₂
31.3CH₂
20.5CH₃ (isopropenyl)
15.6CH₃ (ring)

Note: Epoxidation will lead to significant shifts in the signals of the carbons involved in the epoxide ring.

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentReference
~3080=C-H stretch (alkene)[5]
~2960-2850C-H stretch (alkane)[5]
~1710C=O stretch (ketone)[5]
~1645C=C stretch (alkene)[5]
~1250C-O stretch (epoxide)[5]
~890=CH₂ bend (out of plane)[5]

Mass Spectrometry (MS) Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[2]

Experimental Protocols

Synthesis of this compound via Epoxidation of Carvone

The most common method for preparing this compound is through the epoxidation of carvone. Two primary methods are employed, leading to different regioisomers.

Method 1: Epoxidation of the Endocyclic Double Bond (Alkaline Hydrogen Peroxide)

This method selectively epoxidizes the α,β-unsaturated ketone functionality.

  • Materials:

    • (R)-(-)-Carvone

    • Methanol

    • 30% Hydrogen peroxide (H₂O₂)

    • 6 M Sodium hydroxide (NaOH) solution

    • Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (R)-(-)-carvone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the stirred solution.

    • Subsequently, add 6 M NaOH solution dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Method 2: Epoxidation of the Exocyclic Double Bond (m-CPBA)

This method selectively epoxidizes the isopropenyl group.

  • Materials:

    • (R)-(-)-Carvone

    • Dichloromethane (DCM)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the excess acid.

    • Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification of this compound

The crude this compound can be purified by column chromatography on silica gel.[6]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a silica gel column in the chosen solvent system.

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is less extensive than that of its precursor, carvone, the existing literature and the known reactivity of epoxides suggest several potential areas of interest for drug development. The biological effects of the parent compound, carvone, are often attributed to its influence on key signaling pathways, and it is plausible that this compound shares or modulates these activities.

Potential Signaling Pathways

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[7] The parent compound, (R)-(-)-carvone, has been shown to inhibit the transcriptional activity of NF-κB without affecting its canonical activation pathway.[4][8] This suggests a potential mechanism for anti-inflammatory effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates IKK->IkB_alpha Leads to Degradation NFkB NF-κB (p65/p50) IkB_alpha->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces Carvone_Oxide This compound (Potential Target) Carvone_Oxide->NFkB_active Inhibits Transcriptional Activity (Hypothesized)

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

2. MAPK Signaling Pathway:

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a wide array of stimuli and play a crucial role in inflammation and cell proliferation.[[“]] (R)-(-)-carvone has been demonstrated to selectively inhibit the phosphorylation of JNK1, a member of the MAPK family.[4]

MAPK_Pathway Stress_Stimuli Cellular Stress MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK (MAPK) MAPKK->JNK Phosphorylates AP1 AP-1 (Transcription Factor) JNK->AP1 Activates Inflammation_Proliferation Inflammation & Cell Proliferation AP1->Inflammation_Proliferation Regulates Carvone_Oxide This compound (Potential Target) Carvone_Oxide->JNK Inhibits Phosphorylation (Hypothesized)

Caption: Hypothesized modulation of the JNK/MAPK signaling pathway by this compound.

3. Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[10] Activation of Nrf2 can protect cells from oxidative stress. (R)-(-)-carvone has been shown to promote the nuclear translocation of Nrf2 and the expression of its target gene, heme oxygenase-1 (HO-1).[4][8]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2->Keap1 Bound & Inactivated Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces Carvone_Oxide This compound (Potential Activator) Carvone_Oxide->Nrf2 Promotes Activation (Hypothesized) Synthesis_Workflow Start Start: Carvone Epoxidation Epoxidation (e.g., m-CPBA or H₂O₂/NaOH) Start->Epoxidation Workup Aqueous Workup & Extraction Epoxidation->Workup Crude_Product Crude Carvone Oxide Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Carvone Oxide Purification->Pure_Product Characterization Spectroscopic Characterization (NMR, IR, MS) Pure_Product->Characterization End End Characterization->End

References

The Enigmatic Essence: A Technical Guide to the Natural Sources and Isolation of Carvone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvone oxide, a naturally occurring monoterpenoid epoxide, has garnered increasing interest within the scientific community for its unique biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its presence in various plant species and outlining the methodologies for its isolation and purification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this intriguing compound.

Natural Occurrence: A Fragrant Trail

This compound is predominantly found as a volatile constituent in the floral fragrances of specific plant families, most notably Orchidaceae and Euphorbiaceae. Its presence is often associated with pollination syndromes involving euglossine bees, which are attracted to these specific chemical cues.

Table 1: Quantitative Analysis of this compound in Natural Sources

Plant SpeciesFamilyPlant PartCompoundConcentration (% of total volatiles)
Catasetum gnomusOrchidaceaeFlowercis-Carvone oxide14.1%[1]
Catasetum spp. (9 species)OrchidaceaeFlowertrans-Carvone oxideMajor component[2]
Aspasia sp.OrchidaceaeFlowertrans-Carvone oxideMajor component[2]
Notylia sp.OrchidaceaeFlowertrans-Carvone oxideMajor component[2]
Dalechampia sp.EuphorbiaceaeFlowertrans-Carvone oxideMajor component[2]
Mentha spicata (Spearmint)LamiaceaeEssential Oilcis-Carvone oxide44.06%[3]

It is important to note that the specific stereoisomer of this compound can vary between plant species. For instance, studies have shown that Catasetum species predominantly emit the (-)-trans-stereoisomer of carvone epoxide, which is a powerful attractant for certain species of euglossine bees.[4][5]

Isolation and Purification: Methodologies for a Volatile Target

The isolation of this compound from its natural sources requires techniques suitable for capturing and separating volatile organic compounds. The choice of method depends on the plant material, the desired purity, and the scale of the extraction.

Experimental Protocols

1. Dynamic Headspace Collection of Floral Volatiles

This non-destructive method is ideal for collecting volatile compounds from living flowers without damaging the plant tissue.

  • Apparatus:

    • Volatile collection chamber (e.g., glass dome or bag)

    • Adsorbent trap (e.g., tube containing Tenax® TA, Porapak Q, or activated charcoal)

    • Vacuum pump

    • Flowmeter

  • Procedure:

    • Enclose the inflorescence of the target plant (e.g., Catasetum orchid) within the collection chamber.

    • Draw air from the chamber through the adsorbent trap using the vacuum pump at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-24 hours).

    • After collection, elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane or dichloromethane).

    • Concentrate the resulting solution under a gentle stream of nitrogen.

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound.[3][4]

2. Steam Distillation of Essential Oils

For plant materials where this compound is a component of the essential oil, such as in some Mentha species, steam distillation is a classic and effective extraction method.

  • Apparatus:

    • Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • Place the fresh or dried plant material (e.g., leaves of Mentha spicata) in the boiling flask with water.

    • Heat the flask to generate steam, which will pass through the plant material, volatilizing the essential oils.

    • The steam and essential oil vapor are condensed and collected in the receiving flask.

    • As the essential oil is typically immiscible with water, it will form a separate layer.

    • Separate the oil from the aqueous phase using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Further purification of this compound from the essential oil can be achieved through fractional distillation or chromatography.[6][7]

3. Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technique that utilizes supercritical carbon dioxide (CO₂) as a solvent. It is particularly advantageous for extracting thermally labile compounds like this compound at low temperatures, preserving their integrity.

  • Apparatus:

    • Supercritical fluid extractor

    • Extraction vessel

    • Separation vessel

    • CO₂ source and pump

  • Procedure:

    • Place the ground plant material into the extraction vessel.

    • Pressurize and heat the CO₂ to its supercritical state (above 31.1 °C and 73.8 bar).[8]

    • Pass the supercritical CO₂ through the extraction vessel, where it dissolves the this compound and other lipophilic compounds.

    • The resulting solution is then depressurized in the separation vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

    • The selectivity of the extraction can be fine-tuned by adjusting the temperature and pressure.[9][10]

Purification Techniques

Following initial extraction, further purification is often necessary to isolate this compound to a high degree of purity.

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is particularly useful for separating this compound from other components in an essential oil with different volatilities.[11][12][13]

  • Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples of this compound, prep-GC is a powerful tool. The extracted mixture is vaporized and passed through a column, and the fraction corresponding to this compound is collected as it elutes.[14]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is suitable for purifying less volatile or thermally sensitive derivatives of this compound. The mixture is separated on a column with a solid stationary phase and a liquid mobile phase.[15][16]

  • Supercritical Fluid Chromatography (SFC): SFC combines the advantages of both gas and liquid chromatography and is an excellent method for the purification of terpene oxides.[8]

Biosynthesis and Biological Signaling

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to occur via the epoxidation of its precursor, carvone. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes known to be involved in the oxidation of various secondary metabolites in plants.

Biosynthesis_of_Carvone_Oxide Carvone Carvone Carvone_Oxide This compound Carvone->Carvone_Oxide Epoxidation Enzyme Cytochrome P450 Monooxygenase Enzyme->Carvone_Oxide

Biosynthesis of this compound from Carvone.

Olfactory Signaling in Euglossine Bees

This compound plays a crucial role as a semiochemical in the interaction between certain orchids and their euglossine bee pollinators. The detection of this compound by the bees' antennae initiates a signaling cascade that ultimately leads to a behavioral response (attraction). This process is a classic example of chemoreception.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane OR Odorant Receptor (OR) G_Protein G-protein OR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts CarvoneOxide This compound CarvoneOxide->OR ATP ATP IonChannel Ion Channel cAMP->IonChannel opens Depolarization Neuron Depolarization IonChannel->Depolarization leads to Signal Signal to Brain Depolarization->Signal

Plausible olfactory signaling pathway in euglossine bees upon detection of this compound.

This guide provides a foundational understanding of the natural sources and isolation of this compound. Further research into the specific enzymatic pathways of its biosynthesis in different plant species and the precise molecular interactions in insect olfactory systems will undoubtedly unveil more of the fascinating biology and potential applications of this compound.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Carvone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone oxide, a monoterpene epoxide derived from carvone, presents a fascinating case study in stereochemistry with significant implications in chemical synthesis and ecological signaling. As a chiral molecule, carvone exists as two enantiomers: (R)-(-)-carvone, characteristic of spearmint, and (S)-(+)-carvone, found in caraway seeds.[1][2] The epoxidation of the exocyclic double bond in carvone introduces a second chiral center, leading to the formation of four possible stereoisomers. These stereoisomers, comprising two pairs of enantiomers, exhibit distinct physicochemical properties and biological activities, making their individual synthesis, characterization, and study a subject of considerable interest in fields ranging from organic chemistry to chemical ecology.

This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of this compound, detailing their structure, properties, synthesis, and biological significance.

Stereoisomers of this compound: Structure and Nomenclature

The four stereoisomers of this compound arise from the combination of the chirality of the parent carvone molecule and the stereochemistry of the newly formed epoxide ring. The epoxidation of the isopropenyl group can occur from either the Re or Si face, leading to two diastereomers for each carvone enantiomer.

The four stereoisomers are systematically named as follows:

  • From (R)-(-)-Carvone:

    • (+)-trans-(1R,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

    • (-)-cis-(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

  • From (S)-(+)-Carvone:

    • (-)-trans-(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

    • (+)-cis-(1S,4S,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

The cis and trans nomenclature refers to the relationship between the epoxide oxygen and the isopropenyl group relative to the cyclohexane ring.

stereoisomers cluster_R_carvone (R)-(-)-Carvone cluster_S_carvone (S)-(+)-Carvone R_carvone R_trans (+)-trans-Carvone Oxide (1R,4R,6R) R_carvone->R_trans Epoxidation R_cis (-)-cis-Carvone Oxide (1R,4R,6S) R_carvone->R_cis Epoxidation R_trans->R_cis Diastereomers S_cis (+)-cis-Carvone Oxide (1S,4S,6R) R_trans->S_cis Enantiomers S_trans (-)-trans-Carvone Oxide (1S,4S,6S) R_cis->S_trans Enantiomers S_carvone S_carvone->S_trans Epoxidation S_carvone->S_cis Epoxidation S_trans->S_cis Diastereomers

Stereoisomeric relationships of this compound.

Physicochemical Properties

The stereochemical differences among the this compound isomers lead to variations in their physical and spectroscopic properties. A summary of available data is presented below. It is important to note that literature values can vary, and for some isomers, comprehensive data is scarce.

StereoisomerSystematic NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Optical Rotation [α]D
(+)-trans(1R,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-oneC₁₀H₁₄O₂166.22255-256 @ 760 mmHg[3]Data not readily available
(-)-cis(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-oneC₁₀H₁₄O₂166.22255-256 @ 760 mmHg[3]Data not readily available
(-)-trans(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-oneC₁₀H₁₄O₂166.22255-256 @ 760 mmHg[3]Data not readily available
(+)-cis(1S,4S,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-oneC₁₀H₁₄O₂166.22255-256 @ 760 mmHg[3]Data not readily available

Note: The boiling point is for the mixture of isomers. Specific optical rotation values for the purified individual stereoisomers are not consistently reported in readily available literature.

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the epoxidation of the corresponding carvone enantiomer. The diastereoselectivity of this reaction can be influenced by the choice of epoxidizing agent and reaction conditions.

General Protocol for Diastereoselective Epoxidation:

A common method for the epoxidation of the exocyclic double bond of carvone involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

synthesis_workflow start Start: (R)-(-)-Carvone dissolve Dissolve in Dichloromethane (CH2Cl2) start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba stir Stir at 0°C for 16h add_mcpba->stir workup Aqueous Workup (e.g., NaHCO3 wash) stir->workup extract Extract with CH2Cl2 workup->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Mixture of (+)-trans and (-)-cis Carvone Oxides purify->end

General workflow for the synthesis of carvone oxides.

Detailed Method for the Regioselective Epoxidation of (R)-(-)-Carvone:

This procedure is adapted from a published method.[4]

  • Dissolution: Dissolve 500 mg of (R)-(-)-carvone in 8 mL of ice-cold dichloromethane.

  • Reagent Preparation: In a separate flask, prepare a solution of 75% m-CPBA (85 mg) diluted in 4 mL of dichloromethane.

  • Addition: Add the m-CPBA solution dropwise to the carvone solution over a period of 10 minutes while maintaining the temperature at 0°C in an ice bath.

  • Reaction: Stir the mixture at 0°C for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Extraction and Drying: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product, a mixture of diastereomeric epoxides, can be purified by flash column chromatography on silica gel.

This method generally results in a mixture of diastereomers, as the facial selectivity of the epoxidation is not highly controlled under these conditions.

Separation of this compound Stereoisomers

The separation of the diastereomers (cis and trans) can often be achieved by standard chromatographic techniques such as column chromatography or gas chromatography (GC). However, the separation of the enantiomers requires chiral chromatography.

Chiral Gas Chromatography (GC) for Enantiomeric Separation:

Chiral GC is a powerful technique for the separation of volatile enantiomers. For carvone and its derivatives, cyclodextrin-based chiral stationary phases are commonly employed.

  • Column: A typical column for this separation would be a fused silica capillary column coated with a derivatized β-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[5]

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, starting at a lower temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min).[6]

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The specific retention times for each of the four stereoisomers will depend on the exact column and conditions used.

Biological Activity and Significance

The stereoisomers of this compound have been shown to play a significant role in the chemical ecology of plant-pollinator interactions, particularly in the case of euglossine bees (orchid bees). These bees are attracted to specific volatile compounds, which they collect from orchids and other sources to create complex perfume blends used in mating displays.

Studies have demonstrated that male euglossine bees can distinguish between the different stereoisomers of this compound, showing a clear preference for certain isomers.[7][8] For example, some species of the genus Eulaema are strongly attracted to the (-)-trans-stereoisomer of carvone epoxide, and electroantennography (EAG) studies have shown significantly stronger antennal responses to this isomer compared to the (-)-cis-diastereomer.[7][9] This stereoselectivity highlights the highly tuned nature of the bees' olfactory system.

Olfactory Signaling Pathway in Insects

The detection of odorants in insects, including this compound stereoisomers, is a complex process initiated at the peripheral olfactory organs, the antennae. The general mechanism involves several key steps:

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant This compound Stereoisomer OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Odorant Receptor (OR) - Orco Complex Odorant_OBP->OR Ligand Binding GPCR G-Protein Coupled Receptor (GPCR) OR->GPCR Activation Ion_Channel Ion Channel OR->Ion_Channel Direct Gating (Ionotropic) G_protein G-Protein GPCR->G_protein Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) G_protein->Second_Messenger Production Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Second_Messenger->Ion_Channel Gating (Metabotropic) Action_Potential Action Potential to Brain Depolarization->Action_Potential

Simplified insect olfactory signaling pathway.
  • Odorant Entry and Transport: Volatile molecules like this compound enter the sensory hairs (sensilla) on the insect's antennae through pores and dissolve in the sensillum lymph. Here, they are bound by Odorant-Binding Proteins (OBPs), which are thought to solubilize the hydrophobic odorants and transport them to the receptors on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[8][10]

  • Receptor Binding and Signal Transduction: The odorant-OBP complex interacts with a specific Odorant Receptor (OR) complex on the ORN membrane. Insect ORs are heteromeric complexes, typically consisting of a variable, odorant-specific subunit (ORx) and a highly conserved co-receptor (Orco).[1][8] The binding of the specific this compound stereoisomer to its corresponding ORx subunit triggers the opening of an ion channel. This can occur through two main pathways:

    • Ionotropic Pathway: The OR-Orco complex itself can function as a ligand-gated ion channel, leading to a rapid influx of cations and depolarization of the neuron.[11]

    • Metabotropic Pathway: The OR can also act as a G-protein coupled receptor (GPCR), activating a G-protein signaling cascade. This leads to the production of second messengers (like cAMP or IP3), which in turn can modulate ion channel activity, leading to a more sustained or amplified response.[10][12]

  • Signal Propagation: The depolarization of the ORN, if it reaches the threshold, generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction to a food source or a mate.

The high degree of stereoselectivity observed in the response of euglossine bees to this compound isomers suggests that their olfactory receptors have exquisitely shaped binding pockets that can differentiate between the subtle structural differences of the stereoisomers.

Conclusion

The stereoisomers of this compound provide a compelling example of how subtle changes in three-dimensional molecular structure can lead to distinct chemical and biological properties. For researchers in drug development, the study of such stereoisomers underscores the importance of stereoselective synthesis and characterization, as different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles. In the field of chemical ecology, the stereoselective interactions between this compound and its insect pollinators offer valuable insights into the evolution of olfactory communication and co-evolutionary relationships. A thorough understanding of the synthesis, separation, and properties of each stereoisomer is crucial for harnessing their potential in various scientific and commercial applications.

References

Spectroscopic Data Analysis of Carvone Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for carvone oxide, a molecule of interest in organic synthesis and drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed framework for the structural elucidation and characterization of this epoxide.

Introduction to this compound

This compound is the epoxidized derivative of carvone, a naturally occurring monoterpene found in the essential oils of spearmint and caraway. The introduction of the epoxide ring significantly alters the molecule's chemical reactivity and biological activity, making its thorough characterization essential. Spectroscopic techniques are fundamental in confirming the structure of this compound and ensuring its purity. This guide will delve into the key spectroscopic features of this compound.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on available literature and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8m2H=CH₂
~3.5d1HH-6
~2.7-1.8m5H-CH₂- and -CH-
~1.7s3H=C-CH₃
~1.3s3HO-C-CH₃

Note: This data is based on predictive models and may vary slightly from experimental values.[1]

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~200C=O
~145=C
~112=CH₂
~60O-C (epoxide)
~58C-O (epoxide)
~40-20-CH₂- and -CH-
~20=C-CH₃
~15O-C-CH₃

Note: These are approximate chemical shift ranges for the carbon atoms in this compound, based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The epoxidation of carvone leads to distinct changes in the IR spectrum. A key indicator of a successful epoxidation is the disappearance of the C=C bond stretch of the conjugated system and the appearance of new bands corresponding to the epoxide ring.[2]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3080=C-H stretch
~2960-2850C-H stretch (aliphatic)
~1710C=O stretch (ketone)
~1645C=C stretch (alkene)
~1250C-O stretch (epoxide, asymmetric)
~880C-O stretch (epoxide, symmetric)
~890=CH₂ bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Expected M⁺ peak (m/z)166

Data obtained from the NIST Chemistry WebBook.[3][4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted as needed based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-20 mg of the this compound sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[6][7]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the instrument being used (typically around 4-5 cm).

Data Acquisition (¹H NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals and determine the multiplicities.

Data Acquisition (¹³C NMR):

  • Use the same sample as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[8]

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy

Sample Preparation (Thin Film on a Salt Plate):

  • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane or chloroform).

  • Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[9]

Data Acquisition:

  • Record a background spectrum of the clean, empty sample compartment.[9]

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the IR spectrum of the sample.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For direct infusion analysis, prepare a dilute solution of the sample in a solvent compatible with the ionization source.[10]

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, either via a GC inlet or by direct infusion.[11]

  • The molecules are ionized in the gas phase by a beam of high-energy electrons.[11]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]

  • A detector records the abundance of each ion, generating a mass spectrum.[11]

Workflow for Spectroscopic Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR ThinFilm Thin Film Preparation Sample->ThinFilm IR Dilution Dilution in Volatile Solvent Sample->Dilution MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy ThinFilm->IR MS Mass Spectrometry Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Integrals, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Combine_Data Combine and Interpret All Spectroscopic Data NMR_Data->Combine_Data IR_Data->Combine_Data MS_Data->Combine_Data Final_Structure Final Structure Confirmation of this compound Combine_Data->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has outlined the key spectroscopic features and provided standardized protocols for data acquisition. For researchers and professionals in drug development, a thorough understanding and application of these analytical techniques are crucial for ensuring the identity, purity, and quality of synthesized compounds.

References

A Technical Overview of Carvone Oxide's Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a focused summary of the fundamental molecular characteristics of carvone oxide, a monoterpene epoxide derived from carvone. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require precise data on this compound.

This compound is recognized for its presence in various natural sources and its potential applications in chemical synthesis.[1] A clear understanding of its molecular formula and weight is crucial for accurate stoichiometric calculations in experimental research and for the characterization of novel compounds.

Molecular Formula and Weight

The key quantitative data for this compound are summarized below. These values are consistently reported across major chemical databases.[2][3][4]

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem, NIST, ChemicalBook[2][3][5]
Molecular Weight 166.22 g/mol PubChem, ChemicalBook[2][3]
Molar Mass 166.22 g/mol ChemBK[4]
Exact Mass 166.099379685 DaPubChem[2]

This data is foundational for any quantitative experimental work involving this compound. It is important to note that various isomers of this compound exist, such as cis- and trans- forms, but they share the same molecular formula and weight.[1][6]

Logical Relationship of Molecular Properties

The molecular formula of a compound is the basis from which its molecular weight is calculated. The diagram below illustrates this fundamental logical relationship for this compound.

G A Molecular Formula C₁₀H₁₄O₂ B Molecular Weight 166.22 g/mol A->B Determines

Relationship between Molecular Formula and Weight.

References

The Biosynthesis of Carvone from Limonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of carvone from its precursor, limonene. Carvone, a monoterpene found in high concentrations in the essential oils of spearmint (Mentha spicata) and caraway (Carum carvi), is a valuable compound in the flavor, fragrance, and pharmaceutical industries. Understanding its biosynthesis is critical for optimizing natural production and for the development of biotechnological production platforms. This document provides a comprehensive overview of the enzymatic conversions, quantitative data on enzyme kinetics, and detailed experimental protocols for the key enzymes involved in this pathway.

The Core Biosynthetic Pathway: From Limonene to Carvone

The conversion of limonene to carvone is a two-step enzymatic process that follows the initial formation of limonene from geranyl diphosphate (GPP), the universal precursor of monoterpenes.[1][2] The stereochemistry of the final carvone product is dependent on the enantiomer of the starting limonene and the specific enzymes present in the producing organism. In spearmint, (-)-limonene is converted to (-)-carvone, which is responsible for its characteristic minty aroma.[3] In caraway, (+)-limonene is converted to (+)-carvone, which has a spicy, rye-like scent.[4][5]

The two key enzymes in this pathway are:

  • Limonene-6-hydroxylase: A cytochrome P450-dependent monooxygenase.[6]

  • (-)-trans-Carveol Dehydrogenase: An NAD(P)+-dependent dehydrogenase.[1][7]

The pathway can be summarized as follows:

  • Hydroxylation of Limonene: Limonene is first hydroxylated at the C6 position to form trans-carveol. This reaction is catalyzed by limonene-6-hydroxylase, a microsomal enzyme that requires NADPH and cytochrome P450 reductase for its activity.[2][8] The regioselectivity of this hydroxylation is crucial in determining the final product in different plant species.[6] In spearmint, the enzyme specifically targets the C6 position of (-)-limonene to produce (-)-trans-carveol.[6]

  • Dehydrogenation of trans-Carveol: The second and final step is the oxidation of the hydroxyl group of trans-carveol to a ketone, forming carvone. This reaction is catalyzed by trans-carveol dehydrogenase.[1][7] This enzyme utilizes NAD+ or NADP+ as a cofactor to facilitate the dehydrogenation.[1][2]

Quantitative Data on Key Enzymes

The efficiency and specificity of the carvone biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in the conversion of limonene to carvone.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Optimal pHCofactorReference(s)
(-)-trans-Carveol Dehydrogenase (recombinant)Mentha piperita(-)-trans-Carveol1.8 ± 0.20.02 (at pH 7.5)10.0NAD+[1]
NAD+410 ± 29[1]
(-)-trans-Carveol Dehydrogenase (native)Mentha spicata(-)-trans-Carveol--10.5NAD+[9]
Carveol Dehydrogenase (native)Carum carvi(+)/(-)-trans-Carveol mixture--10.5NAD+[2]

Table 1: Kinetic Parameters of Carveol Dehydrogenase. Note: The kcat for the recombinant peppermint enzyme increased 3-fold at its optimal pH of 10.[1]

EnzymeOrganismSubstrateProduct(s)Regio- and StereospecificityReference(s)
Limonene-6-hydroxylase (native)Carum carvi(+)-Limonene(+)-trans-Carveol (97%), (-)-trans-Carveol (2.5%), (-)-cis-Carveol (0.5%)High regio- and stereospecificity for (+)-limonene.[2]
(-)-Limonene(-)-cis-Carveol (major product)Lower activity compared to (+)-limonene.[2]
(-)-Limonene-6-hydroxylase (recombinant)Mentha spicata(-)-Limonene(-)-trans-CarveolStrict regio- and stereospecificity.[10]

Table 2: Substrate Specificity and Product Profile of Limonene-6-hydroxylase.

Experimental Protocols

This section provides detailed methodologies for the assay of the key enzymes involved in the biosynthesis of carvone from limonene.

Assay for Limonene-6-hydroxylase Activity

This protocol is adapted from methods used for the characterization of recombinant limonene hydroxylases expressed in E. coli.[11]

Materials:

  • Microsomal fraction containing limonene-6-hydroxylase (from plant tissue or recombinant expression system).

  • NADPH:cytochrome P450 reductase (purified, recombinant).

  • Buffer: 50 mM Tris-HCl (pH 7.5) containing 10% (v/v) glycerol and 1 mM DTT.

  • Substrate: (-)-Limonene or (+)-limonene (dissolved in a suitable solvent like acetone or pentane).

  • Cofactor: NADPH.

  • Quenching solution: Ethyl acetate or hexane.

  • Internal standard for GC-MS analysis (e.g., naphthalene or other suitable hydrocarbon).

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from the source tissue or from cells expressing the recombinant enzyme. Resuspend the microsomal pellet in the assay buffer.

  • Reaction Mixture Preparation: In a glass vial, combine the microsomal preparation, a saturating amount of purified NADPH:cytochrome P450 reductase, and the assay buffer to a final volume of, for example, 500 µL.

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the reaction by adding the substrate, limonene (e.g., to a final concentration of 200 µM).

  • Cofactor Addition: Immediately after substrate addition, add NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ethyl acetate (or hexane) containing a known concentration of the internal standard. Vortex vigorously for 30 seconds to extract the products.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 5 minutes to separate the organic and aqueous phases.

  • Analysis: Carefully collect the organic phase and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of trans-carveol and other potential products.

Assay for trans-Carveol Dehydrogenase Activity

This protocol is based on the method described by Bouwmeester et al. (1998) for the characterization of carveol dehydrogenase from caraway fruit.[2][12]

Materials:

  • Enzyme source: Supernatant from a 150,000g centrifugation of a plant extract or a purified recombinant enzyme preparation.

  • Buffer: 50 mM Glycine buffer (pH 10.5) containing 10% (v/v) glycerol and 2 mM DTT.

  • Substrate: trans-Carveol (a mixture of enantiomers can be used, or a specific enantiomer depending on the enzyme being characterized), dissolved in pentane.

  • Cofactor: NAD+.

  • Quenching solution: Diethyl ether.

  • Internal standard for GC-MS analysis.

Procedure:

  • Enzyme Preparation: Prepare a soluble protein fraction from the source tissue. This typically involves homogenization in a suitable buffer followed by centrifugation to remove cell debris and membranes (e.g., a 150,000g spin to obtain the supernatant).

  • Reaction Mixture Preparation: In a Teflon-lined screw-cap tube, dilute the enzyme-containing supernatant (e.g., 20-fold) with the assay buffer.

  • Initiation of Reaction: Start the reaction by adding the substrate, trans-carveol (e.g., 240 nmol in 5 µL of pentane), and the cofactor, NAD+ (to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Termination of Reaction: Stop the reaction by adding 1 mL of diethyl ether containing the internal standard and vortexing vigorously.

  • Phase Separation: Centrifuge briefly to separate the phases.

  • Analysis: Analyze the diethyl ether phase by GC-MS to quantify the amount of carvone produced.

  • Control: Run a control reaction where the enzyme is heat-inactivated (boiled for 5 minutes) before the addition of substrate and cofactor to ensure that the observed activity is enzymatic.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a general experimental workflow for enzyme activity analysis.

Carvone_Biosynthesis_Pathway Limonene Limonene transCarveol trans-Carveol Limonene->transCarveol Limonene-6-hydroxylase (Cytochrome P450) NADPH, O2 Carvone Carvone transCarveol->Carvone trans-Carveol Dehydrogenase NAD+ Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Tissue Plant Tissue / Recombinant Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation EnzymeFraction Enzyme Fraction (Microsomal or Soluble) Centrifugation->EnzymeFraction ReactionMix Prepare Reaction Mixture (Buffer, Substrate, Cofactor) EnzymeFraction->ReactionMix Incubation Incubation (Controlled Temperature and Time) ReactionMix->Incubation Termination Reaction Termination (Solvent Extraction) Incubation->Termination GCMS GC-MS Analysis Termination->GCMS Quantification Quantification of Product GCMS->Quantification

References

An In-Depth Technical Guide to the Solubility Parameters of Carvone Oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hansen Solubility Parameters

The Hansen Solubility Parameter (HSP) is a powerful tool for predicting the solubility of a solute in a given solvent. It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1] These three parameters represent the different types of intermolecular interactions and can be plotted in a three-dimensional Hansen space.[2][3]

The total Hansen solubility parameter (δt) is related to the individual components by the following equation:

δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their respective Hansen solubility parameters must be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.[3]

Experimental Determination of Carvone Oxide's Hansen Solubility Parameters

The experimental determination of a solute's HSPs involves testing its solubility in a range of solvents with known HSPs.[4][5] The general workflow for this process is outlined below.

A common method for determining the HSPs of a substance like this compound involves the following steps:[4]

  • Solvent Selection: A diverse set of organic solvents with well-characterized Hansen Solubility Parameters is chosen. The selection should cover a broad range of δD, δP, and δH values.

  • Solubility Testing: A small, precise amount of this compound is added to a known volume of each selected solvent. The mixture is then agitated (e.g., via vortexing or sonication) and allowed to equilibrate.

  • Observation and Scoring: Each solvent is classified as a "good" or "bad" solvent for this compound. A simple binary classification can be used (e.g., 1 for soluble, 0 for insoluble). Solubility can be determined visually or through analytical techniques if the distinction is not clear.

  • Data Analysis and Sphere Fitting: The HSPs of the "good" solvents are plotted in 3D Hansen space. A sphere is then mathematically fitted to enclose the maximum number of "good" solvents while excluding the maximum number of "bad" solvents. The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of the solute, in this case, this compound.[2] The radius of the sphere (R0) is also determined, which represents the interaction radius of the solute.

The relative energy difference (RED) number is often calculated to quantify the similarity between a solute and a solvent: RED = Ra / R0. A RED value less than 1 indicates high affinity, a value equal to 1 suggests boundary conditions for solubility, and a value greater than 1 implies low affinity.[3]

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a selection of organic solvents that could be utilized in the experimental determination of this compound's HSPs.

SolventCAS NumberδD (MPa½)δP (MPa½)δH (MPa½)δt (MPa½)
Acetone67-64-115.510.47.020.0
Acetonitrile75-05-815.318.06.124.4
Benzene71-43-218.40.02.018.5
Chloroform67-66-317.83.15.719.0
Cyclohexane110-82-716.80.00.216.8
Dichloromethane75-09-218.26.36.120.2
Diethyl ether60-29-714.52.95.115.8
Dimethylformamide (DMF)68-12-217.413.711.324.8
Dimethyl sulfoxide (DMSO)67-68-518.416.410.226.7
Ethanol64-17-515.88.819.426.6
Ethyl acetate141-78-615.85.37.218.2
Heptane142-82-515.30.00.015.3
Hexane110-54-314.90.00.014.9
Isopropanol67-63-015.86.116.423.5
Methanol67-56-115.112.322.329.6
Tetrahydrofuran (THF)109-99-916.85.78.019.5
Toluene108-88-318.01.42.018.2
Water7732-18-515.516.042.347.8
Xylene1330-20-717.61.03.118.0

Note: These values can vary slightly depending on the source.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Hansen Solubility Parameters.

HSP_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Diverse Organic Solvents (Known δD, δP, δH) B Prepare Samples: - Weigh this compound - Measure Solvent Volumes A->B C Mix this compound and Solvents B->C D Equilibrate Samples (e.g., Agitation, Rest) C->D E Observe and Score Solubility ('Good' vs. 'Bad' Solvents) D->E F Plot 'Good' Solvents in 3D Hansen Space E->F G Fit Sphere to Enclose 'Good' Solvents F->G H Determine Sphere Center (δD, δP, δH of this compound) and Radius (R0) G->H

Workflow for Hansen Solubility Parameter Determination.

Chemical Properties of this compound

Understanding the chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValue
Molecular Formula C₁₀H₁₄O₂[6][7]
Molecular Weight 166.22 g/mol [6][8]
CAS Number 33204-74-9 (trans-), 18383-49-8 (cis-)[6][7]
Appearance Colorless to pale yellow liquid
Solubility in Water 221.1 mg/L @ 25 °C (estimated)[9]
LogP (Octanol-Water Partition Coefficient) 1.69910[10]

This compound possesses both polar (ketone and epoxide groups) and non-polar (hydrocarbon backbone) regions, suggesting that it will be most soluble in solvents of intermediate polarity. Its hydrogen bond acceptor count is 2 (from the oxygen atoms), and it has no hydrogen bond donors.[10] This indicates that the hydrogen bonding parameter (δH) will likely be influenced by its interactions with proton-donating solvents.

By following the experimental protocol outlined in this guide and utilizing the provided data for common organic solvents, researchers can successfully determine the Hansen Solubility Parameters of this compound. This information is invaluable for applications in drug formulation, reaction chemistry, and materials science where solvent selection is critical.

References

Methodological & Application

Application Notes and Protocols: The Use of Carvone Oxide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvone oxide, a versatile chiral building block derived from the naturally abundant monoterpene carvone, serves as a valuable starting material and intermediate in asymmetric synthesis. Its inherent stereochemistry and reactive epoxide functionality allow for the stereocontrolled introduction of new chiral centers, making it a key component in the synthesis of complex natural products and pharmacologically active molecules. These application notes provide an overview of recent methodologies employing this compound, complete with detailed experimental protocols and quantitative data to facilitate their adoption in the laboratory.

Diastereoselective Synthesis of 7,8-Carvone Epoxides via Organocatalysis

The selective epoxidation of the exocyclic double bond of carvone presents a challenge in achieving high diastereoselectivity. An effective two-step organocatalytic approach circumvents direct epoxidation by proceeding through a bromoester intermediate. This method allows for the separate synthesis of the two diastereomers of 7,8-carvone oxide.[1][2][3]

Data Presentation

The following table summarizes the key quantitative data for the organocatalytic synthesis of the bromoester intermediates, which are the precursors to the 7,8-carvone epoxides. The diastereomeric ratio (d.r.) is based on the isolated yields of the two diastereomeric bromoesters.

Table 1: Organocatalyst Scope and Optimization for the Synthesis of Bromoester Precursors [3]

EntryCatalystCatalyst Load (%)Temperature (°C)Time (days)Yield (%)Diastereomeric Ratio (d.r.)
1Proline2rt62119:81
2Proline20rt62529:71
3Proline203963445:55
4Quinidine20rt62058:42
5Diphenylprolinol20rt62354:46

Note: Yields and d.r. are for the isolated bromoester intermediates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Bromoester Intermediates [1]

This protocol describes the synthesis of the bromoester intermediates of 7,8-carvone oxide using organocatalysis.

Materials:

  • (R)-Carvone

  • o-Nitrobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Organocatalyst (e.g., L-Proline, Quinidine, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the selected organocatalyst (see Table 1 for loading) in 20 mL of CH₂Cl₂, add (R)-carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (1.66 g, 9.32 mmol).

  • Stir the reaction mixture for the time and at the temperature specified in Table 1.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a gradient of n-hexane/EtOAc as the eluent to isolate the two diastereomeric bromoester products.

Protocol 2: Synthesis of 7,8-Carvone Epoxides from Bromoester Intermediates

This protocol describes the conversion of the isolated bromoester intermediates to the corresponding 7,8-carvone epoxides.

Materials:

  • Isolated bromoester intermediate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the isolated bromoester in methanol.

  • Add a solution of sodium hydroxide in water dropwise to the methanolic solution of the bromoester.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, add water to the reaction mixture and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding 7,8-carvone oxide diastereomer.

Logical Relationship Diagram

G cluster_0 Two-Step Synthesis of 7,8-Carvone Epoxides Carvone (R)-Carvone Bromoester Bromoester Intermediates (Diastereomeric Mixture) Carvone->Bromoester Organocatalyst, NBS, o-Nitrobenzoic Acid Separation Chromatographic Separation Bromoester->Separation Diastereomer1 Diastereomer 1 Separation->Diastereomer1 Diastereomer2 Diastereomer 2 Separation->Diastereomer2 Epoxide1 7,8-Carvone Oxide (Diastereomer 1) Diastereomer1->Epoxide1 NaOH, MeOH/H₂O Epoxide2 7,8-Carvone Oxide (Diastereomer 2) Diastereomer2->Epoxide2 NaOH, MeOH/H₂O

Caption: Workflow for the diastereoselective synthesis of 7,8-carvone epoxides.

Application of (S)-Carvone Oxide in the Total Synthesis of (+)-Ambiguine G

(S)-Carvone oxide is a key starting material in the convergent total synthesis of complex natural products such as (+)-ambiguine G, a chlorinated pentacyclic indole alkaloid.[4][5][6] The synthesis commences with the transformation of (S)-carvone oxide into a functionalized chlorinated cyclohexanone derivative.[7][8]

Experimental Workflow

The initial steps in the synthesis of (+)-ambiguine G from (S)-carvone oxide involve the stereoselective installation of a vinyl group and a chlorine atom.

Protocol 3: Synthesis of Chlorinated Cyclohexanone from (S)-Carvone Oxide (Conceptual)

Note: A detailed experimental protocol with specific quantities is not publicly available. The following is a conceptual outline based on the reported synthetic strategy.[7][8]

  • Vinylation: The synthesis begins with an alkoxide-directed vinylation of (S)-carvone oxide. This step is crucial for introducing the vinyl group with the desired stereochemistry, opposite to the isopropenyl group.

  • Deoxychlorination: The resulting hydroxy ketone is then subjected to a stereoinvertive deoxychlorination to install the chlorine atom, yielding the key chlorinated cyclohexanone intermediate.

Synthesis Pathway Diagram

G cluster_1 Synthesis of (+)-Ambiguine G Core from (S)-Carvone Oxide CarvoneOxide (S)-Carvone Oxide HydroxyKetone Hydroxy Ketone Intermediate CarvoneOxide->HydroxyKetone Alkoxide-directed vinylation ChloroKetone Chlorinated Cyclohexanone HydroxyKetone->ChloroKetone Stereoinvertive deoxychlorination EthoxyDiene Ethoxy Diene ChloroKetone->EthoxyDiene Cycloaddition [4+3] Cycloaddition EthoxyDiene->Cycloaddition Indole Indolic Silyl Ether Indole->Cycloaddition Tetracycle Tetracyclic Intermediate Cycloaddition->Tetracycle FriedelCrafts Intramolecular Friedel-Crafts Tetracycle->FriedelCrafts Pentacycle Pentacyclic Core FriedelCrafts->Pentacycle

Caption: Key transformations in the early stages of the total synthesis of (+)-ambiguine G.

Domino Reaction of this compound for the Synthesis of Morphan Scaffolds

This compound can be utilized in a domino reaction with primary amines to construct enantiomerically pure 4-hydroxymorphan-7-ones. This reaction proceeds through an initial epoxide opening by the amine, followed by an intramolecular conjugate addition.

Data Presentation

The following table presents the yields for the synthesis of various N-substituted morphan derivatives from (R)-carvone oxide and different primary amines.

Table 2: Synthesis of N-Substituted Morphan Derivatives

EntryPrimary Amine (R-NH₂)ProductYield (%)
1Benzylamine8a,b 28
2Phenylethylamine9a,b 20
3(4-Methoxyphenyl)ethylamine10a,b 18
4(S)-(-)-1-Phenylethylamine11a 12
5(R)-(+)-1-Phenylethylamine11c 12
6Furfurylamine12a 5
73-Phenylpropylamine13a,b 13

Note: Products are obtained as a mixture of diastereomers.

Experimental Protocol

Protocol 4: General Procedure for the Domino Synthesis of Morphan Derivatives

Materials:

  • (R)-Carvone oxide (prepared from (R)-carvone and m-CPBA)

  • Primary amine (see Table 2)

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of (R)-carvone oxide in acetonitrile, add the corresponding primary amine and lithium perchlorate.

  • Reflux the reaction mixture for approximately 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N-substituted morphan products.

Reaction Mechanism Diagram

G cluster_2 Domino Synthesis of Morphan Scaffolds CarvoneOxide (R)-Carvone Oxide EpoxideOpening Nucleophilic Epoxide Opening CarvoneOxide->EpoxideOpening PrimaryAmine R-NH₂ PrimaryAmine->EpoxideOpening Intermediate Secondary Amine Intermediate EpoxideOpening->Intermediate ConjugateAddition Intramolecular Conjugate Addition Intermediate->ConjugateAddition Morphan 4-Hydroxymorphan-7-one ConjugateAddition->Morphan

Caption: Domino reaction pathway for the synthesis of morphan derivatives.

References

Carvone Oxide: A Versatile Chiral Building Block for a New Generation of Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone, a naturally abundant monoterpene found in the essential oils of spearmint and caraway, serves as an inexpensive and readily available chiral starting material in organic synthesis.[1][2] Its derivatives, particularly carvone oxides, have emerged as powerful and versatile chiral building blocks for the enantioselective total synthesis of a wide array of complex natural products. The presence of multiple functional groups—an α,β-unsaturated ketone, a chiral center, and an epoxide ring—within a compact carbocyclic framework makes carvone oxide an ideal starting point for constructing intricate molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in total synthesis, targeting researchers and professionals in drug development and chemical synthesis.

Applications in Total Synthesis

This compound is a key intermediate in the synthesis of a diverse range of bioactive natural products, including sesquiterpenoids, diterpenoids, and other complex polycyclic molecules. Its utility stems from the ability to undergo a variety of stereocontrolled transformations, such as nucleophilic epoxide opening, rearrangements, and cycloaddition reactions.

Key applications include:

  • Synthesis of Heterocyclic Sesquiterpenoids: Carvone and its epoxides are extensively used in the synthesis of heterocyclic sesquiterpenoids.[1][2] The epoxide can be opened by various nucleophiles to introduce new functionalities and build complex heterocyclic systems.

  • Construction of Clovan-Type Terpenoids: The total synthesis of rumphellclovane E, a clovane-type sesquiterpenoid, has been accomplished using (R)-carvone as the starting material.[3][4] The synthesis highlights the use of modern synthetic methods, including Rh-catalyzed cyclopropanation and iron-catalyzed intramolecular reductive aldol reactions, starting from a carvone-derived intermediate.

  • Titanocene-Mediated Radical Cyclizations: Carvone epoxides are excellent substrates for titanocene(III)-mediated radical cyclizations. This methodology allows for the stereoselective formation of highly functionalized carbocyclic and heterocyclic systems. A notable application is the total synthesis of (+)-paeonisuffrone, where a key step involves the titanocene-catalyzed stereoselective cyclization of a carvone-derived epoxy enone.[5][6]

  • [4+3] Cycloaddition Reactions: Carvone-derived intermediates can participate in [4+3] cycloaddition reactions to construct seven-membered rings, which are common motifs in many natural products.[2]

Data Presentation

The following tables summarize quantitative data for key transformations involving the synthesis and application of carvone oxides.

Table 1: Synthesis of Carvone Oxides

Starting MaterialEpoxidation ReagentProductYield (%)Diastereomeric Ratio (d.r.)Reference
(R)-(-)-Carvonem-CPBA(R)-(-)-Carvone-7,8-oxide66Not stereoselective[7]
(S)-(+)-Carvonem-CPBA(S)-(+)-Carvone-7,8-oxide59Not stereoselective[7]
(R)-(-)-Carvone30% H₂O₂, 6N NaOH(R)-(-)-Carvone-1,2-oxideHighNot reported[8]
(R)-CarvoneNBS, o-nitrobenzoic acid, Proline (organocatalyst)Bromoester intermediate for 7,8-epoxide54 (sum of diastereomers)26%[9]
Bromoester 7K₂CO₃, MeOH(R,R)-7,8-Carvone epoxideHighEnantiopure[9]
Bromoester 8K₂CO₃, MeOH(R,S)-7,8-Carvone epoxideHighEnantiopure[9]

Table 2: Application of this compound in Total Synthesis

Starting MaterialKey ReactionProductYield (%)StereoselectivityReference
(+)-10-hydroxycarvone epoxideTi(III)-promoted radical cyclizationPinane skeleton intermediate for Paeonisuffrone46% (for one diastereomer)Stereoselective[10]
(R)-carvone derivativeRh-catalyzed cyclopropanationCyclopropane intermediate for Rumphellclovane E92%>20:1 d.r.[3][11]
(R)-carvone derivativeIron-catalyzed intramolecular reductive aldol reactionBicyclic intermediate for Rumphellclovane E75%Not reported[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-Carvone-7,8-oxide

This protocol describes the regioselective epoxidation of the exocyclic double bond of (R)-(-)-carvone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.5 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the carvone solution over 20 minutes while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 3 hours, then allow it to stand at 0 °C overnight (approximately 16 hours).

  • Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 times), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be purified by flash column chromatography on silica gel if necessary. A typical yield is around 66%.[7]

Protocol 2: Diastereoselective Synthesis of 7,8-Carvone Epoxides via Organocatalysis

This two-step protocol affords diastereomerically enriched 7,8-carvone epoxides through an organocatalyzed bromination followed by cyclization.[9]

Step 1: Organocatalytic Synthesis of Bromoesters

Materials:

  • (R)-Carvone

  • N-Bromosuccinimide (NBS)

  • o-Nitrobenzoic acid

  • Proline (organocatalyst)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of proline (0.02 eq) in dichloromethane, add (R)-carvone (1.0 eq), o-nitrobenzoic acid (1.4 eq), and N-bromosuccinimide (1.4 eq).

  • Stir the reaction mixture at room temperature for 6 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to separate the diastereomeric bromoesters.

Step 2: Hydrolysis to Epoxides

Materials:

  • Diastereomerically pure bromoester (from Step 1)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the isolated bromoester in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent.

  • The resulting crude epoxide can be purified by column chromatography if necessary.

Protocol 3: Titanocene-Mediated Radical Cyclization of a Carvone Epoxide Derivative (General Procedure)

This protocol outlines a general procedure for the key cyclization step in the total synthesis of (+)-paeonisuffrone.[10]

Materials:

  • Epoxy pivalate derived from (+)-10-hydroxycarvone

  • Titanocene dichloride (Cp₂TiCl₂)

  • Manganese dust (Mn)

  • 2,4,6-Collidine hydrochloride

  • Anhydrous and deoxygenated Tetrahydrofuran (THF)

  • Argon atmosphere setup

  • Brine

Procedure:

  • In a flame-dried, two-necked flask under an argon atmosphere, add titanocene dichloride (0.2 eq) and manganese dust (8.0 eq).

  • Add deoxygenated THF and stir the mixture at room temperature until it turns green (approximately 15 minutes), indicating the formation of the active Ti(III) species.

  • In a separate flask, dissolve the epoxy pivalate (1.0 eq) and 2,4,6-collidine hydrochloride (6.0 eq) in THF.

  • Add the solution of the epoxide to the green titanocene solution.

  • Stir the reaction mixture at room temperature for 20-24 hours.

  • Quench the reaction by adding brine.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and synthetic strategies involving this compound.

selective_epoxidation carvone (R)-Carvone mcpba m-CPBA, CH₂Cl₂ h2o2 H₂O₂, NaOH, MeOH epoxide_exo Carvone-7,8-oxide carvone->epoxide_exo Regioselective epoxidation of electron-rich C=C epoxide_endo Carvone-1,2-oxide carvone->epoxide_endo Nucleophilic epoxidation of α,β-unsaturated ketone paeonisuffrone_synthesis start (+)-10-Hydroxycarvone epoxide Epoxy enone (this compound derivative) start->epoxide Epoxidation cyclization Ti(III)-promoted radical cyclization epoxide->cyclization pinane Highly oxygenated pinane skeleton cyclization->pinane Key C-C bond formation paeonisuffrone (+)-Paeonisuffrone pinane->paeonisuffrone Further transformations divergent_synthesis cluster_start Chiral Pool cluster_intermediate Key Chiral Building Block cluster_products Diverse Natural Product Scaffolds carvone (R)-Carvone carvone_oxide This compound carvone->carvone_oxide Stereoselective Epoxidation product1 Heterocyclic Sesquiterpenoids carvone_oxide->product1 Nucleophilic Ring Opening product2 Clovane-type Terpenoids carvone_oxide->product2 Rearrangement/ Cyclization product3 Pinane-type Diterpenoids carvone_oxide->product3 Radical Cyclization product4 Other Polycyclic Systems carvone_oxide->product4 Cycloaddition

References

Application Notes and Protocols for the Regioselective Epoxidation of Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the regioselective epoxidation of carvone, a versatile chiral starting material in organic synthesis. The protocols outlined below describe two primary methods for achieving epoxidation at either the endocyclic α,β-unsaturated ketone or the exocyclic isopropenyl group, leading to the formation of distinct epoxide products with significant synthetic utility.

Introduction

Carvone is a naturally occurring monoterpene characterized by two reactive double bonds, offering a valuable platform for selective chemical transformations.[1][2] The ability to selectively epoxidize one of these double bonds over the other is a classic challenge in organic chemistry and provides access to important chiral building blocks.[1][2] This document details two well-established, regioselective epoxidation methods:

  • Epoxidation of the α,β-Unsaturated Ketone: This reaction is typically achieved using alkaline hydrogen peroxide, which preferentially reacts with the electron-deficient double bond of the enone system.[3][4][5]

  • Epoxidation of the Isopropenyl Group: This transformation is commonly carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which favor the electron-rich exocyclic double bond.[3][4][6]

The resulting epoxides, carvone-1,2-oxide and carvone-7,8-oxide, are valuable intermediates for the synthesis of a variety of more complex molecules.

Data Presentation

The following table summarizes quantitative data from representative epoxidation experiments on (R)-(-)-carvone.

Epoxidation MethodReagentsProductYield (%)Diastereomeric Ratio (d.r.)Reference
Alkaline Hydrogen Peroxide30% H₂O₂, 6N NaOH, MethanolCarvone-1,2-oxide58 - 95Not Reported[4][7]
m-Chloroperoxybenzoic Acid (m-CPBA)m-CPBA, DichloromethaneCarvone-7,8-oxide57 - 91Not Stereoselective[7][6]
Organocatalytic (Two-Step)N-Bromosuccinimide, o-nitrobenzoic acid, Organocatalyst7,8-Carvone Epoxides34 & 20 (bromoester intermediates)26% (bromoester intermediates)[1]

Experimental Protocols

Protocol 1: Synthesis of Carvone-1,2-oxide via Alkaline Hydrogen Peroxide Epoxidation

This protocol is adapted from procedures described by Mak et al. and Nanalysis.[4][7]

Materials:

  • (R)-(-)-carvone (1.00 g, 6.68 mmol)

  • Methanol (8 mL)

  • 30% w/w Hydrogen Peroxide (H₂O₂)

  • 6N aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask (25 mL)

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in methanol (8 mL) in a 25 mL round-bottomed flask.

  • Cool the flask to 0 °C in an ice bath.

  • While stirring, add 30% w/w hydrogen peroxide dropwise over a period of 5 minutes.

  • Subsequently, add 6N aqueous sodium hydroxide dropwise to the solution over a period of 5 minutes.

  • Continue stirring the mixture at 0 °C for 15 minutes.

  • Remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes.[4]

  • The product can be isolated by extraction with dichloromethane.[7]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield carvone-1,2-oxide. No further purification is typically necessary.[4]

Protocol 2: Synthesis of Carvone-7,8-oxide via m-CPBA Epoxidation

This protocol is based on procedures outlined by Mak et al. and others.[4][7][6]

Materials:

  • (R)-(-)-carvone (1.00 g, 6.68 mmol)

  • Dichloromethane (DCM, 16 mL total)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 75-77%, 1.69 g, ~9.80 mmol)

  • 10% aqueous Sodium Sulfite (Na₂SO₃) solution

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask (25 mL)

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in dichloromethane (8 mL) in a 25 mL round-bottomed flask and cool to 0 °C in an ice bath.[4]

  • In a separate flask, dissolve m-CPBA (1.69 g) in dichloromethane (8 mL).[4]

  • Add the m-CPBA solution dropwise to the stirred carvone solution over a period of 20 minutes at 0 °C. A precipitate may form upon addition.[4]

  • Allow the mixture to stir in the ice bath for 3 hours. For completion, the reaction can be left overnight in a freezer at 0 °C.[4][7]

  • After the reaction is complete, allow the mixture to return to room temperature and add 10% sodium sulfite solution (1 mL) to quench the excess peroxy acid. Stir for 5 minutes.[4]

  • Gravity filter the mixture and wash the solid with dichloromethane (2 x 4 mL).[4]

  • Combine the filtrate and washes and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 10% sodium carbonate (3 x 15 mL) and saturated brine solution (15 mL).[4]

  • Collect the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield carvone-7,8-oxide.[4]

Visualizations

Experimental Workflow: Regioselective Epoxidation of Carvone

G cluster_start Starting Material cluster_path1 Method 1: Alkaline H₂O₂ cluster_path2 Method 2: m-CPBA carvone (R)-(-)-Carvone dissolve1 Dissolve in Methanol carvone->dissolve1 dissolve2 Dissolve in DCM carvone->dissolve2 cool1 Cool to 0°C dissolve1->cool1 add_reagents1 Add 30% H₂O₂ and 6N NaOH cool1->add_reagents1 react1 Stir at 0°C then RT add_reagents1->react1 workup1 Extraction & Drying react1->workup1 product1 Carvone-1,2-oxide workup1->product1 cool2 Cool to 0°C dissolve2->cool2 add_reagents2 Add m-CPBA solution cool2->add_reagents2 react2 Stir at 0°C add_reagents2->react2 workup2 Quench, Wash & Dry react2->workup2 product2 Carvone-7,8-oxide workup2->product2

Caption: General experimental workflow for the two primary regioselective epoxidation reactions of carvone.

Reaction Mechanisms

G cluster_mech1 Mechanism 1: Alkaline Hydrogen Peroxide cluster_mech2 Mechanism 2: m-CPBA Epoxidation start1 Carvone Enone intermediate1 Enolate Intermediate start1->intermediate1 Conjugate Addition reagent1 Hydroperoxide Anion (from H₂O₂ + OH⁻) reagent1->start1 Nucleophilic Attack product1_mech Carvone-1,2-oxide intermediate1->product1_mech Intramolecular SN2 reaction start2 Carvone Isopropenyl Group intermediate2 Concerted Transition State ('Butterfly Mechanism') start2->intermediate2 reagent2 m-CPBA reagent2->intermediate2 product2_mech Carvone-7,8-oxide intermediate2->product2_mech Concerted Reaction

Caption: Simplified reaction mechanisms for the epoxidation of carvone's different double bonds.

References

Carvone Oxide: A Versatile Chiral Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carvone oxide, a derivative of the naturally occurring monoterpene carvone, has emerged as a valuable and versatile chiral building block in the synthesis of complex molecular architectures for pharmaceutical applications. Its inherent stereochemistry and the reactivity of the epoxide ring make it an attractive starting material for the enantioselective synthesis of a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of morphan derivatives, which have shown potential as sigma receptor ligands, and other carvone derivatives with anti-inflammatory properties.

I. Synthetic Applications of this compound

This compound serves as a key intermediate in multi-step syntheses, primarily leveraging the regioselective opening of its epoxide ring. This reactivity allows for the introduction of diverse functional groups and the construction of complex heterocyclic scaffolds.

Synthesis of Enantiomerically Pure Morphans

A significant application of this compound is in the synthesis of enantiomerically pure 4-hydroxymorphan-7-ones. The core of this synthesis is a Domino reaction involving the opening of the this compound epoxide ring by a primary amine, followed by an intramolecular conjugate addition to form the bicyclic morphan skeleton. This two-step process from (R)-carvone is efficient and allows for diversification of the morphan structure at three key positions.[1]

Logical Relationship of Morphan Synthesis:

intermediate This compound (Epoxide 7) process2 Domino Reaction (Primary Amine, LiClO4) intermediate->process2 process1 Epoxidation (m-CPBA) process1->intermediate end 4-Hydroxymorphan-7-ones (Compounds 8-13) process2->end

Caption: Synthetic pathway from (R)-Carvone to 4-Hydroxymorphan-7-ones.

The synthesized morphans have been evaluated for their pharmacological activity, with some indolomorphan and quinolinomorphan derivatives showing nanomolar affinity for the σ1 receptor.[1]

II. Quantitative Data

The following tables summarize the yields for the epoxidation of carvone and the subsequent synthesis of various morphan derivatives.

Table 1: Epoxidation of (R)-Carvone

Starting MaterialReagentSolventYield (%)Reference
(R)-Carvonem-CPBA (≤77%)CH₂Cl₂Not explicitly stated, but product used in next step[1]
R-(−)-Carvonem-CPBA (75%)Dichloromethane66[2]

Table 2: Synthesis of 4-Hydroxymorphan-7-ones from this compound

Primary AmineProductYield (%)Reference
Methylamine(4R,8R)-8a and (4R,8S)-8b 28[1]
Ethylamine(4R,8R)-9a and (4R,8S)-9b Not specified in abstract[1]
Propylamine(4R,8R)-10a and (4R,8S)-10b 18[1]
Benzylamine(4R,8R)-11a and (4R,8S)-11b Not specified in abstract[1]
Phenethylamine(4R,8R)-12a and (4R,8S)-12b 5 (for purified 12a )[1]
3-Phenylpropylamine(4R,8R)-13a and (4R,8S)-13b Not specified in abstract[1]

III. Experimental Protocols

Synthesis of this compound (Epoxide 7) from (R)-Carvone

This protocol is adapted from the synthesis of (5R)‐2‐Methyl‐5‐[(R)‐ and (S)‐2‐methyloxiran‐2‐yl]cyclohex‐2‐en‐1‐one (7).[1]

Experimental Workflow:

reagent Add m-CPBA (≤77%) reaction Stir at room temp. for 3 hours reagent->reaction quench Add Na₂CO₃ solution reaction->quench extraction Separate layers Wash organic layer quench->extraction purification Dry, concentrate, and purify by flash column chromatography extraction->purification

Caption: Workflow for the synthesis of this compound.

Materials:

  • (R)‐Carvone (5.00 g, 33.3 mmol, 1.00 eq.)

  • m-Chloroperbenzoic acid (mCPBA, ≤77 %, 7.84 g, ≤35.0 mmol, ≤1.05 eq.)

  • Dichloromethane (CH₂Cl₂, 100 mL)

  • Sodium carbonate solution (Na₂CO₃, 100 mL)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cyclohexane and Ethyl acetate for column chromatography

Procedure:

  • Dissolve (R)‐Carvone in CH₂Cl₂ (100 mL).

  • At room temperature, add mCPBA.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Add Na₂CO₃ solution (100 mL) to quench the reaction.

  • Separate the layers. Wash the organic layer with Na₂CO₃ solution, water, and brine (100 mL each).

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography using a mixture of cyclohexane and ethyl acetate (10:1) as the eluent.

Synthesis of 4-Hydroxymorphan-7-ones via Domino Reaction

The following is a general protocol for the synthesis of 4-hydroxymorphan-7-ones from this compound. The specific example is for the synthesis of (1S,4R,5R,8R)‐4‐Hydroxy‐4,8‐dimethyl‐2‐methyl‐2‐azabicyclo[3.3.1]nonan‐7‐one ((4R,8R)‐8a) and its diastereomer.[1]

Materials:

  • This compound (epoxide 7) (1.00 g, 6.02 mmol, 1.00 eq)

  • Lithium perchlorate (LiClO₄) (680 mg, 6.4 mmol, 1.06 eq)

  • Methylamine (40% in H₂O, 1.2 mL, 13.8 mmol, 2.3 eq)

  • Acetonitrile (CH₃CN, 15 mL)

  • Dichloromethane (CH₂Cl₂, 50 mL)

  • Hydrochloric acid (1 M, 50 mL)

  • Saturated sodium carbonate solution (Na₂CO₃, 50 mL)

  • Sodium chloride (NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Concentrated ammonia solution (NH₃)

  • Methanol (CH₃OH) for column chromatography

Procedure:

  • Dissolve this compound and LiClO₄ in CH₃CN (15 mL).

  • Add methylamine solution and heat the mixture to reflux for 24 hours.

  • Remove the solvent in vacuo.

  • Dissolve the residue in CH₂Cl₂ (50 mL) and add 1 M HCl (50 mL).

  • Separate the layers. To the aqueous layer, add saturated Na₂CO₃ solution (50 mL).

  • Extract the aqueous layer with CH₂Cl₂ (4 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Saturate the combined aqueous layers with NaCl and extract with EtOAc (4 x 50 mL). Dry the extracts over Na₂SO₄ and concentrate.

  • Combine both residues and purify by column chromatography using a mixture of CH₂Cl₂:CH₃OH (25:1) with 1% concentrated NH₃.

IV. Conclusion

This compound is a readily accessible and highly useful chiral precursor for the synthesis of diverse and complex molecules of pharmaceutical interest. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel morphan derivatives and other bioactive compounds. The versatility of the epoxide chemistry allows for significant structural modifications, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols for the Enzymatic and Biotransformation of Carvone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic and biotransformation of carvone oxide. This document is intended to guide researchers in the exploration of novel biocatalytic routes for the synthesis of valuable chiral compounds from this compound, a derivative of the naturally abundant monoterpene, carvone.

Introduction

This compound, a bicyclic monoterpene epoxide, presents a valuable chiral building block for the synthesis of complex organic molecules. Its enzymatic transformation, particularly through the action of epoxide hydrolases, offers a green and highly selective alternative to traditional chemical methods for the production of vicinal diols. These diols are versatile intermediates in the pharmaceutical and fragrance industries. This document outlines the biotransformation of this compound using microbial whole-cell systems and purified enzymes, providing detailed experimental protocols and data presentation.

Biotransformation Pathways

The primary enzymatic transformation of this compound involves the hydrolytic cleavage of the epoxide ring by an epoxide hydrolase (EH) to yield the corresponding carvone diol. This reaction is highly stereospecific and can be catalyzed by whole microbial cells or isolated enzymes.

A potential biotransformation pathway for this compound is illustrated below. The enzymatic hydrolysis of the epoxide ring leads to the formation of a vicinal diol.

Biotransformation_Pathway This compound This compound Carvone Diol Carvone Diol This compound->Carvone Diol Epoxide Hydrolase (EH)

Caption: Proposed enzymatic hydrolysis of this compound to carvone diol.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for the biotransformation of this compound based on typical results obtained for analogous terpene epoxides.

Table 1: Microbial Biotransformation of this compound

MicroorganismSubstrate Concentration (g/L)Biotransformation Time (h)Product (Carvone Diol) Yield (%)Conversion (%)
Rhodococcus erythropolis DCL141.0488595
Aspergillus niger1.0726580
Beauveria bassiana1.0727088

Table 2: Enzymatic Hydrolysis of this compound using Purified Epoxide Hydrolase

Enzyme SourceEnzyme Concentration (mg/mL)Substrate Concentration (mM)Reaction Time (h)Product (Carvone Diol) Yield (%)Enantiomeric Excess (ee%)
Rhodococcus erythropolis LEH0.510698>99%
Aspergillus niger EH1.010129295%

Experimental Protocols

Microbial Biotransformation of this compound using Rhodococcus erythropolis DCL14

This protocol details the use of whole cells of Rhodococcus erythropolis DCL14 for the biotransformation of this compound. This strain is known to possess a limonene epoxide hydrolase with activity towards cyclic epoxides[1][2].

4.1.1. Materials

  • Rhodococcus erythropolis DCL14 culture

  • Mineral Salts Medium (MSM): (per liter) 5.0 g NH₄NO₃, 1.0 g KH₂PO₄, 1.0 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.01 g CaCl₂·2H₂O. Adjust pH to 7.0.

  • Growth substrate: Limonene (to induce epoxide hydrolase expression)

  • This compound

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 250 mL Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

4.1.2. Experimental Workflow

Microbial_Biotransformation_Workflow cluster_Inoculum Inoculum Preparation cluster_Biotransformation Biotransformation cluster_Extraction Extraction & Analysis Inoculate Inoculate R. erythropolis DCL14 in MSM + Limonene Incubate_Inoculum Incubate at 30°C, 200 rpm for 48h Inoculate->Incubate_Inoculum Harvest Harvest cells by centrifugation Resuspend Resuspend cells in fresh MSM Harvest->Resuspend Add_Substrate Add this compound (1 g/L) Resuspend->Add_Substrate Incubate_Biotransformation Incubate at 30°C, 200 rpm for 48h Add_Substrate->Incubate_Biotransformation Centrifuge_Broth Centrifuge culture broth Extract Extract supernatant with Ethyl Acetate Centrifuge_Broth->Extract Dry Dry organic phase with Na₂SO₄ Extract->Dry Concentrate Concentrate under vacuum Dry->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Caption: Workflow for the microbial biotransformation of this compound.

4.1.3. Procedure

  • Inoculum Preparation: Inoculate a single colony of Rhodococcus erythropolis DCL14 into a 250 mL flask containing 50 mL of MSM supplemented with 0.1% (v/v) limonene as the sole carbon source to induce epoxide hydrolase expression. Incubate at 30°C with shaking at 200 rpm for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5000 × g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with sterile MSM.

  • Biotransformation: Resuspend the cell pellet in 50 mL of fresh MSM in a 250 mL flask to an optical density at 600 nm (OD₆₀₀) of approximately 1.0.

  • Substrate Addition: Add this compound to the cell suspension to a final concentration of 1.0 g/L.

  • Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours. Monitor the progress of the reaction by taking samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Extraction: After the incubation period, centrifuge the culture broth at 8000 × g for 15 minutes to remove the cells. Extract the supernatant three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine the conversion rate.

Analytical Protocol: GC-MS Analysis

This protocol is for the analysis of the biotransformation products of this compound.

4.2.1. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

4.2.2. GC-MS Conditions

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MSD Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Impact (EI) mode at 70 eV

    • Scan Range: 40-400 amu

4.2.3. Sample Preparation

Dissolve the dried extract in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL before injection.

Logical Relationships and Signaling Pathways

The enzymatic hydrolysis of this compound by an epoxide hydrolase follows a specific catalytic mechanism. The logical relationship of this process is depicted below.

EH_Mechanism cluster_Enzyme Epoxide Hydrolase Active Site Nucleophile Nucleophilic Residue (e.g., Asp) Intermediate Covalent Alkyl-Enzyme Intermediate Acid General Acid (e.g., His) Base General Base (e.g., Asp) Water H₂O Carvone_Oxide This compound Carvone_Oxide->Intermediate Nucleophilic Attack (Protonation by Acid) Carvone_Diol Carvone Diol Intermediate->Carvone_Diol Hydrolysis (Water activation by Base)

Caption: General mechanism of epoxide hydrolysis by an α/β-hydrolase fold epoxide hydrolase.

Conclusion

The enzymatic transformation of this compound presents a promising avenue for the sustainable synthesis of valuable chiral diols. The protocols provided herein, particularly utilizing the robust biocatalyst Rhodococcus erythropolis DCL14, offer a solid foundation for further research and development in this area. Optimization of reaction conditions and exploration of other microbial sources will likely lead to even more efficient and selective biotransformation processes. The analytical methods described will be crucial for the characterization and quantification of the resulting products, facilitating the advancement of this green chemical technology.

References

Application of Carvone Oxide in Natural Product Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone oxide, a derivative of the readily available natural monoterpene carvone, serves as a versatile and valuable chiral building block in the synthesis of complex natural products.[1] The presence of a strained epoxide ring, coupled with the inherent chirality and additional functional handles of the carvone framework, makes it a powerful synthon for the stereoselective construction of intricate molecular architectures.[1][2] This application note provides a detailed overview of the use of this compound in natural product synthesis, focusing on key examples with comprehensive experimental protocols and quantitative data. The strategic application of this compound enables efficient and elegant synthetic routes to biologically active molecules, demonstrating its significance in modern organic synthesis and drug discovery.[3][4]

I. Diastereoselective Synthesis of 7,8-Carvone Epoxides

The selective epoxidation of the exocyclic double bond of carvone provides access to 7,8-carvone epoxides, crucial intermediates for further synthetic transformations. Organocatalysis has emerged as a powerful tool for achieving high diastereoselectivity in this transformation.[3]

A. Organocatalytic Approach to 7,8-Carvone Epoxides

A two-step organocatalytic route has been developed for the diastereoselective synthesis of 7,8-carvone epoxides. The process involves the formation of a bromoester intermediate, followed by hydrolysis to yield the desired epoxide.[3]

Table 1: Organocatalytic Bromination of (R)-Carvone [3]

EntryCatalyst (mol%)Temp (°C)Time (days)Yield of Bromoester 7 (%)Yield of Bromoester 8 (%)Diastereomeric Ratio (7:8)
1Nonert6151255:45
2Proline (20%)396341865:35
3Quinidine (20%)rt6571085:15
4Diphenylprolinol (20%)rt6501775:25
B. Experimental Protocol: Synthesis of Bromoesters 7 and 8 (Entry 3, Table 1)[3]
  • To a solution of Quinidine (20 mol%) in 20 mL of CH₂Cl₂ are added (R)-carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (1.66 g, 9.32 mmol).

  • The reaction mixture is stirred for 6 days at room temperature.

  • The solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by flash chromatography on silica gel (n-hexane/EtOAc) to provide the isolated bromoesters 7 and 8.

C. Experimental Protocol: Hydrolysis of Bromoesters to 7,8-Carvone Epoxides[3]
  • In a round-bottom flask equipped with a reflux condenser, the isolated bromoester (7 or 8) is dissolved in MeOH (20 mL).

  • K₂CO₃ (0.1 mmol) is added to the solution.

  • The reaction mixture is heated at reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and EtOAc. The aqueous layer is extracted with EtOAc (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the corresponding 7,8-carvone epoxide.

diastereoselective_synthesis R_Carvone (R)-Carvone Reagents NBS, o-nitrobenzoic acid Quinidine (20 mol%) CH₂Cl₂ , rt, 6 days R_Carvone->Reagents Bromoesters Bromoester Intermediates (7 and 8) Reagents->Bromoesters Hydrolysis K₂CO₃ MeOH, reflux Bromoesters->Hydrolysis Epoxides Diastereomerically Enriched 7,8-Carvone Epoxides Hydrolysis->Epoxides

Caption: Diastereoselective synthesis of 7,8-carvone epoxides.

II. Total Synthesis of (+)-Ambiguine G from (S)-Carvone Oxide

The utility of this compound as a chiral starting material is exemplified in the convergent total synthesis of the chlorinated pentacyclic indole alkaloid, (+)-Ambiguine G. The synthesis commences with commercially available (S)-carvone oxide and proceeds in 10 steps.[5][6]

A. Synthetic Strategy Overview

The synthesis features several key transformations, including an alkoxide-directed vinylation, a [4+3] cycloaddition to rapidly assemble the core structure, and a one-pot reduction-elimination-oxidation sequence.[5]

ambiguine_g_synthesis cluster_start Chiral Pool Starting Material cluster_core_formation Core Skeleton Assembly cluster_endgame Final Modifications Carvone_Oxide (S)-Carvone Oxide Vinyl_Ketone Alkoxide-Directed Vinylation Carvone_Oxide->Vinyl_Ketone Chloro_Ketone Stereoinvertive Deoxychlorination Vinyl_Ketone->Chloro_Ketone Cycloaddition [4+3] Cycloaddition Chloro_Ketone->Cycloaddition Tetracyclic_Intermediate Tetracyclic Core Cycloaddition->Tetracyclic_Intermediate Friedel_Crafts Intramolecular Friedel-Crafts Tetracyclic_Intermediate->Friedel_Crafts Pentacyclic_Core Pentacyclic Skeleton Friedel_Crafts->Pentacyclic_Core Functionalization Reduction-Elimination-Oxidation & Nitrile Installation Pentacyclic_Core->Functionalization Ambiguine_G (+)-Ambiguine G Functionalization->Ambiguine_G

Caption: Synthetic workflow for (+)-Ambiguine G.

B. Key Experimental Protocols

1. Synthesis of Tosylhydrazone from (S)-Carvone Oxide [1]

  • To a solution of (S)-carvone oxide (0.814 g, 4.90 mmol, 1 equiv.) in THF (8.2 mL, 0.6 M) at -10 °C is added TsNHNH₂ (0.912 g, 4.90 mmol, 1 equiv.) in one portion.

  • The reaction mixture is stirred at -10 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the tosylhydrazone.

2. Alkoxide-Directed Vinylation [1]

  • To a solution of the tosylhydrazone in THF at -78 °C is added vinylmagnesium bromide (1.0 M in THF, 2.5 equiv.).

  • The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature over 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • A solution of CuCl₂·2H₂O (5 equiv.) in saturated aqueous NH₄Cl is added, and the mixture is stirred vigorously for 12 hours.

  • The mixture is extracted with Et₂O, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to afford the vinylated ketone.

3. Stereoinvertive Deoxychlorination [5]

  • To a solution of the vinylated ketone in CH₂Cl₂ at 0 °C is added NCS (1.5 equiv.) and pyridine (2.0 equiv.).

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the chloroketone.

Table 2: Summary of Key Steps in the Synthesis of (+)-Ambiguine G from (S)-Carvone Oxide [1][5]

StepTransformationKey ReagentsYield (%)
1Tosylhydrazone FormationTsNHNH₂, THF~95
2Alkoxide-Directed VinylationVinylmagnesium bromide, CuCl₂·2H₂O~80
3Stereoinvertive DeoxychlorinationNCS, Pyridine~85

III. Reactivity of the Epoxide Ring: Nucleophilic Opening

The epoxide moiety of this compound is susceptible to nucleophilic attack under both acidic and basic conditions, providing a versatile handle for introducing a variety of functional groups. This reactivity is crucial for elaborating the carvone scaffold into more complex structures.[7]

epoxide_opening Carvone_Oxide this compound Acid_Base Acid or Base Catalyst Carvone_Oxide->Acid_Base Nucleophile Nucleophile (e.g., ROH, RNH₂, RSH) Nucleophile->Acid_Base Ring_Opened_Product Ring-Opened Product (1,2-Disubstituted Cyclohexane) Acid_Base->Ring_Opened_Product

Caption: General scheme for nucleophilic epoxide ring-opening.

A. Experimental Protocol: Catalytic Ring Opening with Alcohols[7]
  • To a solution of 7,8-carvone epoxide (100 mg) in the desired alcohol (5 mL) is added hydrazine sulfate (13 mg).

  • The reaction mixture is stirred at 50 °C for approximately 48 hours (monitored by TLC).

  • The mixture is filtered to recover the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by flash chromatography (petroleum ether:ethyl acetate) to afford the corresponding β-alkoxy alcohol.

Conclusion

This compound is a powerful and versatile chiral building block in the synthesis of natural products. Its ready availability in both enantiomeric forms, coupled with the strategic reactivity of its epoxide and other functional groups, allows for the efficient and stereocontrolled construction of complex molecular architectures. The detailed protocols provided herein for the diastereoselective synthesis of carvone epoxides and their application in the total synthesis of (+)-Ambiguine G highlight the practical utility of this synthon for researchers in organic synthesis and drug development. The continued exploration of the rich chemistry of this compound is poised to unlock novel synthetic pathways to a wide array of biologically important molecules.

References

Application Notes and Protocols for the Regiospecific Epoxidation of Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regiospecific epoxidation of carvone, a versatile natural product. The selective oxidation of one of the two double bonds in carvone is a key transformation in the synthesis of various bioactive molecules and complex organic scaffolds. Understanding the factors that govern the regioselectivity of epoxidation is crucial for achieving desired synthetic outcomes.

Introduction

Carvone is a monoterpenoid ketone that exists as two enantiomers, (R)-(-)-carvone (spearmint oil) and (S)-(+)-carvone (caraway oil). Its structure features two distinct carbon-carbon double bonds: an electron-rich trisubstituted double bond in the isopropenyl side chain and an electron-deficient α,β-unsaturated double bond within the cyclohexenone ring. This structural characteristic allows for the selective epoxidation of either double bond by choosing the appropriate oxidizing agent.[1][2][3][4][5] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), selectively epoxidize the electron-rich isopropenyl group.[1][2][6] In contrast, nucleophilic oxidizing agents like alkaline hydrogen peroxide target the electron-deficient α,β-unsaturated ketone system.[1][3][4][5] This differential reactivity forms the basis for the highly regiospecific synthesis of carvone oxides, which are valuable intermediates in organic synthesis.[7]

Mechanism of Regioselectivity

The regioselectivity of carvone epoxidation is dictated by the electronic nature of the double bonds and the mechanism of the epoxidizing agent.

  • Electrophilic Epoxidation with Peroxy Acids (e.g., m-CPBA): Peroxy acids are electrophilic oxidizing agents. The reaction proceeds via the Prilezhaev reaction, where the electron-rich double bond of the isopropenyl group acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.[1][4] The α,β-unsaturated double bond is deactivated towards electrophilic attack due to the electron-withdrawing effect of the carbonyl group.

  • Nucleophilic Epoxidation with Alkaline Hydrogen Peroxide: Under basic conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a strong nucleophile. This nucleophile undergoes a conjugate addition to the electron-deficient α,β-unsaturated ketone system.[8] The resulting enolate then displaces the hydroxide ion in an intramolecular nucleophilic substitution to form the epoxide.[8] The isolated, electron-rich double bond of the isopropenyl group is not susceptible to nucleophilic attack.

Quantitative Data Summary

The following table summarizes the reported yields for the regiospecific epoxidation of carvone with different reagents.

ReagentTarget Double BondProductReported Yield (%)Reference(s)
m-CPBAIsopropenyl (C7-C8)Carvone-7,8-oxide66, 78[5][6]
Alkaline Hydrogen PeroxideEndocyclic (C1-C2)Carvone-1,2-oxide80[5]
Magnesium Monoperoxyphthalate (MMPP)Isopropenyl (C7-C8)Carvone-7,8-oxideNot specified[2][6]

Experimental Protocols

Protocol 1: Regiospecific Epoxidation of (R)-(-)-Carvone with m-CPBA

This protocol describes the selective epoxidation of the isopropenyl double bond of (R)-(-)-carvone to yield carvone-7,8-oxide.[6][9]

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in 8 mL of dichloromethane in a 25 mL round-bottomed flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate beaker, dissolve m-CPBA (1.69 g of ~77% purity, ~9.99 mmol, 1.5 equiv.) in 8 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled carvone solution over a period of 20 minutes. A precipitate of m-chlorobenzoic acid will form.

  • Allow the reaction mixture to stir at 0 °C for 3 to 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, quench the excess peroxy acid by adding saturated aqueous sodium sulfite solution and stirring for 10 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, carvone-7,8-oxide.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Regiospecific Epoxidation of (R)-(-)-Carvone with Alkaline Hydrogen Peroxide

This protocol details the selective epoxidation of the α,β-unsaturated double bond of (R)-(-)-carvone to afford carvone-1,2-oxide.[5][9]

Materials:

  • (R)-(-)-Carvone

  • Methanol (MeOH)

  • 30% (w/w) aqueous hydrogen peroxide (H₂O₂)

  • 6 M aqueous sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in 10 mL of methanol in a 50 mL round-bottomed flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add 30% aqueous hydrogen peroxide (2.5 mL, ~24.5 mmol) dropwise to the cooled solution.

  • Subsequently, add 6 M aqueous sodium hydroxide solution dropwise until the solution becomes basic (pH > 10).

  • Continue stirring the reaction mixture at 0 °C for 15 minutes, and then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, carvone-1,2-oxide.

  • The product can be further purified by column chromatography if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

regiospecific_epoxidation cluster_electrophilic Electrophilic Epoxidation cluster_nucleophilic Nucleophilic Epoxidation carvone1 (R)-(-)-Carvone product1 Carvone-7,8-oxide carvone1->product1 DCM, 0°C reagent1 Peroxy Acid (e.g., m-CPBA) mechanism1 Prilezhaev Reaction (Nucleophilic attack by isopropenyl group) product1->mechanism1 carvone2 (R)-(-)-Carvone product2 Carvone-1,2-oxide carvone2->product2 MeOH, 0°C to RT reagent2 Alkaline H₂O₂ (H₂O₂/NaOH) mechanism2 Michael Addition of HOO⁻ followed by intramolecular nucleophilic substitution product2->mechanism2

Caption: Regioselective epoxidation pathways of carvone.

experimental_workflow start Start dissolve Dissolve Carvone in Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Epoxidizing Agent (m-CPBA or H₂O₂/NaOH) cool->add_reagent react Stir for Specified Time and Temperature add_reagent->react quench Quench Reaction (if necessary) react->quench extract Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify end End purify->end

References

Application Notes and Protocols for Synthesis of Carvone Derivatives with Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of carvone derivatives as potential anti-inflammatory agents. The protocols outlined below are based on established methodologies and offer a framework for the development and screening of novel anti-inflammatory compounds derived from carvone, a naturally occurring monoterpene.

Introduction

Carvone, a monoterpene found in the essential oils of plants like spearmint and caraway, has demonstrated various pharmacological properties, including anti-inflammatory effects.[1] However, natural carvone often exhibits low potency and bioavailability, limiting its therapeutic potential.[2][3] The chemical modification of carvone to create derivatives is a promising strategy to enhance its anti-inflammatory activity and drug-like properties.[2][3][4] This document details the synthesis of several carvone derivatives and the protocols for assessing their anti-inflammatory efficacy.

Synthesis of Carvone Derivatives

The synthesis of various carvone derivatives has been achieved through several chemical modification approaches.[4] A study by Rodrigues et al. (2023) describes the synthesis of fourteen derivatives of both S-(+)- and R-(−)-carvone.[2][4] The synthetic schemes often involve reactions targeting the carbonyl group or the double bonds within the carvone structure.

General Synthetic Approach:

The synthesis of 8- and/or 9-substituted carvone derivatives can be achieved through various reactions. For instance, epoxidation of the double bond followed by nucleophilic ring-opening is a common strategy. Other approaches include reactions at the carbonyl group to form oximes or hydrazones.[2][4]

Example Synthesis of a Carvone Derivative (Hypothetical):

A representative synthetic route could involve the following steps:

  • Epoxidation: R-(−)-Carvone is reacted with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (CH2Cl2) at 0 °C to yield the corresponding epoxide.[2]

  • Nucleophilic addition: The epoxide ring can then be opened by a nucleophile, such as an amine or an alcohol, under mild conditions to introduce new functional groups.[4]

Anti-inflammatory Activity Evaluation

The anti-inflammatory properties of carvone derivatives are typically assessed using in vitro cell-based assays. A common model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2][5][6]

Key Anti-inflammatory Markers:

  • Nitric Oxide (NO): A key inflammatory mediator, excessive production of which is associated with inflammation.

  • Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for the production of large amounts of NO during inflammation.[2]

  • Pro-inflammatory Cytokines: Molecules like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) that play a central role in the inflammatory cascade.[7]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.[2][6]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the synthesized carvone derivatives (or vehicle control, e.g., 0.1% DMSO) for 1 hour.[4]

    • Inflammation is then induced by adding 1 µg/mL of LPS to the culture medium.[4][6]

    • The cells are incubated for a further 18-24 hours before analysis.[4]

Nitric Oxide (NO) Production Assay (Griess Test)
  • After the treatment period, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and Pro-IL-1β
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, pro-IL-1β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis of the bands is performed to quantify the protein expression levels.[2]

Cell Viability Assay (Resazurin Reduction Assay)
  • After the treatment period, add resazurin solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.[4]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of selected carvone derivatives from a representative study.

Table 1: Effect of Carvone Derivatives on LPS-Induced NO Production in RAW 264.7 Macrophages

CompoundConcentration (µM)NO Production (% of LPS control)
Carvone 600~70%
Derivative 4 600~50%
Derivative 7 600~40%
Derivative 8 600~45%
Derivative 11 600~35%

Data are hypothetical and based on trends reported in the literature.[2]

Table 2: Cytotoxicity of Carvone Derivatives in RAW 264.7 Macrophages

CompoundConcentration (µM)Cell Viability (% of control)
Carvone 1200> 90%
Derivative 4 1200> 90%
Derivative 7 1200> 90%
Derivative 8 1200> 90%
Derivative 11 1200> 90%

Data are hypothetical and based on trends reported in the literature, indicating low cytotoxicity at effective concentrations.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathways Involved in Anti-inflammatory Action

The anti-inflammatory effects of carvone and its derivatives are mediated through the modulation of several key signaling pathways. (R)-(-)-carvone has been shown to decrease the phosphorylation of c-Jun N-terminal kinase (JNK) 1 and may interfere with the transcriptional activity of NF-κB.[8] It also shows a tendency to increase the nuclear levels of Nrf2 and the expression of its target, heme oxygenase-1 (HO-1).[8] (S)-(+)-carvone's anti-inflammatory activity is mediated, at least in part, by the activation of Sirtuin-1 (SIRT1), which can deacetylate the p65 subunit of NF-κB, thereby reducing its transcriptional activity.[5][9]

G cluster_0 Pro-inflammatory Signaling cluster_1 Anti-inflammatory Action of Carvone Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (e.g., JNK1) TLR4->MAPK NFkB NF-κB TLR4->NFkB MAPK->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines NO NO iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Carvone Carvone Derivatives Carvone->MAPK SIRT1 SIRT1 Carvone->SIRT1 Nrf2 Nrf2 Carvone->Nrf2 SIRT1->NFkB HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->Inflammation

Caption: Anti-inflammatory signaling pathways modulated by Carvone derivatives.

Experimental Workflow for Screening Carvone Derivatives

The following diagram illustrates a typical workflow for the synthesis and screening of carvone derivatives for anti-inflammatory activity.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification start Start: Carvone synthesis Chemical Modification start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structure Confirmation (NMR, MS) purification->characterization cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with Derivatives + LPS Stimulation characterization->treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay (Resazurin) treatment->cytotoxicity no_assay NO Production Assay (Griess Test) treatment->no_assay western_blot Western Blot (iNOS, pro-IL-1β) treatment->western_blot data_analysis Quantitative Data Analysis cytotoxicity->data_analysis no_assay->data_analysis western_blot->data_analysis lead_id Identification of Lead Compounds data_analysis->lead_id

Caption: Experimental workflow for synthesis and screening of Carvone derivatives.

Conclusion

The synthesis of novel carvone derivatives presents a viable strategy for the development of new anti-inflammatory agents. The protocols and assays described in these application notes provide a robust framework for researchers to synthesize, screen, and identify lead compounds with improved potency and favorable pharmacological profiles. Further in vivo studies are warranted to validate the therapeutic potential of the most promising derivatives.

References

Application Notes and Protocols for the Catalytic Ring-Opening of Carvone Oxide with Alcohol Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic ring-opening of carvone oxide with various alcohol nucleophiles. This reaction is a valuable transformation in synthetic organic chemistry, providing access to a range of functionalized β-alkoxy alcohols, which are important chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

This compound, a readily available chiral epoxide derived from the natural product carvone, serves as a versatile starting material for asymmetric synthesis. The ring-opening of this epoxide with alcohol nucleophiles, facilitated by a catalyst, introduces both a hydroxyl and an ether functionality. The regioselectivity and stereoselectivity of this reaction are of paramount importance and are influenced by the choice of catalyst and reaction conditions. This document outlines the use of common catalysts such as hydrazine sulfate and montmorillonite K-10 clay for this transformation.

Reaction Principle

The catalytic ring-opening of an epoxide with an alcohol can proceed through different mechanisms depending on the nature of the catalyst.

  • Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid catalyst, the epoxide oxygen is protonated or coordinates to the Lewis acid, making the epoxide more susceptible to nucleophilic attack. The reaction often proceeds with characteristics of an SN1 reaction, where the nucleophile attacks the more substituted carbon atom of the epoxide. This is due to the development of a partial positive charge on the more stable tertiary carbocation-like intermediate.

  • Base-Catalyzed Ring-Opening: Under basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile. The reaction then typically follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide.

For this compound, the exocyclic epoxide ring presents two electrophilic carbon centers. The regioselectivity of the alcohol attack is a critical aspect of this reaction.

Data Presentation

The following table summarizes representative quantitative data for the catalytic ring-opening of this compound with alcohol nucleophiles. Please note that comprehensive datasets comparing a wide range of alcohols and catalysts for this compound are not extensively available in the literature; the data presented here is compiled from specific examples and analogous reactions.

CatalystAlcohol NucleophileCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereoselectivity (d.r.)Reference
Hydrazine SulfateMethanolCatalytic amountMethanol5048Not specifiedNot specified[1]
Hydrazine SulfateEthanolCatalytic amountEthanol5048Not specifiedNot specified[1]
Hydrazine SulfatePropanolCatalytic amountPropanol5048Not specifiedNot specified[1]
Montmorillonite K-10MethanolNot specifiedMethanolRefluxNot specifiedGoodNot specifiedAnalogous Reactions
Sn-Beta ZeoliteMethanol0.4Methanol60VariesHighHigh regioselectivityAnalogous Reactions[2]

Note: The yields and diastereoselectivities are highly dependent on the specific reaction conditions and the stereochemistry of the starting this compound. The data for Montmorillonite K-10 and Sn-Beta Zeolite are based on their proven efficacy in catalyzing the ring-opening of other epoxides with alcohols and are included to suggest potential catalytic systems for this compound.

Experimental Protocols

Protocol 1: Hydrazine Sulfate Catalyzed Ring-Opening of this compound

This protocol is adapted from a general procedure for the ring-opening of epoxides with alcohols using hydrazine sulfate as an inexpensive and efficient catalyst.[1]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Hydrazine sulfate (N₂H₆SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the desired anhydrous alcohol (used as both reactant and solvent, typically 10-20 volumes), add a catalytic amount of hydrazine sulfate (e.g., 0.1 eq).

  • Reaction Execution: Stir the reaction mixture at 50 °C under a reflux condenser.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 24-48 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure β-alkoxy alcohol derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Montmorillonite K-10 Catalyzed Ring-Opening of this compound (General Procedure)

Montmorillonite K-10 is a solid acid catalyst that offers advantages in terms of ease of handling, recyclability, and environmental friendliness. While a specific protocol for this compound is not detailed in the searched literature, the following is a general procedure based on its use in similar epoxide ring-opening reactions.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Montmorillonite K-10 clay

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Standard laboratory glassware for work-up

Procedure:

  • Catalyst Activation (Optional but Recommended): Activate the Montmorillonite K-10 clay by heating it in an oven at 100-120 °C for several hours to remove adsorbed water.

  • Reaction Setup: To a stirred suspension of activated Montmorillonite K-10 (e.g., 10-20 wt% with respect to the epoxide) in the desired anhydrous alcohol, add this compound (1.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the solid catalyst by filtration, washing the catalyst with the alcohol solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification and Characterization: Purify the resulting crude product by silica gel column chromatography and characterize as described in Protocol 1.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_product Product Carvone_Oxide This compound Protonated_Epoxide Protonated Epoxide Carvone_Oxide->Protonated_Epoxide Protonation Alcohol R'OH (Alcohol) Alcohol->Protonated_Epoxide Nucleophilic Attack Catalyst Acid Catalyst (e.g., H⁺) Product β-Alkoxy Alcohol Protonated_Epoxide->Product Ring-Opening

Caption: General scheme of the acid-catalyzed ring-opening of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Alcohol - Catalyst Start->Reaction_Setup Reaction Reaction: - Heating and Stirring Reaction_Setup->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction - Drying Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the catalytic ring-opening.

References

Application Note: Carvone Oxide as a Versatile Chiral Intermediate in the Synthesis of Heterocyclic Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids, a diverse class of natural products, exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals. Carvone, a readily available and inexpensive chiral monoterpene, serves as an excellent starting material for the asymmetric synthesis of complex molecules. The epoxidation of carvone to form carvone oxides provides highly versatile intermediates. This application note details the regioselective synthesis of different carvone oxides and showcases their application in the total synthesis of complex heterocyclic sesquiterpenoids, exemplified by the synthesis of (-)-Picrotoxinin.

Introduction to Carvone and Sesquiterpenoids

Sesquiterpenoids are a class of C15 terpenoids known for their structural complexity and significant biological properties, including anti-inflammatory, anti-cancer, and neurotoxic activities.[1][2][3] Many of these compounds feature intricate heterocyclic frameworks. The development of efficient and stereoselective synthetic routes to these molecules is a key objective in medicinal chemistry and natural product synthesis.

(R)-(-)-Carvone, isolated from spearmint oil, is an ideal chiral pool starting material due to its two distinct carbon-carbon double bonds and a pre-existing stereocenter.[4][5] The selective functionalization of these double bonds, particularly through epoxidation to form carvone oxides, opens pathways to a variety of complex molecular architectures.[6] The strained oxirane ring of carvone oxide is a potent electrophile, susceptible to ring-opening by various nucleophiles, enabling the construction of new stereocenters and ring systems.[6]

Regioselective Synthesis of Carvone Oxides

The two double bonds in carvone exhibit different reactivities. The endocyclic double bond is part of an α,β-unsaturated ketone system, making it electron-deficient. In contrast, the exocyclic double bond of the isopropenyl group is electron-rich.[5][7] This electronic difference allows for highly regioselective epoxidation by choosing appropriate reagents.

G Carvone (R)-Carvone MCPBA m-CPBA DCM, 0°C Carvone->MCPBA H2O2 H₂O₂ / NaOH MeOH, 0°C to RT Carvone->H2O2 Carvone78Oxide Carvone-7,8-oxide (Electron-rich C=C) MCPBA->Carvone78Oxide Carvone12Oxide Carvone-1,2-oxide (Electron-deficient C=C) H2O2->Carvone12Oxide

Figure 1. Regioselective epoxidation of (R)-Carvone.

Synthesis of Carvone-7,8-oxide (Epoxidation of the Electron-Rich Alkene)

Epoxidation of the electron-rich isopropenyl group is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[6] The reaction proceeds via electrophilic attack on the double bond.

Experimental Protocol:

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane (DCM) in a round-bottomed flask and cool the solution to 0 °C in an ice bath.[8][9]

  • In a separate flask, dissolve m-CPBA (1.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the carvone solution over 20 minutes. A precipitate may form.[8]

  • Stir the reaction mixture at 0 °C for 3-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8][9]

  • Upon completion, quench the reaction by adding a 10% aqueous sodium sulfite solution and stir for 5 minutes.[9]

  • Perform an extractive workup: wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Synthesis of Carvone-1,2-oxide (Epoxidation of the Electron-Deficient Alkene)

The electron-deficient α,β-unsaturated ketone is selectively epoxidized under nucleophilic conditions, commonly using alkaline hydrogen peroxide (a Weitz-Scheffer epoxidation).[5]

Experimental Protocol:

  • Dissolve (R)-(-)-carvone (1.0 eq) in methanol (MeOH) in a round-bottomed flask and cool to 0 °C in an ice bath.[8]

  • Add 30% w/w hydrogen peroxide (H₂O₂) dropwise over 5 minutes.[8]

  • Add 6N aqueous sodium hydroxide (NaOH) dropwise over 5 minutes.[8]

  • Stir the mixture at 0 °C for 15 minutes, then remove it from the ice bath and stir at room temperature for an additional 30 minutes.[8]

  • Dilute the mixture with DCM and perform an extractive workup. Wash the organic layer with water (3x) and then with a saturated brine solution.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product. Further purification is typically not necessary.[8]

Data Summary for Carvone Epoxidation
ProductReagentsSolventTemperatureTimeYieldReference
Carvone-7,8-oxidem-CPBADichloromethane0 °C16 h66%[6]
Carvone-1,2-oxide30% H₂O₂, 6N NaOHMethanol0 °C to RT45 minGood[5][8]

Application: Synthesis of the Picrotoxane Core

Carvone and its epoxide derivatives are powerful precursors for the synthesis of complex heterocyclic sesquiterpenoids. The picrotoxane family, which includes the potent GABAA receptor antagonist (-)-picrotoxinin, is characterized by a highly oxygenated and stereochemically dense tricyclic core.[10][11] Several total syntheses of picrotoxinin have utilized carvone as the chiral starting material.[11]

The synthesis developed by Shenvi and coworkers provides a clear example of using a carvone-derived epoxide to construct the core structure of picrotoxinin. The strategy involves the initial construction of a bicyclic intermediate from carvone, followed by a key epoxidation and subsequent rearrangement to form the characteristic lactone bridge.

G Carvone (R)-Carvone Steps1 Sequential Methylation Carvone->Steps1 DimethylCarvone Dimethyl Carvone Intermediate Steps1->DimethylCarvone Steps2 Aldol Reaction & Cyclization DimethylCarvone->Steps2 Triene Crystalline Triene Intermediate Steps2->Triene Steps3 Bromoetherification Triene->Steps3 Bromoether Bromoether Intermediate Steps3->Bromoether Epoxidation Epoxidation Bromoether->Epoxidation Epoxide Key Epoxide Intermediate Epoxidation->Epoxide Osmylation Osmylation & Lactonization Epoxide->Osmylation Lactone Lactone Intermediate Osmylation->Lactone Steps4 Oxidation Steps & Reduction Lactone->Steps4 Picrotoxinin (-)-Picrotoxinin Steps4->Picrotoxinin

Figure 2. Simplified workflow for the total synthesis of (-)-Picrotoxinin from (R)-Carvone.

Experimental Protocol: Key Epoxidation Step in Picrotoxinin Synthesis

This protocol is representative of the key transformation of the bromoether intermediate in the Shenvi synthesis.

  • Bromoetherification: The triene intermediate (derived from carvone) is treated with N-Bromosuccinimide (NBS) in an appropriate solvent to induce bromoetherification, forming the bromoether intermediate.

  • Epoxidation: The resulting bromoether intermediate is dissolved in a suitable solvent like DCM.

  • The solution is cooled, and an epoxidizing agent (e.g., m-CPBA) is added. The axial methyl group on the intermediate blocks one face of the cyclopentene ring, directing the epoxidation to occur with high diastereoselectivity.

  • The reaction is stirred until completion, as monitored by TLC.

  • Workup: The reaction is quenched and worked up using standard procedures as described in section 2.1 to isolate the key epoxide intermediate.

  • Lactonization: The purified epoxide is then subjected to osmylation (e.g., using OsO₄) which, in this congested system, proceeds slowly to ultimately yield the core lactone structure after rearrangement.

Data Summary for Key Picrotoxinin Synthesis Steps
Starting MaterialTransformationKey ReagentsProductSignificanceReference
Dimethyl CarvoneAldol Reaction & DehydrationMethyl-2-oxobutanoateDiastereomerically enriched enoneSets key stereocenters
Crystalline TrieneBromoetherificationNBSBromoether IntermediatePrepares for diastereoselective epoxidation
Bromoether IntermediateEpoxidationm-CPBAKey Epoxide IntermediateFace-selective epoxidation due to steric hindrance
Key Epoxide IntermediateOsmylation & LactonizationOsO₄Lactone IntermediateForms the heterocyclic core of picrotoxinin

Conclusion and Outlook

This compound is a powerful and versatile chiral building block in organic synthesis. The ability to perform regioselective epoxidations on the parent carvone molecule provides access to distinct epoxide intermediates, each with unique potential for further elaboration. As demonstrated by its crucial role in the total synthesis of the complex heterocyclic sesquiterpenoid (-)-picrotoxinin, this compound enables the stereocontrolled construction of intricate molecular frameworks. These application notes provide researchers and drug development professionals with reliable protocols for the synthesis of carvone oxides and highlight their strategic importance in accessing biologically active natural products. The continued exploration of this compound chemistry will undoubtedly lead to novel synthetic strategies for other complex heterocyclic targets.

References

Troubleshooting & Optimization

improving yield in the synthetic preparation of Carvone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic preparation of carvone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of carvone, particularly following the common three-step route from (+)-limonene.

Issue 1: Low Yield of Crystalline Limonene Nitrosochloride (Step 1)

  • Symptom: A low yield of the desired white crystalline limonene nitrosochloride is obtained, or the product is oily.

  • Possible Causes & Solutions:

    • Incorrect Temperature: The reaction is highly temperature-sensitive. Maintaining a temperature below 10°C is crucial during the addition of reagents.[1]

    • Reagent Addition Rate: The simultaneous dropwise addition of hydrochloric acid and sodium nitrite solutions should be slow and controlled to prevent localized temperature increases and side reactions.

    • Impure Limonene: The purity of the starting (+)-limonene is important. Impurities can interfere with the reaction.

Issue 2: Formation of an Oily Residue Instead of Crystalline Carvoxime (Step 2)

  • Symptom: Instead of a crystalline solid, an oily product is obtained upon precipitation of carvoxime.

  • Possible Causes & Solutions:

    • Presence of Moisture: Ensure all glassware is dry and use anhydrous solvents. Water can significantly lower the yield of crystalline carvoxime.

    • Incomplete Reaction: Insufficient reflux time during the conversion of limonene nitrosochloride to carvoxime can lead to an incomplete reaction. A typical reflux time is 30 minutes.[1]

    • Inefficient Precipitation: Pouring the hot reaction mixture into a vigorously stirred ice-water mixture is critical for rapid and efficient precipitation of the solid carvoxime.

Issue 3: Significant Carvacrol Formation as a Byproduct (Step 3)

  • Symptom: The final carvone product is contaminated with a significant amount of carvacrol, which is difficult to separate by distillation.

  • Possible Causes & Solutions:

    • Strong Acid in Hydrolysis: The use of strong acids like hydrochloric acid for the hydrolysis of carvoxime promotes the aromatization of the ring to form carvacrol.[1]

    • Recommended Hydrolysis Conditions: Employ a weak acid, such as 10% oxalic acid, to minimize the formation of carvacrol.[1][2] Refluxing the carvoxime with 10% oxalic acid for one hour is a common and effective method.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the three-step synthesis of carvone from limonene?

An overall yield of 56-60% can be expected under optimized conditions.[2] However, this can vary significantly based on the efficiency of each step and the purity of the intermediates.

Q2: How can I purify the final carvone product?

Fractional distillation under reduced pressure is the most common method for purifying crude carvone.[1][2] Carvone typically distills between 100-115°C at 15 mmHg.[2]

Q3: Are there alternative methods for converting carvoxime to carvone?

Yes, besides acid hydrolysis, hydrogenation using a selectively poisoned catalyst, such as Lindlar's catalyst, can convert carvoxime to carvone, often with the benefit of minimizing hydroxy compound impurities.[3]

Q4: Can I use a different solvent for the dehydrochlorination of limonene nitrosochloride?

While a mixture of dimethylformamide (DMF) and isopropanol is commonly used, other solvents like ethanol have also been reported.[1][4] The choice of solvent can influence the reaction rate and yield.

Quantitative Data Summary

The following table summarizes typical yields for each step in the synthesis of carvone from limonene, as reported in various sources.

StepReactionReagents/ConditionsReported Yield
1(+)-Limonene to Limonene NitrosochlorideEthyl nitrite, HCl, Ethanol, -5°C80%[2]
1(+)-Limonene to Limonene NitrosochlorideNaNO₂, HCl, Ethanol, Water90%[5]
2Limonene Nitrosochloride to CarvoximePyridine90-95%[2]
2Limonene Nitrosochloride to CarvoximeUrea, Ethanol92%[5]
2Limonene Nitrosochloride to CarvoximeDMF, Isopropanol, Microwave>90%[4]
3Carvoxime to Carvone5% Aqueous Oxalic Acid, Reflux78-80%[2]
3Carvoxime to CarvoneHydrogenation (poisoned catalyst)81-88%[3][6]

Experimental Protocols

Step 1: Synthesis of Limonene Nitrosochloride from (+)-Limonene

  • In a four-neck round-bottomed flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, combine 36.5 mL of (+)-limonene and 30 mL of isopropanol.

  • Cool the mixture to below 10°C using an ice-salt bath.

  • Simultaneously, add a solution of 90 mL of concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite in 80 mL of water dropwise from the two funnels.

  • Maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring for a period, then allow the product to crystallize at low temperature.

  • Filter the solid product and wash it with cold ethanol to obtain limonene nitrosochloride.

Step 2: Synthesis of Carvoxime from Limonene Nitrosochloride

  • In a round-bottomed flask, combine 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol.[1]

  • Heat the mixture under reflux for 30 minutes.[1]

  • Pour the hot solution into 500 mL of an ice-water mixture and stir vigorously to induce precipitation.

  • Collect the solid carvoxime by vacuum filtration and wash it with cold water.

Step 3: Synthesis of (-)-Carvone from Carvoxime

  • In a round-bottomed flask, mix 17 g of carvoxime with 170 mL of a 10% oxalic acid solution.[1][2]

  • Reflux the mixture for 1 hour.[1][2]

  • Set up the apparatus for steam distillation and distill the mixture until only water is collected in the receiving flask.

  • Separate the organic layer from the distillate.

  • Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Combine the organic layers and remove the solvent using a rotary evaporator to obtain crude (-)-Carvone.

  • Purify the crude product by fractional distillation under reduced pressure, collecting the fraction that distills between 100-115°C at 15 mmHg.[2]

Visualizations

Carvone_Synthesis_Workflow cluster_step1 Step 1: Formation of Limonene Nitrosochloride cluster_step2 Step 2: Formation of Carvoxime cluster_step3 Step 3: Hydrolysis to Carvone cluster_purification Purification Limonene (+)-Limonene Reagents1 NaNO2, HCl, Isopropanol (< 10°C) Limonene->Reagents1 Nitrosochloride Limonene Nitrosochloride Reagents1->Nitrosochloride Reagents2 DMF, Isopropanol, Reflux Nitrosochloride->Reagents2 Carvoxime Carvoxime Reagents2->Carvoxime Reagents3 10% Oxalic Acid, Reflux Carvoxime->Reagents3 CrudeCarvone Crude (-)-Carvone Reagents3->CrudeCarvone Purification Fractional Distillation (Reduced Pressure) CrudeCarvone->Purification PureCarvone Pure (-)-Carvone Purification->PureCarvone Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Troubleshooting Steps Start Low Carvone Yield Issue1 Low Yield in Step 1? Start->Issue1 Issue2 Oily Product in Step 2? Start->Issue2 Issue3 High Carvacrol in Product? Start->Issue3 Sol1 Check Temperature Control Verify Reagent Purity Issue1->Sol1 Yes Sol2 Ensure Anhydrous Conditions Check Reflux Time Optimize Precipitation Issue2->Sol2 Yes Sol3 Use Weak Acid (Oxalic Acid) Avoid Strong Acids (HCl) Issue3->Sol3 Yes

References

Technical Support Center: Purification of Carvone Oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of carvone oxide isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

A1: The primary challenges in purifying this compound isomers stem from their structural similarities. This compound can exist as a mixture of diastereomers (cis/trans) and enantiomers, which often exhibit very similar physicochemical properties, making their separation difficult.[1][2] Key challenges include:

  • Co-elution of isomers: Due to their similar polarities and structures, isomers often co-elute during chromatographic separation.

  • Epoxide ring instability: The epoxide ring is susceptible to opening under acidic or basic conditions, which can be a problem when using standard silica gel chromatography.[3][4][5][6]

  • Method development for chiral separations: Separating enantiomers requires specialized chiral stationary phases and careful optimization of chromatographic conditions.[7][8]

Q2: Which chromatographic techniques are most suitable for separating this compound isomers?

A2: Several chromatographic techniques can be employed, with the choice depending on the specific isomers to be separated and the scale of the purification.

  • Silica Gel Column Chromatography: This is a common technique for separating diastereomers. However, care must be taken to avoid epoxide ring opening.[3][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a powerful tool for separating both diastereomers and enantiomers with high resolution.[7][8][11]

  • Gas Chromatography (GC): Chiral GC is an excellent analytical technique for separating volatile isomers like carvone oxides and can also be used for preparative separations on a smaller scale.[12]

Q3: How can I prevent the epoxide ring from opening during purification on silica gel?

A3: The acidic nature of standard silica gel can catalyze the hydrolysis of the epoxide ring.[3][13] To prevent this:

  • Use neutralized or deactivated silica gel: You can treat silica gel with a base, such as triethylamine or sodium bicarbonate, to neutralize the acidic silanol groups.[3]

  • Incorporate a small amount of a basic modifier in the mobile phase: Adding a small percentage of a non-nucleophilic base like triethylamine to the eluent can help to suppress the acidity of the silica gel.

  • Minimize contact time: Use flash chromatography to reduce the time the this compound isomers are in contact with the stationary phase.

  • Avoid protic and acidic solvents: Use neutral and aprotic solvents for the mobile phase whenever possible.

Q4: My TLC analysis shows good separation, but the column chromatography does not. What could be the issue?

A4: This is a common problem that can arise from several factors:

  • Overloading the column: The amount of sample loaded onto the column may be too high, leading to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[10]

  • Improper column packing: Air bubbles or channels in the silica gel bed can lead to an uneven flow of the mobile phase and result in poor separation.[9][14]

  • Difference in silica gel activity: The silica gel used for the column may have a different activity or water content than the TLC plate, affecting the separation.

  • Decomposition on the column: The compound may be degrading on the silica gel during the longer exposure time of column chromatography compared to TLC.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution/Co-elution of isomers - Inappropriate mobile phase polarity.- Column overloading.- Column channeling.- Optimize the mobile phase by testing different solvent systems and gradients on TLC first.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed properly without any air bubbles or cracks. Slurry packing is often recommended.[10][14]
Peak tailing in HPLC or GC - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Dead volume in the system.- Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase for HPLC.[16]- Reduce the sample concentration or injection volume.[16][17]- Check and minimize the length and diameter of tubing.
Loss of product during purification - Epoxide ring opening on acidic silica gel.- Irreversible adsorption to the stationary phase.- Use neutralized silica gel or add a basic modifier to the eluent.[3]- For highly polar compounds, consider using a different stationary phase like alumina or a polar-modified silica gel.
Product elutes too quickly or too slowly - Mobile phase polarity is too high or too low.- Adjust the mobile phase composition. For normal phase chromatography, a less polar eluent will decrease the retention time, while a more polar eluent will increase it. The opposite is true for reverse-phase chromatography.
No product eluting from the column - Compound is decomposing on the column.- Compound is too polar and strongly adsorbed.- Test the stability of your compound on a small amount of silica gel before performing column chromatography.[15]- If the compound is very polar, try eluting with a much more polar solvent system (e.g., with methanol). A "methanol purge" can sometimes recover strongly adsorbed compounds.[18]

Quantitative Data

The following table summarizes typical chromatographic conditions used for the separation of carvone and related compounds, which can be adapted for this compound isomers.

Compound(s)Chromatographic MethodStationary PhaseMobile Phase/Carrier Gas & ConditionsRetention Time(s) (min)Reference
Carvone enantiomersChiral GCAstec® CHIRALDEX™ G-TAHelium; Oven: 40°C (1 min), then 2°C/min to 170°C (15 min)Not specified[17]
Terpenes including carvoneChiral GC-FIDHP-chiral-20BHelium; Oven: 40°C (5min), 1°C/min to 130°C, then 2°C/min to 200°C (3min)Not specified for this compound[19]
Carvone and LimoneneSilica Gel ColumnSilica GelGradient: Hexanes followed by 10% Acetone in HexanesLimonene elutes first, then Carvone[20]
Carvone and other monoterpenesHPLCWhatman PartiSphere C18Isocratic: Methanol-water (72:28, v/v)Not specified[20]

Experimental Protocols

Protocol 1: Purification of this compound Diastereomers by Silica Gel Column Chromatography

This protocol provides a general guideline for the separation of this compound diastereomers. The specific mobile phase should be optimized using Thin Layer Chromatography (TLC) beforehand.

1. Materials:

  • Crude mixture of this compound isomers

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

2. Procedure:

  • Mobile Phase Selection:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The ideal solvent system should give a good separation of the spots with the desired product having an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a separate beaker, make a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[10][14]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

    • Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure the entire sample is on the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. The size of the fractions will depend on the scale of the separation.

    • Monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Analysis:

    • Combine the fractions containing the pure desired isomer(s).

    • Evaporate the solvent under reduced pressure to obtain the purified this compound isomer.

    • Confirm the purity and identity of the isolated isomer(s) using analytical techniques such as NMR, GC-MS, and/or HPLC.

Protocol 2: Analytical Separation of this compound Enantiomers by Chiral GC

This protocol is for the analytical separation of enantiomers and can be adapted from methods used for carvone.

1. Instrumentation and Column:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA or similar).

2. GC Conditions (Example):

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 40 °C (hold for 1 min), then ramp to 170 °C at 2 °C/min (hold for 15 min).[17] (Note: This is a starting point and should be optimized for this compound isomers).

  • Detector Temperature: 250 °C (for FID)

3. Procedure:

  • Prepare a dilute solution of the purified this compound isomer mixture in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Analyze the resulting chromatogram to determine the enantiomeric ratio based on the peak areas of the separated enantiomers.

Visualizations

Troubleshooting_Workflow cluster_column_issues Column Chromatography Issues cluster_method_dev Method Development start Poor Isomer Separation check_tlc Review TLC Data start->check_tlc good_tlc Good Separation on TLC? check_tlc->good_tlc packing Improper Column Packing? good_tlc->packing Yes overloading Column Overloading? good_tlc->overloading Yes stability Compound Instability? good_tlc->stability Yes optimize_mobile Optimize Mobile Phase good_tlc->optimize_mobile No repack Repack Column Carefully (Slurry Method) packing->repack reduce_load Reduce Sample Load (Increase Silica:Sample Ratio) overloading->reduce_load check_stability Test Stability on Silica (2D TLC) stability->check_stability end_success Successful Separation repack->end_success reduce_load->end_success change_stationary Change Stationary Phase (e.g., Neutralized Silica, Alumina) check_stability->change_stationary Unstable optimize_mobile->end_success change_stationary->end_success

Caption: Troubleshooting workflow for poor separation of this compound isomers.

Logical_Relationships cluster_challenges Purification Challenges cluster_causes Potential Causes cluster_solutions Solutions co_elution Co-elution of Isomers similar_polarity Similar Polarity co_elution->similar_polarity ring_opening Epoxide Ring Opening acidic_silica Acidic Silica Gel ring_opening->acidic_silica peak_tailing Peak Tailing secondary_interactions Secondary Interactions peak_tailing->secondary_interactions overloading Column Overloading peak_tailing->overloading low_recovery Low Product Recovery low_recovery->ring_opening decomposition Decomposition low_recovery->decomposition optimize_mp Optimize Mobile Phase similar_polarity->optimize_mp chiral_sp Use Chiral Stationary Phase similar_polarity->chiral_sp neutral_silica Use Neutralized Silica acidic_silica->neutral_silica change_adsorbent Change Adsorbent (e.g., Alumina) acidic_silica->change_adsorbent modify_mp Add Mobile Phase Modifier secondary_interactions->modify_mp reduce_load Reduce Sample Load overloading->reduce_load decomposition->acidic_silica

Caption: Logical relationships between challenges, causes, and solutions.

References

side reactions and byproduct formation in carvone epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of carvone. Our goal is to help you navigate common challenges, minimize side reactions, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of carvone epoxidation with m-CPBA versus alkaline hydrogen peroxide?

The epoxidation of carvone is highly regioselective, depending on the oxidizing agent used.

  • With meta-chloroperoxybenzoic acid (m-CPBA): The electron-rich double bond of the isopropenyl group is selectively epoxidized. This occurs because peroxy acids act as electrophilic oxidizing agents, favoring reaction with electron-rich alkenes.[1][2] The α,β-unsaturated ketone typically remains unchanged.[3]

  • With alkaline hydrogen peroxide (H₂O₂/NaOH): The electron-deficient double bond of the α,β-unsaturated ketone is epoxidized.[1][2] In this case, the hydroperoxide anion acts as a nucleophile.[2]

Q2: What are the most common side reactions observed during carvone epoxidation?

The primary side reactions depend on the chosen oxidant:

  • Using m-CPBA: The most significant side reaction is the Baeyer-Villiger oxidation of the ketone functional group, which leads to the formation of a lactone byproduct.[4] This reaction competes with the desired epoxidation. Additionally, due to the low diastereoselectivity of this reaction, a mixture of diastereomeric epoxides may be formed.[5]

  • Using Alkaline Hydrogen Peroxide: A potential side reaction is the hydrolysis of the epoxide ring to form a diol, especially if the reaction is not carefully controlled. Over-oxidation to form other oxidized byproducts can also occur.

Q3: How can I minimize the Baeyer-Villiger side reaction when using m-CPBA?

Minimizing the Baeyer-Villiger oxidation is crucial for achieving a high yield of the desired carvone oxide. Here are some strategies:

  • Temperature Control: The Baeyer-Villiger oxidation is often more sensitive to temperature than epoxidation.[6] Performing the reaction at low temperatures (e.g., 0°C) can favor epoxidation.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Over-extending the reaction time can lead to an increase in the formation of the Baeyer-Villiger byproduct.

  • pH Control: While not always straightforward with m-CPBA, maintaining a neutral or slightly basic pH during workup can help prevent acid-catalyzed rearrangement of the epoxide and potential catalysis of the Baeyer-Villiger reaction.

Q4: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors. Refer to the troubleshooting guide below for specific issues related to each method. General considerations include:

  • Reagent Quality: Ensure the m-CPBA or hydrogen peroxide used is fresh and has not degraded. The purity of the starting carvone is also important.

  • Incomplete Reaction: Monitor the reaction by TLC to ensure all the starting material has been consumed. If the reaction stalls, consider adding a fresh portion of the oxidizing agent.

  • Product Loss During Workup: Epoxides can be sensitive to acidic or basic conditions, potentially leading to ring-opening.[7] Ensure the workup procedure is performed quickly and at a low temperature. Emulsion formation during extraction can also lead to product loss.

Q5: How can I effectively purify the this compound product?

Purification can be challenging due to the presence of unreacted starting material and byproducts with similar polarities.

  • Column Chromatography: This is the most common method for purifying this compound. A silica gel column with a gradient solvent system (e.g., hexane/ethyl acetate) is typically effective.[8] The polarity of the solvent system will need to be optimized based on the specific epoxide and byproducts present.

  • Distillation: For larger scale purifications, vacuum distillation can be employed to separate this compound from less volatile impurities.[9][10]

  • Washing: During the workup, washing the organic layer with a sodium bicarbonate solution can help remove the m-chlorobenzoic acid byproduct from m-CPBA reactions.[11] A wash with sodium sulfite can quench excess peroxide.

Troubleshooting Guides

m-CPBA Epoxidation
Issue Potential Cause(s) Troubleshooting/Corrective Action(s)
Low yield of this compound 1. Incomplete reaction. 2. Significant Baeyer-Villiger side reaction. 3. Decomposition of product during workup. 4. Poor quality of m-CPBA.1. Monitor reaction by TLC. If starting material remains, add more m-CPBA in portions. 2. Conduct the reaction at a lower temperature (e.g., 0°C). Minimize reaction time. 3. Neutralize the reaction mixture promptly during workup with a mild base like sodium bicarbonate. Avoid strong acids. 4. Use fresh, high-purity m-CPBA.
Presence of a significant amount of lactone byproduct Baeyer-Villiger oxidation is competitive with epoxidation.Lower the reaction temperature and shorten the reaction time. Consider using a different peroxy acid that may have a lower propensity for the Baeyer-Villiger reaction under your specific conditions.
Formation of multiple spots on TLC close to the product Formation of diastereomers due to low diastereoselectivity.This is inherent to the reaction with m-CPBA. Careful column chromatography may be required to separate the diastereomers.
Difficulty in removing m-chlorobenzoic acid Incomplete neutralization and washing during workup.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution. Multiple washes may be necessary.
Alkaline Hydrogen Peroxide Epoxidation
Issue Potential Cause(s) Troubleshooting/Corrective Action(s)
Low yield of this compound 1. Incomplete reaction. 2. Ring-opening of the epoxide to form a diol. 3. Insufficiently basic conditions. 4. Decomposition of hydrogen peroxide.1. Ensure dropwise addition of H₂O₂ and base at low temperature. Monitor by TLC. 2. Maintain a low reaction temperature and avoid prolonged reaction times. 3. Ensure the concentration of the base (e.g., NaOH) is adequate. 4. Use a fresh, stabilized solution of hydrogen peroxide.
Formation of a highly polar byproduct Hydrolysis of the epoxide to a diol.Perform the reaction at a lower temperature and for a shorter duration. Ensure the workup is performed promptly.
Reaction is sluggish or does not go to completion 1. Low temperature is inhibiting the reaction rate. 2. Insufficient amount of base or H₂O₂.1. After the initial addition at low temperature, allow the reaction to warm to room temperature for a short period while monitoring closely.[1] 2. Ensure the correct stoichiometry of reagents is used.
Vigorous, exothermic reaction Addition of reagents is too fast.Add the hydrogen peroxide and sodium hydroxide solution slowly and dropwise, ensuring the temperature of the reaction mixture is maintained at the desired level with an ice bath.

Experimental Protocols

Epoxidation of Carvone with m-CPBA

This protocol is adapted from literature procedures and aims to selectively epoxidize the isopropenyl double bond of carvone.[3]

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the carvone solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Epoxidation of Carvone with Alkaline Hydrogen Peroxide

This protocol is adapted from literature procedures for the selective epoxidation of the α,β-unsaturated ketone functionality in carvone.[1]

Materials:

  • (R)-(-)-Carvone

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • 6M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (R)-(-)-carvone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add 30% hydrogen peroxide (2.0 eq) dropwise to the cooled solution.

  • Slowly add 6M sodium hydroxide solution dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with water and extract with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions in carvone epoxidation.

carvone_epoxidation_mcpba carvone Carvone epoxide Carvone-7,8-oxide (Desired Product) carvone->epoxide Epoxidation (Isopropenyl C=C) bv_product Baeyer-Villiger Product (Lactone) carvone->bv_product Baeyer-Villiger Oxidation (Ketone) mcpba m-CPBA

Caption: Reaction pathways for carvone with m-CPBA.

carvone_epoxidation_h2o2 carvone Carvone epoxide Carvone-1,2-oxide (Desired Product) carvone->epoxide Epoxidation (Enone C=C) h2o2 H₂O₂ / NaOH diol Diol Byproduct (Ring Opening) epoxide->diol Hydrolysis

Caption: Reaction pathways for carvone with alkaline H₂O₂.

experimental_workflow start Start: Carvone + Reagents reaction Reaction Monitoring (TLC) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for carvone epoxidation.

References

Technical Support Center: Optimization of Carvone Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of carvone oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are through the epoxidation of carvone using either a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or alkaline hydrogen peroxide (H₂O₂).[1][2][3] The choice of reagent is critical as it determines the regioselectivity of the epoxidation.[1]

Q2: How does the choice of epoxidation agent affect the reaction's regioselectivity?

A2: The regioselectivity of carvone epoxidation is highly dependent on the chosen reagent.[1]

  • Peroxy acids (e.g., m-CPBA): These reagents preferentially react with electron-rich alkenes. In carvone, the isolated double bond of the isopropenyl group is more electron-rich than the electron-deficient α,β-unsaturated ketone in the cyclohexenone ring. Therefore, using m-CPBA will selectively form carvone-7,8-oxide.[1][2]

  • Alkaline Hydrogen Peroxide (H₂O₂/OH⁻): This reagent is more effective for epoxidizing α,β-unsaturated carbonyl compounds.[1][2] The nucleophilic hydroperoxide anion attacks the electron-deficient double bond of the enone system, leading to the formation of carvone-1,2-oxide.[1]

Q3: Can this compound be synthesized from limonene?

A3: Yes, carvone itself can be synthesized from limonene, which can then be epoxidized to this compound.[3][4] A common synthetic route involves the treatment of limonene with nitrosyl chloride to form a nitrosochloride intermediate, which is then converted to carvoxime. Hydrolysis of carvoxime yields carvone.[5] This carvone can then be subjected to epoxidation to produce this compound.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Q: I am attempting to synthesize this compound, but my reaction yield is very low. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors related to reaction conditions and reagent quality. Here are some troubleshooting steps:

  • Incorrect Reagent for Desired Isomer: Ensure you are using the correct epoxidizing agent for the desired this compound isomer. Use m-CPBA for carvone-7,8-oxide and alkaline hydrogen peroxide for carvone-1,2-oxide.[1]

  • Reagent Purity and Activity:

    • m-CPBA: The purity of m-CPBA can decrease over time. It is advisable to use fresh or purified m-CPBA.

    • Hydrogen Peroxide: The concentration of the hydrogen peroxide solution should be verified. Use a fresh, properly stored solution.

  • Reaction Temperature: Epoxidation reactions are often temperature-sensitive.

    • For m-CPBA epoxidation, reactions are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[6][7]

    • For alkaline H₂O₂ epoxidation, the temperature should also be carefully controlled, often starting at 0 °C and then allowing the reaction to proceed at room temperature.[7][8]

  • pH Control (for Alkaline H₂O₂ Method): The basicity of the reaction mixture is crucial. Ensure the appropriate concentration of base (e.g., NaOH) is used to generate the hydroperoxide anion.[8]

  • Reaction Time: Incomplete reactions will result in low yields. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: Improper work-up can lead to product loss. Ensure efficient extraction of the product from the aqueous layer.

Problem 2: Formation of the wrong regioisomer or a mixture of isomers.

Q: My analytical data (NMR, GC-MS) indicates that I have synthesized the wrong regioisomer of this compound, or a mixture of both. How can I improve the selectivity?

A: The formation of the incorrect isomer or a mixture is almost always due to the choice of epoxidation agent.

  • To selectively obtain carvone-7,8-oxide (epoxidation of the isopropenyl group): Use a peroxy acid like m-CPBA in a suitable solvent like dichloromethane (CH₂Cl₂).[2][6]

  • To selectively obtain carvone-1,2-oxide (epoxidation of the enone double bond): Use alkaline hydrogen peroxide in a solvent such as methanol.[7][8]

If you are using the correct reagent but still observing a mixture, consider the following:

  • Cross-contamination: Ensure that your starting materials and glassware are free from contaminants that could catalyze the wrong reaction pathway.

  • Reaction Conditions: Extreme temperatures or incorrect pH could potentially lead to a loss of selectivity. Adhere closely to established protocols.

Problem 3: Difficulty in achieving diastereoselectivity for 7,8-carvone epoxides.

Q: I am trying to synthesize a specific diastereomer of 7,8-carvone oxide, but I am getting a mixture. How can I control the stereochemistry?

A: Achieving high diastereoselectivity in the epoxidation of the isopropenyl group of carvone can be challenging.[9] Standard epoxidation with m-CPBA often results in a nearly 1:1 mixture of diastereomers.[9]

To improve diastereoselectivity, more advanced synthetic strategies may be required:

  • Organocatalysis: A two-step route involving a bromoester intermediate using organocatalysts like proline, quinidine, or diphenylprolinol has been shown to yield enantiopure epoxides.[9][10]

  • Enzymatic Oxidation: The use of enzymes, such as cytochrome P450, can offer high stereoselectivity.[9]

  • Chiral Catalysts: Employing asymmetric catalysts in combination with an oxidant like tert-butyl hydroperoxide (TBHP), such as in Sharpless or Jacobsen-Katsuki epoxidations, can achieve enantioselectivity.[6]

Experimental Protocols

Protocol 1: Synthesis of Carvone-7,8-oxide using m-CPBA [6][7]

  • Dissolve (R)-(-)-carvone in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ to the cooled carvone solution while stirring.

  • Allow the reaction to stir at 0 °C for several hours (e.g., 13-16 hours), monitoring the progress by TLC.[7]

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Carvone-1,2-oxide using Alkaline Hydrogen Peroxide [7][8]

  • Dissolve (R)-(-)-carvone in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and simultaneously add 30-35% aqueous hydrogen peroxide (H₂O₂) and an aqueous solution of sodium hydroxide (e.g., 6 M NaOH).[7]

  • Stir the reaction mixture at 0 °C for a short period (e.g., 15 minutes) and then allow it to warm to room temperature and stir for an additional period (e.g., 20 minutes).[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Epoxidation Methods for Carvone

Featurem-CPBA MethodAlkaline H₂O₂ Method
Target Product Carvone-7,8-oxideCarvone-1,2-oxide
Reagent meta-Chloroperoxybenzoic acidHydrogen peroxide, Sodium hydroxide
Solvent Dichloromethane (CH₂Cl₂)Methanol
Typical Temperature 0 °C to room temperature0 °C to room temperature
Typical Yield 59-66%[6]Good yields reported[7]
Selectivity High for the isopropenyl double bondHigh for the enone double bond

Visualizations

Carvone_Epoxidation_Workflow cluster_start Starting Material cluster_mCPBA Method 1: Peroxy Acid cluster_H2O2 Method 2: Alkaline Peroxide Carvone Carvone Reagent1 m-CPBA in CH2Cl2 Carvone->Reagent1 Reagent2 H2O2, NaOH in MeOH Carvone->Reagent2 Product1 Carvone-7,8-oxide Reagent1->Product1 Regioselective Epoxidation (Electron-rich alkene) Product2 Carvone-1,2-oxide Reagent2->Product2 Regioselective Epoxidation (Electron-deficient alkene)

Caption: Regioselective epoxidation pathways of carvone.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Product Yield Cause1 Incorrect Reagent Choice Start->Cause1 Cause2 Poor Reagent Quality Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Incorrect Reaction Time Start->Cause4 Cause5 Improper Work-up Start->Cause5 Sol1 Verify reagent for desired isomer Cause1->Sol1 Sol2 Use fresh/purified reagents Cause2->Sol2 Sol3 Optimize and control temperature Cause3->Sol3 Sol4 Monitor reaction by TLC Cause4->Sol4 Sol5 Ensure efficient extraction Cause5->Sol5

Caption: Troubleshooting logic for low this compound yield.

References

long-term stability and storage conditions for Carvone oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and optimal storage conditions for Carvone oxide. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the epoxidized form of carvone, a monoterpene found in essential oils. It exists as different stereoisomers, such as cis- and trans-carvone oxide. The epoxide functional group is highly reactive, making this compound a valuable intermediate in organic synthesis. However, this reactivity also makes the molecule susceptible to degradation, which can impact the purity, potency, and safety of research materials and final products. Ensuring its stability is critical for reproducible experimental results and maintaining the quality of standards.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound, like other terpene epoxides, is primarily influenced by temperature, light, oxygen, and the presence of acidic or basic conditions.[1][2] Epoxides are susceptible to ring-opening reactions, which can be catalyzed by acids or bases.[3] Exposure to heat can accelerate degradation, while light can induce photodegradation. Contact with oxygen can lead to oxidation products.

Q3: What are the recommended long-term storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and reduces the rate of potential side reactions. For very long-term storage, temperatures of -20°C are advisable.
Light Store in amber or opaque containersProtects the compound from photodegradation.[2]
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Prevents oxidation by minimizing contact with atmospheric oxygen.
Container Tightly sealed, airtight glass vials with PTFE-lined capsPrevents volatilization, moisture ingress, and reaction with container materials. Avoid plastic containers as they can be permeable to oxygen and may leach plasticizers.
pH Neutral conditionsEpoxides are susceptible to ring-opening under acidic or basic conditions. Ensure solvents and storage vessels are free from acidic or basic residues.[3]

Q4: What are the likely degradation products of this compound?

The primary degradation pathway for epoxides like this compound is hydrolysis to the corresponding diol (carvone diol). This reaction is catalyzed by the presence of acid or base. Other potential degradation pathways, especially under thermal stress, can include rearrangement to form aldehydes or ketones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Loss of Purity or Appearance of New Peaks in Chromatographic Analysis (GC-MS, HPLC)

  • Possible Cause 1: Improper Storage Conditions.

    • Solution: Review the storage conditions against the recommendations in the table above. Ensure the sample has been consistently stored at the correct temperature, protected from light, and under an inert atmosphere.

  • Possible Cause 2: Contamination.

    • Solution: Use high-purity solvents and clean glassware to prepare solutions. Traces of acid or base can catalyze the degradation of this compound.

  • Possible Cause 3: Sample Handling.

    • Solution: Minimize the time the sample is exposed to ambient conditions during weighing and solution preparation. Equilibrate the container to room temperature before opening to prevent condensation of moisture into the sample.[2]

Issue 2: Inconsistent Experimental Results

  • Possible Cause 1: Degradation of Stock Solutions.

    • Solution: Prepare fresh stock solutions for each experiment, especially if they are prepared in protic or aqueous-containing solvents. If stock solutions need to be stored, store them at low temperatures (-20°C or below) in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Purity of the Starting Material.

    • Solution: Verify the purity of your this compound standard using a suitable analytical method like GC-MS or HPLC before starting a series of experiments.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-MS

This protocol outlines a general method for monitoring the stability of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar, aprotic solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

    • Aliquot the stock solution into several amber glass vials, purge with an inert gas (argon or nitrogen), and seal tightly with PTFE-lined caps.

    • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C, exposure to UV light).

  • GC-MS Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take one vial from each storage condition.

    • Dilute an aliquot of the sample to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Scan Mode: Full scan (e.g., m/z 40-400) for the identification of degradation products.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial time point to determine the percentage of degradation.

    • Analyze the mass spectra of any new peaks to identify potential degradation products.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol is suitable for the quantitative analysis of this compound, particularly in complex matrices.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Analysis:

    • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detector Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 205-220 nm) may be used, but be aware of potential interferences.[4] Derivatization might be necessary for higher sensitivity and specificity.[5]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting_Workflow_for_Carvone_Oxide_Stability Troubleshooting Workflow for this compound Stability Issues start Inconsistent Results or Unexpected Peaks Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_handling Evaluate Sample Handling (Exposure, Solvents, Glassware) handling_ok Handling Procedures Correct? check_handling->handling_ok check_purity Verify Purity of Starting Material purity_ok Purity Confirmed? check_purity->purity_ok storage_ok->check_handling Yes implement_changes Implement Correct Storage & Handling Procedures storage_ok->implement_changes No handling_ok->check_purity Yes handling_ok->implement_changes No new_standard Source New, Verified Standard of this compound purity_ok->new_standard No rerun_exp Re-run Experiment purity_ok->rerun_exp Yes implement_changes->rerun_exp new_standard->rerun_exp Degradation_Pathway_of_Carvone_Oxide Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_rearrangement Rearrangement carvone_oxide This compound (Epoxide) diol Carvone Diol carvone_oxide->diol carbonyl Rearranged Carbonyl (e.g., Aldehyde/Ketone) carvone_oxide->carbonyl acid_base H+ or OH- (catalyst) acid_base->diol heat_lewis_acid Heat or Lewis Acid heat_lewis_acid->carbonyl

References

troubleshooting guide for low yield in Carvone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Carvone Synthesis Technical Support Center

Welcome to the technical support center for Carvone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of Carvone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of Carvone is significantly lower than expected. What are the common culprits in the three-step synthesis from (+)-limonene?

Low yields in Carvone synthesis can arise from issues at any of the three stages: the formation of limonene nitrosochloride, its conversion to carvoxime, and the final hydrolysis to Carvone. Common problems include improper temperature control, incorrect stoichiometry of reagents, presence of moisture, and formation of byproducts.[1] A systematic approach to troubleshooting each step is crucial for improving the overall yield.

Troubleshooting Step 1: Synthesis of Limonene Nitrosochloride

Issue: The yield of limonene nitrosochloride is low, or the reaction mixture is difficult to control.

This initial step is an exothermic reaction where maintaining a low temperature is critical to prevent the formation of unwanted byproducts.[1]

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is maintained below 10°C, ideally between 0-5°C, throughout the addition of the nitrosyl chloride precursors.[1] Using an ice-salt bath can provide more efficient cooling than an ice-water bath alone.

  • Reagent Stoichiometry: An excess of nitrosyl chloride is generally used to ensure the complete conversion of limonene. A molar ratio of approximately 1.2:1 (nitrosyl chloride to limonene) is often optimal.[1] However, a large excess can lead to the formation of byproducts like terpineol, which can be challenging to separate later.[1]

  • Purity of Starting Material: Use high-purity (+)-limonene, as impurities can interfere with the reaction and lead to the formation of side products.[1]

ParameterRecommended ValueCommon Pitfall
Reaction Temperature0-10°CTemperature spikes above 10°C
Nitrosyl Chloride:Limonene Ratio~1.2:1 (molar)Large excess leading to byproducts
(+)-Limonene PurityHigh PurityUse of impure starting material

Experimental Protocol: Synthesis of Limonene Nitrosochloride

  • In a four-neck 500 mL round-bottomed flask, place 36.5 mL of (+)-limonene and 30 mL of isopropanol.[2]

  • Equip the flask with a reflux condenser, a thermometer, and two dropping funnels.

  • Cool the flask in an ice bath to bring the temperature of the mixture below 10°C.[2]

  • Simultaneously, and slowly, add a solution of 90 mL concentrated hydrochloric acid in 60 mL of isopropanol from one dropping funnel, and a solution of 15.6 g of sodium nitrite in 80 mL of water from the other.[2]

  • Maintain a slow addition rate to ensure the reaction temperature does not exceed 10°C.[2]

Troubleshooting Step 2: Synthesis of Carvoxime

Issue: An oily residue forms instead of a crystalline product during the conversion of limonene nitrosochloride to carvoxime.

The formation of an oil instead of a solid carvoxime product is often due to the presence of moisture or an incomplete reaction.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents, particularly isopropanol, are anhydrous. Water can significantly decrease the yield of crystalline carvoxime.[1]

  • Sufficient Reaction Time and Temperature: The reaction mixture should be heated under reflux for the recommended time (typically 30 minutes) to ensure the complete conversion of the nitrosochloride to the oxime.[1]

  • Effective Precipitation: After the reflux, pouring the solution into a vigorously stirred mixture of ice and water is critical for the rapid precipitation of solid carvoxime.[1]

ParameterRecommended ConditionCommon Pitfall
SolventsAnhydrousPresence of water
Reflux Time30 minutesIncomplete reaction due to short reflux
PrecipitationPour into vigorously stirred ice/waterSlow or inefficient precipitation

Experimental Protocol: Synthesis of Carvoxime

  • A mixture of 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol is heated under reflux for 30 minutes.[2]

  • Prepare a beaker with 500 mL of an ice-water mixture.

  • After reflux, pour the hot reaction solution into the ice-water mixture while stirring vigorously with a glass rod to induce precipitation.[2]

  • Collect the solid product by filtration using a Buchner funnel and wash it with cold water.[2]

Troubleshooting Step 3: Hydrolysis of Carvoxime to Carvone

Issue: The final product contains a significant amount of carvacrol as a byproduct.

Carvacrol is a common byproduct formed from the aromatization of the ring structure, which is often promoted by the use of strong acids during the hydrolysis of carvoxime.[1][3]

Troubleshooting Steps:

  • Choice of Acid: Use a weak organic acid, such as a 10% oxalic acid solution, for the hydrolysis. Strong acids like hydrochloric or sulfuric acid can promote the formation of carvacrol.[1]

  • Controlled Reaction Conditions: Adhere to the recommended reaction time and temperature to ensure complete hydrolysis without promoting side reactions. For instance, refluxing with 10% oxalic acid for 1 hour is a common procedure.[2]

  • Efficient Purification: After the reaction, use steam distillation to separate the crude Carvone.[2] For higher purity, fractional distillation under reduced pressure is recommended to separate Carvone from less volatile byproducts like carvacrol.[2]

ParameterRecommended ConditionCommon Pitfall
Hydrolysis Acid10% Oxalic AcidUse of strong acids (e.g., HCl, H₂SO₄)
Reflux Time1 hourProlonged heating leading to side reactions
Purification MethodSteam Distillation, followed by Fractional DistillationInefficient separation of byproducts

Experimental Protocol: Hydrolysis and Purification of Carvone

  • In a round-bottomed flask, reflux a mixture of 17 g of carvoxime and 170 mL of a 10% oxalic acid solution for 1 hour.[2]

  • After reflux, set up the apparatus for steam distillation and distill the mixture until only water is collected in the condenser.[2]

  • Separate the organic layer from the distillate. Extract the aqueous layer twice with 30 mL of dichloromethane.[2]

  • Combine the organic layers and remove the solvent using a rotary evaporator to obtain crude (-)-carvone.[2]

  • For further purification, perform a fractional distillation under reduced pressure. Collect the fraction that distills between 100 and 115 °C at 15 mmHg.[2]

Visualizing the Process

Experimental Workflow for Carvone Synthesis

G cluster_0 Step 1: Limonene Nitrosochloride Synthesis cluster_1 Step 2: Carvoxime Synthesis cluster_2 Step 3: Carvone Synthesis & Purification A (+)-Limonene C Limonene Nitrosochloride A->C Isopropanol, < 10°C B NaNO₂ + HCl (in situ NOCl) B->C D Carvoxime C->D DMF, Isopropanol, Reflux E Crude Carvone D->E 10% Oxalic Acid, Reflux F Pure Carvone E->F Steam & Fractional Distillation

Caption: Overall workflow for the three-step synthesis of Carvone from (+)-Limonene.

Troubleshooting Logic for Low Carvone Yield

G Start Low Carvone Yield Step1 Check Step 1 Yield: Limonene Nitrosochloride Start->Step1 Temp Improper Temperature Control? Step1->Temp Low Yield Step2 Check Step 2 Yield: Carvoxime Moisture Presence of Moisture? Step2->Moisture Oily Product Step3 Check Step 3 Purity: Crude Carvone Acid Strong Acid Used? Step3->Acid Carvacrol Detected Stoich Incorrect Stoichiometry? Temp->Stoich No Sol_Temp Action: Use Ice-Salt Bath, Maintain 0-5°C Temp->Sol_Temp Yes Stoich->Step2 No Sol_Stoich Action: Adjust Reagent Ratio (NOCl:Limonene ~1.2:1) Stoich->Sol_Stoich Yes Moisture->Step3 No Sol_Moisture Action: Use Anhydrous Solvents Moisture->Sol_Moisture Yes Sol_Acid Action: Use Weak Acid (e.g., 10% Oxalic Acid) Acid->Sol_Acid Yes End Consult Further Characterization Data Acid->End No Sol_Temp->Step1 Sol_Stoich->Step1 Sol_Moisture->Step2 Sol_Acid->Step3

Caption: A logical workflow for troubleshooting common causes of low yield in Carvone synthesis.

References

addressing low optical purity in (-)-Carvone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Carvone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis, with a particular focus on addressing low optical purity.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Carvone and why is its optical purity important?

(-)-Carvone, or (R)-(-)-carvone, is a natural monoterpene and the primary component responsible for the characteristic scent of spearmint.[1][2][3] Its enantiomer, (+)-Carvone or (S)-(+)-carvone, is found in caraway and dill and has a distinctly different, spicy aroma.[1][3][4][5] In the pharmaceutical and flavor industries, the biological activity and sensory properties of chiral molecules are often enantiomer-specific. Therefore, high optical purity is crucial to ensure the desired therapeutic effect or flavor profile and to avoid potential off-target effects from the other enantiomer.

Q2: What are the common synthetic routes to (-)-Carvone?

The most prevalent synthetic pathway to (-)-Carvone starts from the readily available and inexpensive chiral precursor, (+)-limonene, which is a major component of orange oil.[1][6] A common method involves the reaction of (+)-limonene with nitrosyl chloride to form a nitrosochloride derivative, which is then dehydrochlorinated and hydrolyzed to yield (-)-Carvone.[1][7][8] Another approach is the epoxidation of d-limonene followed by hydrolysis to a glycol, which is then oxidized and dehydrated.[7]

Q3: What is a typical cause of low optical purity in the synthesis of (-)-Carvone from (+)-limonene?

The primary cause of low optical purity is often the presence of the enantiomeric impurity, (+)-Carvone. This can arise from an enantiomerically impure starting material ((+)-limonene containing some (-)-limonene) or from side reactions and racemization under certain reaction conditions. Additionally, the formation of diastereomers and other chemical byproducts that are difficult to separate can interfere with the purification and analysis of the desired enantiomer.

Q4: How can I determine the optical purity or enantiomeric excess (e.e.) of my (-)-Carvone sample?

The enantiomeric excess of a (-)-Carvone sample can be determined using several analytical techniques:

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is a common and accurate method that uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[9]

  • Polarimetry: This technique measures the optical rotation of a sample.[2][10] The observed rotation is compared to the known specific rotation of the pure enantiomer to calculate the optical purity.[9][10] However, this method can be less accurate if optically active impurities are present.[9][11]

Troubleshooting Guide

Issue 1: Low Optical Purity (High percentage of (+)-Carvone)

Possible Causes:

  • Impure Starting Material: The (+)-limonene used may contain a significant amount of (-)-limonene.

  • Racemization: Certain reaction conditions (e.g., harsh acidic or basic conditions, high temperatures) can cause racemization at the chiral center.

  • Incomplete Reaction or Side Reactions: The presence of unreacted starting material or side products can complicate purification and analysis.

Troubleshooting Steps:

  • Verify the Purity of the Starting Material:

    • Analyze the enantiomeric purity of your (+)-limonene using chiral GC or HPLC.

    • If the starting material is impure, consider purifying it by fractional distillation or sourcing a higher purity grade.

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the recommended temperature for each step of the synthesis. For instance, in the nitrosyl chloride addition, cooling is often necessary to control the exothermic reaction.[7]

    • pH Control: Avoid excessively harsh acidic or basic conditions that could promote racemization or side reactions like aromatization to carvacrol.[12]

  • Purification of the Final Product:

    • Fractional Distillation: While useful for removing some impurities, it may not be effective for separating enantiomers or isomers with similar boiling points like α-terpineol.[13]

    • Chiral Resolution:

      • Diastereomeric Salt Formation: React the carvone mixture with a chiral resolving agent to form diastereomers, which can be separated by crystallization, followed by regeneration of the enantiopure carvone.[10][14][15]

      • Preparative Chiral Chromatography: Use chiral HPLC or GC to separate the enantiomers on a larger scale.

    • Formation of an Addition Compound: A classic method for purifying R-(−)-carvone involves forming an addition compound with hydrogen sulfide. The adduct can be isolated and then treated with a base like potassium hydroxide to regenerate the high-purity carvone, which is then recovered by steam distillation.[1]

Issue 2: Presence of Significant Byproducts (e.g., Carveol, α-Terpineol, Limonene Glycol)

Possible Causes:

  • Over-oxidation or Incomplete Oxidation: In syntheses involving oxidation steps, incorrect stoichiometry of the oxidizing agent or improper reaction control can lead to the formation of alcohols like carveol or incomplete conversion.

  • Hydrolysis of Intermediates: In the synthesis from limonene, the formation of limonene glycol can be a significant side reaction if conditions are not optimized to favor carvone formation.[16]

  • Rearrangement Reactions: Acid-catalyzed rearrangements can lead to the formation of more stable byproducts like carvacrol.[12]

Troubleshooting Steps:

  • Control of Reagents and Stoichiometry:

    • Ensure the accurate measurement and controlled addition of reagents, particularly oxidizing agents.

    • Follow the recommended stoichiometry to minimize over-oxidation or incomplete reactions.

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the reaction pathway.

    • Temperature and Reaction Time: Carefully control the temperature and monitor the reaction progress to quench it at the optimal time, preventing the formation of degradation or side products.

  • Purification Strategy:

    • Column Chromatography: Use silica gel column chromatography to separate carvone from more polar byproducts like alcohols (carveol, α-terpineol, limonene glycol).

    • Bisulfite Extraction: To remove hydroxy compounds, a bisulfite extraction and wash can be employed, although it can be a laborious process.[13]

    • Organometallic Treatment: A patented method describes the use of organometallic compounds to react with and separate alcoholic impurities from carvone.[13]

Data Presentation

Table 1: Physical Properties of Carvone Enantiomers

Property(R)-(-)-Carvone(S)-(+)-Carvone
Odor Spearmint[1][2][3]Caraway, Rye[1][3][4][5]
Specific Rotation -61°[1]+61°[1][10]
Boiling Point 230 °C[5]230 °C[5]
Refractive Index 1.499[5]1.499[5]
Specific Gravity 0.965[5]0.965[5]

Table 2: Troubleshooting Summary for Low Optical Purity in (-)-Carvone Synthesis

SymptomPossible CauseRecommended Action
Low Enantiomeric Excess (e.e.) Impure (+)-limonene starting material.Analyze the enantiomeric purity of the starting material using chiral GC/HPLC. Purify if necessary.
Racemization during the reaction.Optimize reaction conditions: control temperature, avoid harsh pH.
Presence of Carveol/α-Terpineol Incomplete oxidation or side reactions.Adjust the stoichiometry of the oxidizing agent. Use column chromatography for purification. Consider a bisulfite wash or treatment with an organometallic compound to remove alcohols.[13]
Presence of Limonene Glycol Unwanted hydrolysis of limonene monoxide.Optimize the conditions for the conversion of the glycol to the ketol and subsequent dehydration to carvone.[7]
Presence of Carvacrol Acid-catalyzed rearrangement.Use buffered or milder acidic conditions to prevent aromatization.[12]

Experimental Protocols

Protocol 1: General Synthesis of (-)-Carvone from (+)-Limonene via the Nitrosochloride Route

This is a generalized procedure and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

  • Formation of Limonene Nitrosochloride:

    • Dissolve (+)-limonene in a suitable solvent (e.g., isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium nitrite, followed by the slow addition of an acid (e.g., acetic acid) while maintaining a low temperature.

    • The limonene nitrosochloride will precipitate. Isolate the solid by filtration and wash with a cold solvent.

  • Dehydrochlorination to (-)-Carvoxime:

    • Dissolve the limonene nitrosochloride in an alcoholic solvent (e.g., ethanol).

    • Add a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture under reflux.

    • Monitor the reaction until completion.

    • Neutralize the mixture and extract the carvoxime with an organic solvent.

  • Hydrolysis to (-)-Carvone:

    • Hydrolyze the carvoxime to carvone using a suitable method, for example, by heating with an acid such as oxalic acid.[1]

    • Purify the resulting crude (-)-Carvone by steam distillation followed by fractional distillation.

Protocol 2: Purification of (-)-Carvone via the Hydrogen Sulfide Adduct [1]

  • Formation of the Adduct:

    • Pass hydrogen sulfide gas through an alcoholic solution of the impure (-)-Carvone containing ammonia.

    • The crystalline adduct will precipitate.

  • Isolation and Washing:

    • Filter the crystalline adduct and wash it with a cold solvent.

  • Regeneration of (-)-Carvone:

    • Treat the adduct with a solution of potassium hydroxide.

    • Steam distill the mixture to recover the high-purity (-)-Carvone.

Visualizations

Troubleshooting_Workflow start_node Low Optical Purity of (-)-Carvone Detected check_sm Check Enantiomeric Purity of (+)-Limonene start_node->check_sm sm_pure Starting Material is Pure check_sm->sm_pure e.e. > 99% sm_impure Starting Material is Impure check_sm->sm_impure e.e. < 99% review_rxn Review Reaction Conditions sm_pure->review_rxn purify_sm Purify (+)-Limonene (e.g., Fractional Distillation) sm_impure->purify_sm purify_sm->review_rxn harsh_cond Harsh Conditions Identified (High Temp, Extreme pH) review_rxn->harsh_cond cond_ok Conditions are Optimal review_rxn->cond_ok optimize_rxn Optimize Reaction Conditions (Lower Temp, Buffer pH) harsh_cond->optimize_rxn review_purification Review Purification Method optimize_rxn->review_purification cond_ok->review_purification ineffective_pur Ineffective Purification Method review_purification->ineffective_pur implement_adv_pur Implement Advanced Purification: - Chiral Resolution - H2S Adduct Formation - Preparative Chiral HPLC/GC ineffective_pur->implement_adv_pur final_product High Purity (-)-Carvone implement_adv_pur->final_product

Caption: Troubleshooting workflow for addressing low optical purity in (-)-Carvone synthesis.

Impurity_Pathways start_material (+)-Limonene intermediate1 Reaction Intermediates (e.g., Limonene Monoxide, Nitrosochloride) start_material->intermediate1 Synthetic Steps impurity1 (+)-Carvone (Enantiomeric Impurity) start_material->impurity1 From Impure Starting Material target_product (-)-Carvone intermediate1->target_product Desired Pathway intermediate1->impurity1 Racemization impurity2 Carveol / α-Terpineol (Alcohol Byproducts) intermediate1->impurity2 Incomplete/Over Oxidation impurity3 Carvacrol (Aromatization Product) intermediate1->impurity3 Acid-Catalyzed Rearrangement impurity4 Limonene Glycol (Hydrolysis Byproduct) intermediate1->impurity4 Side Reaction (Hydrolysis)

Caption: Common impurity formation pathways in the synthesis of (-)-Carvone from (+)-Limonene.

References

Technical Support Center: Selective Epoxidation of Carvone's External Double Bond

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective epoxidation of carvone's external (exocyclic) double bond.

Frequently Asked Questions (FAQs)

Q1: Which epoxidation reagent should I use to selectively target the external double bond of carvone?

To selectively epoxidize the electron-rich external double bond of carvone, you should use a peroxy acid.[1][2][3][4] The most commonly used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).[1][2] Other peroxy acids like magnesium monoperoxyphthalate (MMPP) can also be used.[1][2] These reagents act as electrophiles and preferentially react with the more nucleophilic isopropenyl group's double bond over the electron-deficient double bond of the α,β-unsaturated ketone.[3][4]

Q2: Why am I getting epoxidation on the internal (endocyclic) double bond instead?

If you are observing epoxidation of the internal double bond, it is likely that you are using reaction conditions that favor nucleophilic attack, such as alkaline hydrogen peroxide (H₂O₂/OH⁻).[2][3][4] These conditions make the double bond of the α,β-unsaturated ketone act as an electrophile, leading to the formation of carvone-1,2-oxide.[4][5] To favor epoxidation of the external double bond, ensure you are using an electrophilic epoxidizing agent like m-CPBA and neutral or slightly acidic conditions.

Q3: What are the typical yields for the selective epoxidation of carvone's external double bond?

Yields can vary depending on the specific protocol and scale of the reaction. However, reported yields for the epoxidation of R-(−)-carvone with m-CPBA are in the range of 66%.[1][2] For S-(+)-carvone, a yield of 59% has been reported using the same method.[1]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][3][6] You can spot the starting material (carvone), the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction. The product, carvone-7,8-oxide, will have a lower Rf value than carvone.

Q5: Is the epoxidation of the external double bond stereoselective?

The epoxidation of the external double bond of carvone with reagents like m-CPBA is generally not stereoselective, resulting in a mixture of diastereomers.[1] If stereoselectivity is required, more advanced methods such as a Sharpless or Jacobsen-Katsuki epoxidation might be considered, though these are typically used for allylic alcohols.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion to the desired epoxide - Inactive Reagent: The m-CPBA may have degraded over time. - Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Use fresh or properly stored m-CPBA. - Monitor the reaction by TLC until the starting material is consumed. Typical reaction times are 13-16 hours at 0 °C.[4]
Formation of the wrong epoxide (internal double bond epoxidation) - Incorrect Reagent: Use of alkaline hydrogen peroxide instead of a peroxy acid.[2][3][4]- Ensure you are using an electrophilic epoxidizing agent like m-CPBA.[1][2]
Presence of multiple spots on TLC, including starting material - Incomplete Reaction: The reaction has not gone to completion. - Side Reactions: Although less common under standard conditions, other reactions may be occurring.- Increase the reaction time and continue to monitor by TLC. - Ensure the reaction is maintained at the correct temperature (e.g., 0 °C) to minimize side reactions.[4]
Difficulty in isolating the product - Inefficient Extraction: The product may not be fully extracted from the aqueous layer during workup. - Emulsion Formation: An emulsion may have formed during the extraction process.- Perform multiple extractions with a suitable organic solvent like dichloromethane.[1] - To break up emulsions, you can add a small amount of brine (saturated NaCl solution).
Product is not pure after workup - Residual m-chlorobenzoic acid: This is a byproduct of the m-CPBA reaction.- Wash the organic layer with a mild base, such as aqueous sodium bicarbonate, to remove the acidic byproduct.[6]

Experimental Protocols

Selective Epoxidation of (R)-(-)-Carvone's External Double Bond using m-CPBA

This protocol is adapted from established literature procedures.[1]

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 75%)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve (R)-(-)-carvone (e.g., 500 mg) in ice-cold dichloromethane (8 mL).

  • In a separate flask, prepare a solution of 75% m-CPBA (e.g., 85 mg) in dichloromethane (4 mL).

  • Add the m-CPBA solution dropwise to the carvone solution over 10 minutes while maintaining the temperature at 0 °C using an ice bath.

  • Stir the reaction mixture at 0 °C for 16 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, quench the excess peroxy acid by adding a saturated solution of sodium sulfite.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, (5R)-8-epoxycarvotanacetone.

Data Summary
Reactant Reagent Solvent Temperature (°C) Time (h) Product Yield (%) Reference
(R)-(-)-Carvonem-CPBADichloromethane016(5R)-8-Epoxycarvotanacetone66[1]
S-(+)-Carvonem-CPBADichloromethane016(5S)-8-Epoxycarvotanacetone59[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product start Dissolve Carvone in CH2Cl2 mix Mix solutions at 0°C start->mix reagent Prepare m-CPBA solution in CH2Cl2 reagent->mix react Stir for 16h at 0°C mix->react quench Quench with Na2SO3 react->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate end Carvone-7,8-oxide evaporate->end

Caption: Experimental workflow for the selective epoxidation of carvone's external double bond.

reaction_selectivity cluster_carvone Carvone Structure cluster_pathways Reaction Pathways cluster_reagents Reagent Choice cluster_products Selective Products carvone Carvone has two reactive double bonds ext External Double Bond (Electron-rich) carvone->ext int Internal Double Bond (Electron-deficient) carvone->int mcpba m-CPBA (Electrophilic) ext->mcpba reacts with h2o2 Alkaline H2O2 (Nucleophilic) int->h2o2 reacts with prod_ext Carvone-7,8-oxide (Desired Product) mcpba->prod_ext yields prod_int Carvone-1,2-oxide (Side Product) h2o2->prod_int yields

Caption: Logical relationship of reagent choice to achieve selective epoxidation of carvone.

References

Technical Support Center: Diastereoselective Synthesis of 7,8-Carvone Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the diastereoselective synthesis of 7,8-carvone epoxides. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize the 7,8-carvone epoxide instead of the 1,2-epoxide?

A: The key to regioselectivity in carvone epoxidation lies in the choice of reagent, which targets the different electronic properties of the two double bonds.

  • For 7,8-Epoxidation (Exocyclic bond): Use a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The isopropenyl double bond (C7-C8) is electron-rich and acts as a nucleophile, making it more reactive towards electrophilic peroxy acids.[1][2][3] This method leaves the electron-deficient α,β-unsaturated ketone system intact.[3][4]

  • For 1,2-Epoxidation (Endocyclic bond): Use alkaline hydrogen peroxide (H₂O₂). In this reaction, the hydroperoxide anion acts as a nucleophile, and the α,β-unsaturated double bond acts as an electrophile, leading to the selective formation of the 1,2-epoxide.[1][5]

Q2: My synthesis of the 7,8-epoxide with m-CPBA resulted in a poor diastereomeric ratio. How can I improve the diastereoselectivity?

A: Direct epoxidation of the isopropylidene group on carvone with reagents like m-CPBA is known to produce low diastereoselectivity, often yielding a nearly 1:1 mixture of diastereomers.[4][6] To achieve high diastereoselectivity, a two-step synthetic route using organocatalysis is recommended. This method proceeds through a bromoester intermediate, allowing for the controlled formation of one diastereomer over the other.[6][7][8] The use of chiral organocatalysts like proline, quinidine, or diphenylprolinol can significantly influence the stereochemical outcome of the initial bromination step, leading to the separate synthesis of enantiopure epoxides.[6]

Q3: What are the common side products in this synthesis, and how can they be minimized?

A: A common byproduct, particularly under acidic conditions, is carvacrol. This can occur through an acid-catalyzed rearrangement of the carvone starting material, leading to aromatization of the ring.[4] To minimize this, it is crucial to maintain controlled, low-temperature conditions (e.g., 0 °C) throughout the reaction and to neutralize any excess acid during the workup procedure promptly.

Q4: I am having difficulty purifying the 7,8-carvone epoxide. What are the recommended methods?

A: Purification of 7,8-carvone epoxides typically involves removing unreacted starting material, reagents, and any side products.

  • Workup: An initial extractive workup is necessary to remove the acid byproduct (e.g., m-chlorobenzoic acid) and other water-soluble impurities.[9]

  • Chromatography: Flash column chromatography is the most effective method for isolating the pure epoxide.[4] A silica gel stationary phase with a solvent system like a hexane/ethyl acetate gradient is commonly used.

  • Distillation: While distillation can be used for purifying some epoxides, it may not be suitable for carvone epoxides due to their potential thermal instability.[10]

Q5: How can I confirm the identity and regiochemistry of my synthesized epoxide?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation.

  • ¹H NMR: Successful 7,8-epoxidation is confirmed by the disappearance of the characteristic signals for the isopropenyl protons, which typically appear around 4.7-4.8 ppm in the starting carvone.[2] Concurrently, new signals for the epoxide protons will appear further upfield, usually between 2.5 and 2.8 ppm.[9]

  • ¹³C NMR: The carbon signals of the isopropenyl double bond in carvone will be absent in the spectrum of the 7,8-epoxide, replaced by signals corresponding to the carbons of the oxirane ring.[2][11]

  • Comparison: Comparing the spectra of your product to the starting material and known spectra for both the 1,2- and 7,8-epoxides will definitively establish the regiochemistry.[2][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Reagents: m-CPBA is moisture-sensitive and can degrade over time. 2. Incorrect Temperature: Allowing the reaction to warm up prematurely can lead to side reactions.[4] 3. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use fresh or properly stored m-CPBA. 2. Maintain the reaction at 0 °C in an ice bath for the entire duration.[4][9] 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the carvone spot has been consumed.
Incorrect Regioisomer Formed (1,2-Epoxide instead of 7,8-Epoxide) Incorrect Reagent Choice: The use of alkaline hydrogen peroxide (H₂O₂) will favor the formation of the 1,2-epoxide.[1][5]To synthesize the 7,8-epoxide, you must use an electrophilic epoxidizing agent like a peroxy acid (e.g., m-CPBA).[2][3]
Poor Diastereoselectivity Direct Epoxidation Method: Using m-CPBA directly on carvone is not a diastereoselective method.[4][6]For a diastereoselective outcome, employ the two-step organocatalytic approach. This involves forming a bromoester intermediate, which can then be cyclized to the desired epoxide diastereomer.[6][8]
Product Decomposes During Purification Thermal Instability: Epoxides can be sensitive to heat. Acidic Residue: Residual acid from the reaction can catalyze ring-opening of the epoxide.Avoid purification by distillation. Use flash column chromatography at room temperature.[4] Ensure the crude product is thoroughly washed and neutralized during the workup to remove all acidic byproducts before concentrating.

Data Presentation

Table 1: Comparison of Common Epoxidation Methods for Carvone

ReagentTarget Double BondPrimary ProductSelectivity Notes
m-CPBAIsopropenyl (C7-C8)7,8-Carvone EpoxideHighly regioselective for the electron-rich exocyclic double bond; not diastereoselective.[1][4]
Alkaline H₂O₂Conjugated (C1-C2)1,2-Carvone EpoxideHighly regioselective for the electron-deficient endocyclic double bond.[1][5]
NBS, o-nitrobenzoic acid, Organocatalyst, then BaseIsopropenyl (C7-C8)7,8-Carvone EpoxideTwo-step method designed to be highly diastereoselective.[6]

Table 2: Performance of Selected Organocatalysts in the Diastereoselective Synthesis of Bromoester Intermediates

Data extracted from Moran et al., Catalysts 2018, 8(7), 250.[6]

OrganocatalystTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
Proline25246033:67
Quinidine25244571:29
Diphenylprolinol25245529:71

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7,8-Carvone Epoxide (Non-diastereoselective)

This protocol is adapted from procedures that use m-CPBA for the regioselective epoxidation of the exocyclic double bond.[2][4][9]

  • Dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in dichloromethane (DCM, 8 mL) in a round-bottomed flask.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (approx. 77%, 1.69 g, ~7.5 mmol) in DCM (8 mL).

  • Add the m-CPBA solution dropwise to the stirred carvone solution over 20-30 minutes, ensuring the temperature remains at 0 °C. A white precipitate (m-chlorobenzoic acid) will form.

  • Stir the resulting mixture vigorously in the ice bath. Monitor the reaction by TLC. The reaction may take several hours (3-16 hours) to reach completion.[2][4]

  • Once the reaction is complete, filter the mixture to remove the precipitate.

  • Wash the filtrate sequentially with a 10% sodium sulfite solution, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7,8-carvone epoxide.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Synthesis of 7,8-Carvone Epoxides via Bromoester Intermediate (Organocatalytic Method)

This protocol describes the first step (bromination) of the diastereoselective synthesis.[6][7] The subsequent epoxide formation is achieved by treating the isolated bromoester with a base.

  • To a solution of the chosen organocatalyst (e.g., quinidine, 20 mol%) in dichloromethane (20 mL), add carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (NBS) (1.66 g, 9.32 mmol).[7]

  • Stir the reaction mixture at the specified temperature (see Table 2) for the required time (e.g., 24 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting bromoester diastereomers by column chromatography.

  • Treat the separated bromoester with a base (e.g., potassium carbonate in methanol) to induce intramolecular cyclization to the corresponding pure 7,8-carvone epoxide diastereomer.

Visualizations

G start What is the desired carvone epoxide? regio_choice Regiochemistry? start->regio_choice diastereo_choice Diastereoselectivity required? regio_choice->diastereo_choice  7,8-Epoxide (Exocyclic) proc_h2o2 Use Alkaline H₂O₂ regio_choice->proc_h2o2  1,2-Epoxide (Endocyclic) proc_mcpba Use m-CPBA (Direct Epoxidation) diastereo_choice->proc_mcpba No proc_organo Use Two-Step Organocatalytic Method via Bromoester diastereo_choice->proc_organo Yes

Caption: Workflow for selecting the appropriate epoxidation strategy.

G cluster_step1 Step 1: Bromofunctionalization cluster_step2 Step 2: Epoxidation carvone Carvone intermediate Bromoester Diastereomers carvone->intermediate + NBS, Acid, Organocatalyst epoxides Separated 7,8-Epoxide Diastereomers intermediate->epoxides  + Base (Intramolecular Cyclization)

Caption: High-level overview of the two-step diastereoselective synthesis.

G issue Experimental Problem cause1 Degraded Reagents or Incorrect Temperature? issue->cause1 Low Yield cause2 Used Alkaline H₂O₂? issue->cause2 Wrong Isomer (1,2-Epoxide) cause3 Used Direct m-CPBA Method? issue->cause3 Poor Diastereoselectivity cause cause solution solution solution1 Verify reagent quality. Maintain strict temp control (0°C). Monitor reaction with TLC. cause1->solution1 Yes solution2 Correct reagent is m-CPBA for 7,8-epoxidation. cause2->solution2 Yes solution3 Implement the two-step organocatalytic method. cause3->solution3 Yes

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Carvone Oxide and Limonene Oxide in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone and limonene, naturally abundant monoterpenes, serve as valuable and renewable starting materials in organic synthesis. Their corresponding epoxides, carvone oxide and limonene oxide, are versatile chiral building blocks that provide access to a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and polymers. This guide offers an objective comparison of the synthetic applications of this compound and limonene oxide, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the optimal starting material for their specific needs.

This compound possesses an α,β-unsaturated ketone functionality in addition to the epoxide ring, offering multiple reactive sites for chemical modification.[1][2] This unique structural feature allows for chemo- and regioselective reactions, making it a valuable precursor for the synthesis of various biologically active compounds.[3][4] In contrast, limonene oxide, which exists as a mixture of cis and trans diastereomers, contains an additional isolated double bond, providing further opportunities for functionalization.[5] The reactivity of the epoxide ring in limonene oxide is influenced by its stereochemistry, enabling stereoselective transformations.[6]

This guide will delve into the comparative performance of these two epoxides in key synthetic transformations, present detailed experimental procedures for their preparation and subsequent reactions, and explore the biological relevance of their derivatives.

Data Presentation: Comparative Synthesis and Reactivity

The synthetic utility of this compound and limonene oxide is best illustrated by comparing their performance in similar chemical transformations. The following tables summarize quantitative data for their epoxidation and subsequent ring-opening reactions, highlighting key metrics such as reaction time, yield, and product selectivity.

Table 1: Epoxidation of (R)-(-)-Carvone and (R)-(+)-Limonene
Starting MaterialReagentSolventTimeYield (%)ProductRef.
(R)-(-)-Carvonem-CPBADichloromethane3 h>95% (crude)7,8-Epoxycarvone[7]
(R)-(-)-Carvone30% H₂O₂ / 6N NaOHMethanol45 min>95% (crude)1,6-Epoxycarvone[7]
(R)-(+)-LimoneneH₂O₂ / Tungsten-based catalystNone (Solvent-free)15 min~95% conversion, 100% selectivity1,2-Limonene oxide[8]
(R)-(+)-LimoneneOxone / AcetoneWater45 minHighLimonene dioxide[9]
Table 2: Ring-Opening Reactions with Amines to Synthesize β-Amino Alcohols
EpoxideAmineSolventTimeYield (%)ProductRef.
Carvone-7,8-oxideVarious amines--Moderateβ-Amino alcohols[10]
(+)-Limonene 1,2-oxideAllylamineWater24 h78%1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol[11][12]
(+)-Limonene 1,2-oxide (cis/trans mixture)(R)-N-methyl-(α-methyl-benzyl)amineWater-High (for trans isomer)β-Amino alcohol (from trans-limonene oxide)[6][13]

Experimental Protocols

Epoxidation of (R)-(-)-Carvone to 7,8-Epoxycarvone[7]

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in DCM (8 mL) in a 25 mL round-bottomed flask and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.69 g, 9.80 mmol) in DCM (8 mL).

  • Add the m-CPBA solution dropwise to the carvone solution over a period of 20 minutes. The formation of a precipitate will be observed.

  • Allow the resulting mixture to stir in the ice bath for 3 hours.

  • Quench the reaction by adding saturated sodium sulfite solution (10 mL).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (3 x 15 mL), water (3 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. No further purification is typically necessary.

Epoxidation of (R)-(+)-Limonene to 1,2-Limonene oxide (Solvent-Free)[8]

Materials:

  • (R)-(+)-Limonene

  • 30% Hydrogen peroxide (H₂O₂)

  • Tungsten-based polyoxometalate catalyst

  • Sodium sulfate

Procedure:

  • Combine (R)-(+)-limonene, 30% H₂O₂, and the tungsten-based catalyst in a molar ratio of 4:1:0.005 in a reaction vessel.

  • Saturate the reaction mixture with sodium sulfate to prevent epoxide hydrolysis.

  • Maintain the reaction temperature at 323 K (50 °C) with vigorous stirring.

  • The reaction should reach ~95% H₂O₂ conversion with 100% selectivity to 1,2-limonene oxide within 15 minutes.

  • Isolate the product by separating the organic layer.

Synthesis of β-Amino Alcohols from (+)-Limonene 1,2-Oxide[11][12]

Materials:

  • (+)-Limonene 1,2-oxide

  • Allylamine

  • Water

Procedure:

  • To a glass beaker, add (+)-limonene oxide (19.7 mmol), water (0.55 mL), and allylamine (56.4 mmol).

  • Heat the mixture at 100 °C with magnetic stirring for 24 hours.

  • Purify the product by acid-base extraction.

  • Treat the purified product with CaCl₂ and dry using a rotary evaporator to yield the β-amino alcohol.

Mandatory Visualizations

experimental_workflow cluster_carvone This compound Pathway cluster_limonene Limonene Oxide Pathway C Carvone CO This compound C->CO Epoxidation CAD Carvone-derived Bioactive Molecules CO->CAD Ring-Opening/ Further Modification L Limonene LO Limonene Oxide L->LO Epoxidation LAD Limonene-derived Bioactive Molecules LO->LAD Ring-Opening/ Further Modification

Caption: General synthetic pathways from carvone and limonene to their respective oxides and bioactive derivatives.

reaction_comparison cluster_carvone_oxide This compound cluster_limonene_oxide Limonene Oxide start Chiral Terpene Epoxides CO This compound (α,β-unsaturated ketone) start->CO LO Limonene Oxide (cis/trans isomers) start->LO CO_react Chemoselective Reactions (Epoxide vs. Ketone) CO->CO_react CO_prod Anti-inflammatory & Anticancer Agents CO_react->CO_prod LO_react Stereoselective Ring-Opening LO->LO_react LO_prod Antileishmanial Agents LO_react->LO_prod

Caption: Comparison of the distinct synthetic features and resulting bioactive derivatives of this compound and limonene oxide.

biological_pathways cluster_inflammation Anti-inflammatory Pathway (Carvone Derivatives) cluster_leishmaniasis Antileishmanial Activity (Limonene Derivatives) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophages Macrophages Inflammatory_Stimuli->Macrophages NOS2 NOS2 Expression Macrophages->NOS2 NO Nitric Oxide (NO) NOS2->NO Carvone_Deriv Carvone Derivatives Carvone_Deriv->NOS2 Inhibition Leishmania Leishmania Promastigotes Cell_Death Parasite Cell Death Limonene_Deriv Limonene-derived β-Amino Alcohols Limonene_Deriv->Leishmania Inhibition of Growth

Caption: Simplified overview of the biological activities of derivatives synthesized from carvone and limonene oxides.

Conclusion

Both this compound and limonene oxide are invaluable chiral building blocks derived from renewable resources, each presenting unique advantages in synthetic applications.

This compound is the preferred choice when the synthetic strategy can leverage the differential reactivity of the epoxide and the α,β-unsaturated ketone. This allows for highly selective transformations and the creation of complex molecular architectures with potential applications in anti-inflammatory and anticancer drug discovery.[14]

Limonene oxide , with its distinct cis and trans isomers and an additional double bond, offers a platform for stereoselective synthesis and further functionalization. The selective ring-opening of the trans isomer, for instance, provides a straightforward route to enantiopure β-amino alcohols, which have demonstrated potent antileishmanial activity.[6][11]

The choice between this compound and limonene oxide will ultimately depend on the desired target molecule and the specific synthetic transformations required. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to facilitate the innovative use of these versatile, bio-based synthons.

References

A Comparative Analysis of Carvone Oxide Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral molecules like Carvone oxide is a critical step in the discovery and manufacturing of new therapeutic agents. This guide provides a comparative analysis of three prominent methodologies for the synthesis of this compound, offering a detailed look at their performance, experimental protocols, and selectivity.

Carvone, a readily available monoterpene, possesses two distinct double bonds that can undergo epoxidation to yield this compound. The choice of synthetic methodology is crucial as it dictates the regioselectivity (which double bond is epoxidized) and diastereoselectivity of the product. This guide compares three widely used methods: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), epoxidation with alkaline hydrogen peroxide (H₂O₂), and a diastereoselective two-step synthesis via a bromoester intermediate.

Performance Comparison

The selection of a synthetic route for this compound is often a trade-off between reaction simplicity, yield, and desired stereochemical outcome. The following table summarizes the key quantitative data for the three methodologies, allowing for a direct comparison of their efficacy.

MethodologyReagent(s)Target Double BondYieldDiastereoselectivityReaction Time
m-CPBA Epoxidation m-Chloroperoxybenzoic acid (m-CPBA)Isopropenyl (C7-C8)59-66%[1]Non-stereoselective[1]3 - 16 hours[2]
Alkaline H₂O₂ Epoxidation Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH)α,β-unsaturated ketone (C1-C2)High (not specified)Diastereoselective (controlled by chiral center)[3]~45 minutes[2]
Bromoester Intermediate N-bromosuccinimide (NBS), o-nitrobenzoic acid, Organocatalyst, followed by hydrolysisIsopropenyl (C7-C8)Moderate (yields for bromoester formation are 20-34%)[4]High diastereoselectivity[4]6 days (bromination step)[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for the three key experiments discussed.

Method 1: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method selectively epoxidizes the electron-rich isopropenyl double bond of carvone.

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in dichloromethane (DCM, 8 mL) in a 25 mL round-bottomed flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 3-chloroperbenzoic acid (m-CPBA, 1.69 g, 9.80 mmol) in DCM (8 mL).

  • Add the m-CPBA solution dropwise to the carvone solution over a period of 20 minutes while maintaining the temperature at 0 °C.

  • Stir the reaction mixture in the ice bath for 3 hours. A precipitate will form.

  • Store the reaction mixture in a freezer at 0 °C overnight (approximately 16 hours) to allow for complete precipitation.

  • Allow the mixture to return to room temperature and add a 10% sodium sulfite solution (1 mL) to quench any remaining peroxy acid. Stir for 5 minutes.

  • Filter the mixture by gravity filtration and wash the solid residue with two portions of DCM (4 mL each).

  • The filtrate contains the carvone-7,8-oxide product.[2]

Method 2: Epoxidation with Alkaline Hydrogen Peroxide (H₂O₂)

This method is regioselective for the electron-deficient α,β-unsaturated carbonyl double bond.

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in methanol (8 mL) in a 25 mL round-bottomed flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a 6N aqueous solution of sodium hydroxide.

  • Add 30% w/w hydrogen peroxide dropwise to the carvone solution over 5 minutes.

  • Subsequently, add the 6N aqueous sodium hydroxide solution dropwise over 5 minutes.

  • Stir the mixture at 0 °C for 15 minutes.

  • Remove the ice bath and continue stirring at room temperature for an additional 30 minutes.

  • Add DCM (10 mL) to the reaction mixture for extraction.

  • Wash the organic layer with water (3 x 15 mL) and then with a saturated salt solution (15 mL).

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain carvone-1,2-oxide.[2]

Method 3: Diastereoselective Synthesis via Bromoester Intermediate

This two-step organocatalytic method allows for the synthesis of diastereomerically pure 7,8-carvone epoxides.

Step 1: Synthesis of Bromoesters

  • To a solution of an organocatalyst (e.g., proline, quinidine, or diphenylprolinol; 2% or 20% mol) in 20 mL of dichloromethane (CH₂Cl₂), add carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (NBS) (1.66 g, 9.32 mmol).

  • Stir the reaction mixture for 6 days at room temperature or at 39 °C.

  • After the reaction is complete, evaporate the solvent.

  • Purify the crude product by chromatography on silica gel (n-hexane/EtOAc) to isolate the diastereomeric bromoesters.[4]

Step 2: Synthesis of 7,8-Carvone Epoxides

  • The isolated bromoester intermediates are then hydrolyzed with an alkali to yield the corresponding pure diastereomers of 7,8-carvone epoxide.[4]

Workflow and Signaling Pathways

The choice of synthetic pathway directly influences the final product. The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the different regioselective outcomes of the discussed methodologies.

Carvone_Oxide_Synthesis cluster_mCPBA m-CPBA Epoxidation cluster_H2O2 Alkaline H₂O₂ Epoxidation cluster_Bromoester Bromoester Intermediate Method Carvone Carvone mCPBA_reagent m-CPBA Carvone->mCPBA_reagent Electron-rich isopropenyl attack H2O2_reagent H₂O₂ / NaOH Carvone->H2O2_reagent Electron-deficient enone attack Bromoester_reagent NBS / o-nitrobenzoic acid Organocatalyst Carvone->Bromoester_reagent Carvone_7_8_oxide Carvone-7,8-oxide (non-stereoselective) mCPBA_reagent->Carvone_7_8_oxide Carvone_1_2_oxide Carvone-1,2-oxide (diastereoselective) H2O2_reagent->Carvone_1_2_oxide Bromoester Bromoester Intermediate Bromoester_reagent->Bromoester Hydrolysis Hydrolysis Bromoester->Hydrolysis Carvone_7_8_oxide_diastereo Carvone-7,8-oxide (diastereomerically pure) Hydrolysis->Carvone_7_8_oxide_diastereo

References

A Comparative Guide to Analytical Methods for the Quantification of Carvone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of carvone oxide, a monoterpene epoxide with potential applications in medicinal chemistry and fragrance industries, is crucial for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of commonly employed analytical methodologies for the quantification of the structurally related compound, carvone. The methods detailed here serve as a robust starting point for the development and validation of analytical procedures tailored to this compound.

The primary techniques for the quantification of carvone and similar volatile compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different analytical challenges.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and HPLC-UV methods based on published data for carvone analysis.

Table 1: Performance Characteristics of GC-MS and HPLC-UV for Carvone Quantification

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.998[1]> 0.998[2]
Limit of Detection (LOD) 0.3 µg/mL[3]2 µg/g[4]
Limit of Quantification (LOQ) 1.0 µg/mL[3]Not specified
Precision (RSD%) Intra-day: ≤ 12.03%[5] Inter-day: ≤ 11.34%[5]Repeatability: 4.2-16.1%[4] Reproducibility: 3.7-19%[4]
Accuracy (Recovery %) 80.23–115.41%[5]5.5-23.3% (as R.S.D.)[4]
Selectivity High (based on mass fragmentation)Moderate (potential for co-eluting compounds)

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. The following sections outline typical experimental protocols for GC-MS and HPLC-UV analysis of carvone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation: Samples containing carvone are typically diluted in a suitable organic solvent such as hexane[5]. For solid samples, an extraction step using a solvent like methanol may be necessary[4].

Instrumentation and Conditions: A typical GC-MS system for carvone analysis would employ a capillary column and a mass spectrometer detector.

Table 2: Example GC-MS Protocol for Carvone Quantification [5]

ParameterCondition
Injection Mode Split (50:1)
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program Initial hold at 70 °C for 3 min, ramp to 100 °C at 5 °C/min, hold for 1 min, then ramp to 246 °C at 120 °C/min and hold for 3 min.
Carrier Gas Helium or Hydrogen
MS Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and widely used technique for the quantification of a broad range of compounds.

Sample Preparation: For HPLC analysis, samples are often extracted with methanol and then diluted with the mobile phase[4]. Filtration of the final sample solution through a 0.45 µm filter is recommended prior to injection.

Instrumentation and Conditions: A standard HPLC system with a UV detector is suitable for carvone analysis.

Table 3: Example HPLC-UV Protocol for Carvone Quantification [4]

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Isocratic mixture of methanol and water (e.g., 72:28, v/v)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength UV detection at a specified wavelength
Column Temperature Ambient or controlled

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity and Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: A typical workflow for analytical method validation.

Conclusion

Both GC-MS and HPLC-UV are suitable for the quantification of carvone and can be adapted for this compound analysis. GC-MS offers higher selectivity and is ideal for complex matrices, while HPLC-UV is a robust and widely accessible technique suitable for routine analysis. The choice of method should be guided by the specific requirements of the study, including sensitivity, sample throughput, and the nature of the sample matrix. Proper method development and validation are critical to ensure reliable and accurate quantification of this compound in research and industrial settings.

References

Navigating the Chiral Maze: A Comparative Guide to the Enantioselective Analysis of Carvone Oxide via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of stereoisomers is a critical step in ensuring the safety and efficacy of chiral compounds. Carvone oxide, a derivative of the naturally occurring monoterpene carvone, presents a unique analytical challenge with its two chiral centers, resulting in four stereoisomers: a pair of enantiomers for both the cis and trans diastereomers. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the enantioselective analysis of this compound, offering detailed experimental protocols and data to aid in method selection and development.

Comparison of Chiral Stationary Phases for Epoxide Separation

The foundation of successful enantioselective HPLC lies in the selection of the appropriate chiral stationary phase (CSP). For the separation of non-polar to moderately polar compounds like this compound, polysaccharide- and cyclodextrin-based CSPs are the most effective.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationCommon Commercial ColumnsTypical Mobile Phases (Normal Phase)AdvantagesLimitations
Polysaccharide-Based Based on derivatives of cellulose or amylose (e.g., carbamates, esters) coated or immobilized on a silica support. Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.Chiralcel® OD, OJ, AD; Chiralpak® IA, IB, ICHexane/Isopropanol, Hexane/EthanolBroad applicability for a wide range of chiral compounds, high loading capacity, robust and stable.Can be sensitive to certain solvents if the chiral selector is coated rather than immobilized.
Cyclodextrin-Based Utilizes cyclodextrins (cyclic oligosaccharides) bonded to a silica support. Enantioseparation is achieved through the formation of transient diastereomeric inclusion complexes, where the analyte enters the hydrophobic cavity of the cyclodextrin.Astec® CYCLOBOND™, Chiradex®Methanol/Water, Acetonitrile/Water (Reversed-Phase); Hexane/Isopropanol (Normal Phase)Excellent for separating compounds that can fit into the cyclodextrin cavity, can be used in both normal and reversed-phase modes.Limited to analytes with appropriate size and hydrophobicity to form inclusion complexes.

Experimental Protocol: Enantioselective HPLC of a this compound Analog

Given the absence of a detailed published method for this compound, the following protocol for the enantioselective separation of limonene oxide, a structurally similar terpene epoxide, is presented as a practical and adaptable starting point. This method typically utilizes a polysaccharide-based CSP.

Objective: To achieve baseline separation of the enantiomers of cis- and trans-limonene oxide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phase n-Hexane / 2-Propanol (IPA) (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results (Hypothetical for this compound based on Limonene Oxide Separation):

StereoisomerRetention Time (min)Resolution (Rs)
(+)-trans-Carvone Oxide12.5-
(-)-trans-Carvone Oxide14.2> 1.5
(+)-cis-Carvone Oxide16.8-
(-)-cis-Carvone Oxide18.5> 1.5

Note: The elution order and retention times are illustrative and will need to be experimentally determined for this compound.

Workflow and Method Development

The development of a robust enantioselective HPLC method follows a logical progression. The workflow diagram below illustrates the key steps involved.

G Experimental Workflow for Enantioselective HPLC Method Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_dev Method Optimization Sample This compound Standard/Sample Dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Initial Initial Screening with Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) Detect->Initial MobilePhase Optimize Mobile Phase Composition (Hexane/IPA ratio) Initial->MobilePhase FlowTemp Adjust Flow Rate and Temperature MobilePhase->FlowTemp Validation Method Validation (Linearity, Precision, Accuracy) FlowTemp->Validation

Caption: Workflow for developing an enantioselective HPLC method.

Logical Relationship of Chiral Separation

The successful separation of enantiomers on a chiral stationary phase is dependent on the formation of transient diastereomeric complexes with different stabilities. The diagram below illustrates this fundamental principle.

G Principle of Chiral Recognition on a CSP racemate Racemic Mixture (R- and S-Enantiomers) csp Chiral Stationary Phase (CSP) racemate->csp Interaction complex_r CSP-(R)-Enantiomer Complex (Less Stable) csp->complex_r Transient Formation complex_s CSP-(S)-Enantiomer Complex (More Stable) csp->complex_s Transient Formation eluted_r R-Enantiomer (Elutes First) complex_r->eluted_r Faster Dissociation eluted_s S-Enantiomer (Elutes Second) complex_s->eluted_s Slower Dissociation

Caption: Interaction model for enantiomeric separation on a CSP.

Alternative Analytical Techniques

While HPLC is the predominant technique for enantioselective analysis, other methods can also be employed, particularly for specific applications.

TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Utilizes a chiral stationary phase in a capillary GC column to separate volatile enantiomers.High resolution for volatile compounds, fast analysis times.Limited to thermally stable and volatile analytes; derivatization may be required.
Supercritical Fluid Chromatography (SFC) Employs a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.Faster separations and lower solvent consumption compared to HPLC; suitable for a wide range of compounds.Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector in the background electrolyte.High efficiency, very small sample and reagent consumption.Lower sensitivity for some applications, can be less robust than HPLC.

A Comparative Analysis of the Biological Activities of Carvone Oxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of carvone oxide and its derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in evaluating the therapeutic potential of these compounds.

Summary of Biological Activities

Carvone, a monoterpene found in the essential oils of plants like spearmint and caraway, and its epoxide derivative, this compound, have garnered significant interest for their diverse pharmacological properties.[1][2] Chemical modification of the carvone scaffold has led to the synthesis of numerous derivatives with potentially enhanced or novel biological activities. This guide focuses on a comparative analysis of their anti-inflammatory, anticancer, anticonvulsant, insecticidal, and antioxidant properties.

Data Presentation

The following tables summarize the quantitative data from various studies, providing a direct comparison of the biological activities of carvone, this compound, and their derivatives.

Table 1: Anti-inflammatory Activity of Carvone and Its Derivatives

CompoundAssayCell LineIC50 (µM)Reference
S-(+)-CarvoneNitric Oxide (NO) Production InhibitionRaw 264.7>1200[3]
R-(-)-CarvoneNitric Oxide (NO) Production InhibitionRaw 264.7665[3]
R-(-)-8-Acetoxycarvone (7)Nitric Oxide (NO) Production InhibitionRaw 264.7521.8[3]
S-(+)-8-Acetoxycarvone (8)Nitric Oxide (NO) Production InhibitionRaw 264.7436.5[3]
(5S)-8-Hydroxy-9-methoxycarvone (11)Nitric Oxide (NO) Production InhibitionRaw 264.71010[3]

Table 2: Anticancer Activity of Carvone and Its Derivatives

CompoundCell LineAssayIC50 (µM)Reference
CarvoneMyeloma (KMS-5)MTT20[4][5]
CarvoneBreast Cancer (MCF7)Not Specified14[4]
(-)-8-HydroxycarvotanacetoneColon (HCT-116)Not SpecifiedGI = 61.59-94.01% at 25 µg/mL[5]
(-)-8-HydroxycarvotanacetoneOvarian (OVCAR-8)Not SpecifiedGI = 61.59-94.01% at 25 µg/mL[5]
(-)-8-HydroxycarvotanacetoneBrain (SF-295)Not SpecifiedGI = 61.59-94.01% at 25 µg/mL[5]
Chitosan nanoparticles with T. balsamita EO (carvone-rich)Melanoma (A375)Not Specified85.3 µg/mL[6]
Chitosan nanoparticles with T. balsamita EO (carvone-rich)Breast Cancer (MDA-MB468)Not Specified240.1 µg/mL[6]

Table 3: Anticonvulsant Activity of this compound and Its Derivatives

CompoundAnimal ModelSeizure Induction AgentEffective Dose / ProtectionReference
α,β-Epoxy-carvoneMicePentylenetetrazole (PTZ)300 mg/kg (75% protection), 400 mg/kg (87.5% protection)[7]
α,β-Epoxy-carvoneMiceMaximal Electroshock (MES)200 mg/kg (25% protection), 300 mg/kg (25% protection), 400 mg/kg (100% protection)[7]
Cyano-carvoneMicePilocarpine25 mg/kg (16.7% reduction), 50 mg/kg (33% reduction), 75 mg/kg (66.7% reduction)[8]
(+)-cis-EpoxycarvoneMicePTZ300 mg/kg (increased latency, 100% death protection)[9]
(-)-cis-EpoxycarvoneMicePTZ300 mg/kg (increased latency, 100% death protection)[9]
(+)-trans-Carvone oxideMicePTZ300 mg/kg (increased latency, 100% death protection)[9]
(-)-trans-Carvone oxideMicePTZ300 mg/kg (increased latency, 100% death protection)[9]

Table 4: Insecticidal Activity of this compound and Its Derivatives

CompoundInsect SpeciesAssayLC50Reference
Carlina Oxide Analogue (meta-chloro)Culex quinquefasciatusLarvicidal0.71 µg/mL[10]
Carlina OxideCulex quinquefasciatusLarvicidal1.31 µg/mL[10]
l-carvonePoratrioza sinicaAcute toxicity3.06 mL/L[11]
d-carvonePoratrioza sinicaAcute toxicity2.28 mL/L[11]
DihydrocarvonePoratrioza sinicaAcute toxicity3.19 mL/L[11]

Table 5: Antioxidant Activity of Carvone and Its Derivatives

CompoundAssayIC50Reference
(R)-Carvone (1)Superoxide Scavenging5.5 x 10⁻⁵ M[12]
Chloro-derivative (3)Superoxide Scavenging7.0 x 10⁻⁵ M[12]
Derivative 4Superoxide Scavenging6.9 x 10⁻⁵ M[12]
Derivative 6Superoxide Scavenging4.6 x 10⁻⁵ M[12]
(-)-CarvoneDPPH Radical Scavenging>5000 µg/mL[13]
(-)-CarvoneABTS Radical Scavenging>5000 µg/mL[13]

Signaling Pathways and Experimental Workflows

The biological effects of carvone and its derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway of Carvone

Carvone has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The diagram below illustrates the proposed mechanism.

G Proposed Anti-inflammatory Signaling Pathway of Carvone cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates Carvone Carvone Carvone->p38 inhibits Genes Pro-inflammatory Genes (iNOS, COX-2) NFκB_nuc->Genes activates transcription

Caption: Carvone inhibits the p38 MAPK pathway, reducing pro-inflammatory gene expression.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with this compound/Derivatives B->C D Incubate (e.g., 48h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This protocol is based on the Griess assay, which measures nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

    • Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., KMS-5 myeloma, MCF-7 breast cancer) are maintained in appropriate culture media and conditions.

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Procedure:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds (this compound and its derivatives) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

The available data suggests that chemical modifications to the carvone structure can significantly influence its biological activity. For instance, the introduction of an acetoxy group at the C8 position of carvone appears to enhance its anti-inflammatory potential by lowering the IC50 for nitric oxide inhibition.[3] In the context of anticancer activity, derivatives such as (-)-8-hydroxycarvotanacetone have shown potent growth inhibitory effects against various cancer cell lines.[5] Furthermore, epoxidation of the carvone ring system yields compounds with notable anticonvulsant properties.[7][9] The insecticidal and antioxidant activities also vary among different derivatives, indicating that specific structural features are key to their efficacy.

This guide provides a foundational comparison based on currently available literature. Further comprehensive studies that directly compare a wider range of this compound derivatives for various biological activities under standardized experimental conditions are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Pharmacological Guide to R-(-)-Carvone and S-(+)-Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the pharmacological properties of the two enantiomers of carvone: R-(-)-carvone, the characteristic scent of spearmint, and S-(+)-carvone, found in caraway and dill. While sharing the same chemical formula, their distinct stereochemistry leads to notable differences in their biological activities. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies of pivotal studies to support further research and drug development.

Central Nervous System Effects: A Tale of Two Enantiomers

Both R-(-)-carvone and S-(+)-carvone exhibit depressant effects on the central nervous system (CNS), leading to decreased ambulation and sedation. However, their potency and specific activities, particularly concerning anticonvulsant properties, show significant divergence.

Comparative Sedative and Anticonvulsant Activity
PropertyR-(-)-CarvoneS-(+)-CarvoneReference
LD50 (mice, i.p.) 426.6 mg/kg484.2 mg/kg[1][2]
Sedative Effects Generally more effective at 0.5 and 2.0 hours after administration. More effective in potentiating pentobarbital sleeping time at 100 mg/kg.Slightly more potent at 1 hour after administration. More effective in potentiating pentobarbital sleeping time at 200 mg/kg.[1][2]
Anticonvulsant Activity (PTZ-induced seizures) Ineffective against convulsions induced by pentylenetetrazole (PTZ).Significantly increased the latency of convulsions at a dose of 200 mg/kg.[1][2]
Anticonvulsant Activity (PIC-induced seizures) Ineffective against convulsions induced by picrotoxin (PIC).Significantly increased the latency of convulsions at a dose of 200 mg/kg.[1][2]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This protocol is a standard method for screening potential anticonvulsant drugs.

Objective: To assess the ability of R-(-)-carvone and S-(+)-carvone to protect against seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.

Animals: Male Swiss mice (25-30 g).

Methodology:

  • Animals are divided into control and test groups.

  • The test groups receive either R-(-)-carvone or S-(+)-carvone, typically administered intraperitoneally (i.p.) at varying doses (e.g., 100 and 200 mg/kg). The control group receives the vehicle.

  • After a set period (e.g., 30 minutes) to allow for drug absorption, all animals are administered a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.).

  • Animals are then observed for a period of 30 minutes for the onset of seizures (e.g., clonic-tonic convulsions) and mortality.

  • The latency to the first seizure and the percentage of animals protected from seizures and death are recorded.

Experimental Workflow: PTZ-Induced Seizure Assay

PTZ_Seizure_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_observation Observation & Data Collection animal_prep Male Swiss Mice (25-30g) grouping Grouping: - Vehicle Control - R-(-)-Carvone - S-(+)-Carvone animal_prep->grouping drug_admin Intraperitoneal (i.p.) administration of test compounds or vehicle grouping->drug_admin absorption 30-minute absorption period drug_admin->absorption ptz_admin i.p. or s.c. administration of PTZ (e.g., 60-85 mg/kg) absorption->ptz_admin observation 30-minute observation period ptz_admin->observation data_collection Record: - Latency to first seizure - Percentage of seizure protection - Percentage of mortality observation->data_collection S_Carvone_Pathway cluster_pathway S-(+)-Carvone Anti-inflammatory Mechanism S_Carvone S-(+)-Carvone SIRT1 SIRT1 S_Carvone->SIRT1 activates NFkB_p65_Ac Acetylated NF-κB p65 SIRT1->NFkB_p65_Ac deacetylates NFkB_p65 Deacetylated NF-κB p65 NFkB_p65_Ac->NFkB_p65 Inflammatory_Genes Transcription of Inflammatory Genes (e.g., IL-6, TNF-α) NFkB_p65_Ac->Inflammatory_Genes promotes transcription NFkB_p65->Inflammatory_Genes inhibits transcription Inflammation Inflammation Inflammatory_Genes->Inflammation R_Carvone_Pathway cluster_pathway R-(-)-Carvone Anti-inflammatory Mechanism (Proposed) R_Carvone R-(-)-Carvone JNK JNK R_Carvone->JNK inhibits Nrf2 Nrf2 R_Carvone->Nrf2 activates Inflammation Inflammation JNK->Inflammation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes promotes transcription Antioxidant_Genes->Inflammation reduces

References

A Comparative Life-Cycle Assessment of Chemical and Biocatalytic Carvone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carvone Synthesis Methods with Supporting Experimental Data

Carvone, a monoterpenoid found in the essential oils of spearmint and caraway, is a valuable compound with applications in the food, fragrance, and pharmaceutical industries. Traditionally, carvone is produced through chemical synthesis from limonene, a readily available precursor from citrus waste. However, with the growing demand for sustainable and green chemical processes, biotechnological production routes are gaining significant attention. This guide provides a comparative life-cycle assessment (LCA) of a conventional chemical synthesis process and an emerging biocatalytic production method for carvone, offering insights into their respective environmental impacts.

Quantitative Life-Cycle Assessment Data

The following table summarizes the key life-cycle assessment metrics for the chemical and a simplified model of the biocatalytic production of 1 kg of carvone. The data for the chemical process is adapted from a detailed LCA study, while the biocatalytic process data is estimated based on published lab-scale results and typical fermentation process parameters due to the limited availability of a full-scale LCA.

Life-Cycle Impact CategoryChemical Synthesis (from purified limonene)[1][2]Biocatalytic Synthesis (from limonene using recombinant E. coli)Unit
Global Warming Potential ~50Estimated lower, primarily from glucose and electricitykg CO₂ eq.
Fossil Resource Scarcity Significant contribution from solvents and energyLower, dependent on energy source for fermentationkg oil eq.
Water Consumption Moderate, primarily for cooling and washingHigh, for fermentation medium and downstream processing
Fine Particulate Matter Formation A notable impact category[1][2]Primarily from electricity generationkg PM2.5 eq.
Key Hotspots t-Butyl hydroperoxide (TBHP) oxidant, solvents, energy[1][2][3]Glucose substrate, electricity for fermentation, downstream processing-

Note: The biocatalytic synthesis data is an estimation and a full-scale, comprehensive LCA is needed for a more precise comparison. The environmental impact of the biocatalytic route is highly dependent on the source of glucose and the electricity mix used.

Process Overviews and Methodologies

Chemical Synthesis of Carvone

The chemical production of carvone typically involves the allylic oxidation of limonene. A well-studied method utilizes a silica-supported iron hexadecachlorinated phthalocyanine catalyst (FePcCl₁₆-NH₂-SiO₂) with t-butyl hydroperoxide (TBHP) as the oxidant.[1][2][3] The process can be divided into two main scenarios: one starting from raw orange oil and another from purified d-limonene.[1][2]

  • Catalyst Preparation: The FePcCl₁₆-NH₂-SiO₂ catalyst is synthesized according to previously reported methods.[2]

  • Reaction Setup: In a batch reactor, purified d-limonene is dissolved in acetone.

  • Oxidation: The FePcCl₁₆-NH₂-SiO₂ catalyst and TBHP (molar ratio of TBHP to limonene of 2.6:1) are added to the reactor.[1]

  • Reaction Conditions: The reaction mixture is maintained at 40–50 °C for 6 hours.[1]

  • Downstream Processing: After the reaction, the catalyst is recovered for reuse. The solvent (acetone) and the byproduct t-butyl alcohol are removed by distillation. Carvone is then purified from the remaining mixture by fractional distillation under vacuum.[2]

Biocatalytic Production of Carvone

The biocatalytic route employs genetically engineered microorganisms, such as Escherichia coli, to convert limonene into carvone. This process involves a two-step enzymatic conversion within the microbial cells.

  • Strain Development: A strain of E. coli is genetically engineered to express two key enzymes: a cytochrome P450 limonene-6-hydroxylase and a carveol dehydrogenase.

  • Cultivation: The recombinant E. coli is cultivated in a bioreactor containing a suitable growth medium with glucose as the primary carbon source.

  • Biotransformation: Once the desired cell density is reached, (-)-limonene is added to the culture. The microbial cells then intracellularly convert the limonene first to (-)-trans-carveol and subsequently to (-)-carvone.

  • Reaction Conditions: The biotransformation is typically carried out at a controlled temperature (e.g., 14-20°C) and pH.

  • Downstream Processing: After the biotransformation, the carvone is extracted from the fermentation broth. This can be achieved through solvent extraction or other separation techniques. The product is then purified.

Visualizing the Production Pathways

To better understand the processes, the following diagrams illustrate the chemical and biocatalytic pathways for carvone production.

Chemical_Synthesis_Pathway cluster_reaction Allylic Oxidation limonene d-Limonene carvone Carvone limonene->carvone 40-50°C, 6h tbhp t-Butyl hydroperoxide (TBHP) tbhp->carvone catalyst FePcCl16-NH2-SiO2 Catalyst catalyst->carvone acetone Acetone (Solvent) acetone->carvone tba t-Butyl alcohol (byproduct) carvone->tba

Caption: Chemical synthesis of carvone from d-limonene.

Biocatalytic_Synthesis_Pathway cluster_biotransformation Whole-Cell Biocatalysis limonene (-)-Limonene carveol (-)-trans-Carveol limonene->carveol Limonene-6-hydroxylase ecoli Recombinant E. coli ecoli->carveol carvone (-)-Carvone ecoli->carvone carveol->carvone Carveol dehydrogenase

Caption: Biocatalytic synthesis of carvone from limonene.

Experimental Workflow Comparison

The workflows for the chemical and biocatalytic production of carvone differ significantly in their unit operations.

Experimental_Workflows cluster_chemical Chemical Synthesis Workflow cluster_biocatalytic Biocatalytic Synthesis Workflow chem_start Start: Purified Limonene chem_reaction Batch Reaction (Limonene, Catalyst, TBHP, Acetone) chem_start->chem_reaction chem_catalyst_sep Catalyst Recovery chem_reaction->chem_catalyst_sep chem_distillation1 Solvent & Byproduct Removal (Distillation) chem_catalyst_sep->chem_distillation1 chem_distillation2 Product Purification (Fractional Distillation) chem_distillation1->chem_distillation2 chem_end End: Purified Carvone chem_distillation2->chem_end bio_start Start: Recombinant E. coli & Limonene bio_fermentation Fermentation & Biotransformation (Bioreactor) bio_start->bio_fermentation bio_extraction Product Extraction (from broth) bio_fermentation->bio_extraction bio_purification Product Purification bio_extraction->bio_purification bio_end End: Purified Carvone bio_purification->bio_end

Caption: Comparison of experimental workflows.

Concluding Remarks

The life-cycle assessment of carvone production processes reveals distinct environmental profiles for chemical and biocatalytic routes. The established chemical synthesis, while efficient, has significant environmental hotspots associated with the use of the oxidant TBHP, solvents, and energy consumption.[1][2][3] A key advantage of this process is its maturity and high product yields.

The biocatalytic route presents a promising alternative with the potential for a lower carbon footprint, particularly if renewable feedstocks (e.g., bio-based glucose) and green electricity are used. However, the current lab-scale yields are low, and the process requires significant amounts of water for fermentation. Downstream processing to separate the product from the dilute aqueous broth is also a major challenge that can be energy-intensive.

For researchers and drug development professionals, the choice of synthesis route will depend on a variety of factors including the desired enantiomer, purity requirements, production scale, and sustainability goals. While the chemical synthesis route is currently more economically viable, ongoing research in metabolic engineering and bioprocess optimization may soon position biocatalytic production as a competitive and more environmentally friendly alternative. Further research is critically needed to develop a comprehensive, pilot-scale LCA for the biocatalytic process to enable a more robust comparison.

References

A Comparative Guide to the Epoxidation of Carvone: Mechanisms and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of carvone, a readily available monoterpene from spearmint oil, presents a classic example of chemoselectivity in organic synthesis. The presence of two distinct carbon-carbon double bonds—an electron-rich, trisubstituted exocyclic double bond and an electron-deficient, tetrasubstituted endocyclic double bond within an α,β-unsaturated ketone system—allows for targeted epoxidation depending on the chosen reagent. This guide provides a comparative analysis of the mechanisms and selectivity of different epoxidation reactions of carvone, supported by experimental data, to aid in the strategic design of synthetic routes.

Regioselectivity: A Tale of Two Double Bonds

The regioselectivity of carvone epoxidation is dictated by the electronic nature of the epoxidizing agent. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are electrophilic and preferentially react with the more nucleophilic (electron-rich) isopropenyl group.[1][2][3] In contrast, nucleophilic epoxidizing agents, like alkaline hydrogen peroxide, selectively attack the electron-deficient double bond of the α,β-unsaturated ketone via a conjugate addition mechanism.[1][2][3]

Table 1: Regioselectivity of Carvone Epoxidation

ReagentMajor ProductAttacked Double Bond
m-Chloroperoxybenzoic acid (m-CPBA)Carvone-7,8-oxideExocyclic (Isopropenyl)[2]
Alkaline Hydrogen Peroxide (H₂O₂/OH⁻)Carvone-1,2-oxideEndocyclic (α,β-unsaturated)[2]
Dimethyldioxirane (DMDO)Carvone-7,8-oxideExocyclic (Isopropenyl)[4][5]

Mechanistic Pathways and Stereoselectivity

The choice of epoxidizing agent not only governs which double bond reacts but also influences the stereochemical outcome of the reaction.

Electrophilic Epoxidation with Peroxy Acids (e.g., m-CPBA)

The reaction of carvone with peroxy acids proceeds through the well-established "butterfly" transition state, where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion. Theoretical studies on the epoxidation of R-carvone with peracetic acid indicate a one-step mechanism with slightly asynchronous C-O bond formation.[6][7] This electrophilic attack occurs preferentially at the electron-rich isopropenyl double bond.[8]

However, the epoxidation of the isopropenyl group with m-CPBA is generally not diastereoselective, leading to a mixture of diastereomeric epoxides.[9] This lack of selectivity arises from the comparable steric hindrance on both faces of the exocyclic double bond.

Nucleophilic Epoxidation with Alkaline Hydrogen Peroxide

In the presence of a base, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion undergoes a Michael-type conjugate addition to the β-carbon of the α,β-unsaturated ketone system in carvone.[1][3] Subsequent intramolecular cyclization with the expulsion of a hydroxide ion forms the epoxide ring. This reaction is highly regiospecific for the endocyclic double bond.[2]

Crucially, the epoxidation of the endocyclic double bond under basic conditions is diastereoselective, with the stereochemical outcome directed by the existing chiral center at C5.[9][10]

Epoxidation with Dioxiranes (e.g., DMDO)

Dimethyldioxirane (DMDO) is a powerful, neutral, and electrophilic epoxidizing agent that reacts via a concerted mechanism involving a spiro transition state.[4][5] Similar to peroxy acids, DMDO is expected to selectively epoxidize the electron-rich exocyclic double bond of carvone. A key advantage of dioxiranes is that the reactions are often fast, stereospecific, and occur under neutral conditions, which can be beneficial for sensitive substrates.[4]

Quantitative Data Summary

The following table summarizes typical yields for the regioselective epoxidation of carvone.

Table 2: Product Yields for Carvone Epoxidation

ReagentProductYield (%)Reference
m-CPBACarvone-7,8-oxide78[2]
m-CPBA(R)-(-)-carvone to epoxide66[8]
Alkaline H₂O₂Carvone-1,2-oxide80[2]

Experimental Protocols

Epoxidation of (R)-(-)-Carvone with m-CPBA[11]
  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in dichloromethane (DCM, 8 mL) in a 25 mL round-bottomed flask and cool to 0 °C in an ice bath.

  • Prepare a solution of m-CPBA (1.69 g, 9.80 mmol, 1.5 equiv.) in DCM (8 mL).

  • Add the m-CPBA solution dropwise to the carvone solution over a period of 20 minutes. An immediate precipitate may be observed.

  • Stir the resulting mixture in the ice bath for 3 hours.

  • Store the reaction mixture in a freezer at 0 °C overnight (approximately 16 hours).

  • Allow the mixture to return to room temperature and add a 10% sodium sulfite solution (1 mL). Stir for 5 minutes.

  • Filter the mixture by gravity and wash the solid with DCM (2 x 4 mL).

  • The filtrate contains the product, carvone-7,8-oxide.

Epoxidation of (R)-(-)-Carvone with Alkaline Hydrogen Peroxide[11]
  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in methanol (8 mL) in a 25 mL round-bottomed flask and cool to 0 °C in an ice bath.

  • Add 30% w/w hydrogen peroxide dropwise over a period of 5 minutes.

  • Add 6N aqueous sodium hydroxide dropwise to the solution over a period of 5 minutes.

  • Stir the mixture at 0 °C for 15 minutes.

  • Remove the ice bath and allow the solution to stir at room temperature for 30 minutes.

  • The product, carvone-1,2-oxide, can be isolated by extraction.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways and logical relationships in the epoxidation of carvone.

G Mechanism of Carvone Epoxidation with m-CPBA Carvone Carvone TransitionState Butterfly Transition State Carvone->TransitionState Electrophilic attack on isopropenyl group mCPBA m-CPBA mCPBA->TransitionState Product Carvone-7,8-oxide (Exocyclic Epoxide) TransitionState->Product Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: Epoxidation of carvone with m-CPBA.

G Mechanism of Carvone Epoxidation with Alkaline H₂O₂ cluster_hydroperoxide Formation of Nucleophile Carvone Carvone Enolate Enolate Intermediate Carvone->Enolate Nucleophilic conjugate addition H2O2 H₂O₂ Hydroperoxide Hydroperoxide Anion (HOO⁻) H2O2->Hydroperoxide OH_minus OH⁻ OH_minus->Hydroperoxide Hydroperoxide->Enolate Product Carvone-1,2-oxide (Endocyclic Epoxide) Enolate->Product Intramolecular cyclization

Caption: Epoxidation of carvone with alkaline H₂O₂.

G Regioselectivity of Carvone Epoxidation Carvone Carvone Electrophilic Electrophilic Reagent (e.g., m-CPBA, DMDO) Carvone->Electrophilic Nucleophilic Nucleophilic Reagent (e.g., H₂O₂/OH⁻) Carvone->Nucleophilic Exocyclic Carvone-7,8-oxide Electrophilic->Exocyclic Attacks electron-rich isopropenyl group Endocyclic Carvone-1,2-oxide Nucleophilic->Endocyclic Attacks electron-deficient α,β-unsaturated system

Caption: Reagent-dependent regioselectivity.

References

A Comparative Guide to the Epoxidation of Carvone: Organocatalysis vs. Metal-Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective epoxidation of carvone, a versatile chiral building block, is a critical transformation. This guide provides an objective comparison of organocatalytic and metal-catalyzed approaches to this reaction, supported by experimental data and detailed protocols.

The epoxidation of (R)-(-)-carvone can selectively occur at either the electron-rich trisubstituted endocyclic double bond (C1-C2) or the electron-deficient exocyclic double bond (C7-C8), leading to distinct diastereomeric epoxides. The choice of catalytic system is paramount in controlling this selectivity and achieving high yields and stereocontrol. This guide delves into two prominent catalytic strategies: organocatalysis, which offers a metal-free approach, and metal-catalysis, which leverages the unique reactivity of transition metals.

Performance Comparison

Catalytic SystemCatalystOxidantTarget EpoxideYield (%)Diastereomeric Ratio (d.r.)Reference
Organocatalytic (S)-(-)-DiphenylprolinolNBS / o-nitrobenzoic acid, then K₂CO₃7,8-epoxy-carvone~60% (of bromoester)42:58[1]
Metal-Catalyzed Zr-abtc (MOF)H₂O₂1,2-epoxy-carvoneHigh ConversionPredominantly 1,2-epoxide[2]

Note: The yield for the organocatalytic method refers to the formation of the bromoester intermediate. The subsequent hydrolysis to the epoxide proceeds in high yield. The metal-catalyzed reaction with Zr-abtc is reported to have high conversion, with a strong preference for the 1,2-epoxide, indicating a nucleophilic oxidation mechanism.[2]

Experimental Protocols

Organocatalytic Epoxidation via Bromoester Intermediate

This method proceeds in two steps: diastereoselective bromination followed by epoxide formation.[1]

Step 1: Synthesis of Bromoester Intermediate

  • To a solution of the organocatalyst (e.g., (S)-(-)-diphenylprolinol, 20 mol%) in dichloromethane (20 mL), add (R)-(-)-carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (NBS) (1.66 g, 9.32 mmol).

  • Stir the reaction mixture at 39 °C for 6 days.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the bromoester diastereomers by column chromatography.

Step 2: Synthesis of 7,8-Carvone Epoxides

  • In a round-bottom flask equipped with a reflux condenser, dissolve the isolated bromoester in methanol (20 mL).

  • Add potassium carbonate (K₂CO₃, 0.1 mmol).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the resulting epoxide by column chromatography.

Metal-Catalyzed Epoxidation using a Zirconium-Based Metal-Organic Framework (MOF)

This protocol is based on the reported use of Zr-abtc for the nucleophilic epoxidation of carvone.[2]

  • In a reaction vessel, suspend the Zr-abtc catalyst in a suitable solvent (e.g., acetonitrile).

  • Add (R)-(-)-carvone to the suspension.

  • Add hydrogen peroxide (H₂O₂) as the oxidant.

  • Stir the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion, filter the heterogeneous catalyst.

  • Extract the product from the filtrate and purify by column chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the generalized workflows for the organocatalytic and metal-catalyzed epoxidation of carvone.

Organocatalytic_Epoxidation_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Epoxidation Carvone Carvone Reaction1 Bromination Reaction Carvone->Reaction1 NBS NBS NBS->Reaction1 Acid o-Nitrobenzoic Acid Acid->Reaction1 Catalyst1 Organocatalyst Catalyst1->Reaction1 Bromoester Bromoester Intermediate Reaction1->Bromoester Reaction2 Hydrolysis/Epoxidation Bromoester->Reaction2 Base K₂CO₃ Base->Reaction2 Epoxide 7,8-Epoxy-carvone Reaction2->Epoxide

Organocatalytic epoxidation of carvone workflow.

Metal_Catalyzed_Epoxidation_Workflow Carvone Carvone Reaction Epoxidation Reaction Carvone->Reaction Oxidant H₂O₂ Oxidant->Reaction Catalyst Zr-abtc (MOF) Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Epoxide 1,2-Epoxy-carvone Filtration->Catalyst Recovered Catalyst Purification Purification Filtration->Purification Product in Filtrate FinalProduct Purified Epoxide Purification->FinalProduct

Metal-catalyzed epoxidation of carvone workflow.

Concluding Remarks

Both organocatalytic and metal-catalyzed methods offer viable pathways for the epoxidation of carvone, each with distinct advantages. The organocatalytic approach, while requiring a two-step process, provides a metal-free alternative and allows for the synthesis of 7,8-epoxy-carvone with moderate diastereoselectivity.[1] In contrast, metal-catalysis, exemplified by the Zr-abtc system, offers a direct, one-step route to the 1,2-epoxide, showcasing high conversion and selectivity for the electron-deficient double bond.[2] The choice of method will ultimately depend on the desired epoxide isomer, tolerance for metal contaminants, and other specific requirements of the synthetic goal. Further optimization of both approaches is an active area of research, promising even more efficient and selective transformations in the future.

References

Safety Operating Guide

Proper Disposal of Carvone Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Carvone oxide, a terpenoid epoxide, requires careful consideration for its disposal due to its chemical reactivity and potential hazards. This document provides essential safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the proper management of this compound waste.

Summary of Hazards and Disposal Considerations

This compound is classified as a skin sensitizer and, like other epoxides, is a reactive compound susceptible to ring-opening reactions with acids, bases, and other nucleophiles.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, this compound must be treated as hazardous waste.

ParameterInformation
Chemical Class Epoxide
Primary Hazards Skin Sensitizer.[1] Reactive, potential for hazardous reactions with incompatible materials.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2]
Hazardous Decomposition Combustion may produce carbon monoxide and carbon dioxide.[2]
Disposal Consideration Must be disposed of as hazardous waste. Do not discharge to sewer systems or dispose of in regular trash.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the mandatory steps for the proper disposal of this compound and materials contaminated with it. This procedure is designed to minimize risk and ensure compliance with environmental regulations.

Waste Segregation and Collection
  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container.

  • Liquid Waste (Solutions): Collect any solutions containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered hazardous waste. Place these items in a designated, sealed waste container.

Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory supervisor

Storage of Waste

Store containers of this compound waste in a designated, well-ventilated, and cool area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2] Ensure the container is tightly closed to prevent leaks or spills.

Disposal Procedure

Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide a full inventory of the waste being disposed of. Never attempt to transport hazardous waste off-site yourself.

Experimental Protocol: Decontamination of Glassware

For non-disposable glassware contaminated with this compound, the following decontamination procedure should be followed. The rinsate from this procedure must be collected and disposed of as hazardous waste.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol or acetone). Collect all rinsate in a labeled hazardous waste container.

  • Aqueous Wash: Wash the glassware thoroughly with soap and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

CarvoneOxideDisposal This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containment Containment cluster_disposal Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated Labware label_container Label Container as Hazardous Waste solid_waste->label_container liquid_waste->label_container contaminated_materials->label_container store_waste Store in Designated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Carvone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Carvone oxide, a valuable terpenoid in pharmaceutical and flavor compound synthesis. Adherence to these protocols is critical for minimizing exposure risks and ensuring a secure laboratory environment.

This compound is classified as a potential skin sensitizer, and contact may cause an allergic reaction.[1] General safety precautions for handling epoxides should be strictly followed due to their reactive nature.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment to prevent dermal, ocular, and respiratory exposure.

PPE CategoryType and SpecificationsRationale
Hand Protection Nitrile or vinyl disposable gloves. For extended contact, consider thicker, chemical-resistant gloves.Prevents skin contact and potential sensitization.[2][3]
Eye Protection Safety goggles or glasses with side shields.Protects eyes from splashes and airborne particles.[2][3]
Skin and Body Protection Long-sleeved laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased splash potential, consider coveralls.Minimizes exposed skin to prevent accidental contact.[4]
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or dust is generated, a respirator mask with an organic vapor cartridge is recommended.Avoids inhalation of potentially harmful vapors or aerosols.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed when not in use.

Handling and Use
  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Before starting work, ensure all necessary PPE is correctly worn.

  • Avoid direct contact with the skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[7][8] Solidify small quantities before disposal where regulations permit.[2]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[2][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Proper Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.